molecular formula C8H5F3O3 B15598286 4-(Trifluoromethoxy)benzoic acid-13C

4-(Trifluoromethoxy)benzoic acid-13C

Katalognummer: B15598286
Molekulargewicht: 207.11 g/mol
InChI-Schlüssel: RATSANVPHHXDCT-CDYZYAPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Trifluoromethoxy)benzoic acid-13C is a useful research compound. Its molecular formula is C8H5F3O3 and its molecular weight is 207.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H5F3O3

Molekulargewicht

207.11 g/mol

IUPAC-Name

4-(trifluoromethoxy)(13C)benzoic acid

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i7+1

InChI-Schlüssel

RATSANVPHHXDCT-CDYZYAPPSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

4-(Trifluoromethoxy)benzoic acid-13C physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4-(Trifluoromethoxy)benzoic Acid

This guide provides a comprehensive overview of the physical and chemical properties of 4-(trifluoromethoxy)benzoic acid, targeted at researchers, scientists, and professionals in drug development. While the request specified the 13C-labeled isotopologue, it's important to note that isotopic labeling with 13C is primarily for analytical purposes, such as NMR spectroscopy, and does not significantly alter the bulk physical properties of the compound. Therefore, the data presented herein for the unlabeled 4-(trifluoromethoxy)benzoic acid is representative of its 13C-labeled counterpart.

The presence of the trifluoromethoxy group (-OCF3) is of significant interest in medicinal chemistry. This functional group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in the design of modern therapeutic agents.[1][2] 4-(Trifluoromethoxy)benzoic acid serves as a key building block and intermediate in the synthesis of novel drug candidates, particularly in the development of pharmaceuticals and agrochemicals.[3][4]

Core Physical and Chemical Properties

The fundamental properties of 4-(trifluoromethoxy)benzoic acid are summarized below. These values are critical for its application in synthesis, formulation, and biological screening.

PropertyValueSource(s)
IUPAC Name 4-(trifluoromethoxy)benzoic acid[5][6]
Synonyms α,α,α-Trifluoro-p-anisic acid, p-Trifluoromethoxybenzoic acid[3][7]
CAS Number 330-12-1[3][6]
Molecular Formula C₈H₅F₃O₃[3][6][8]
Molecular Weight 206.12 g/mol [3][6][8]
Appearance White to almost white crystalline powder[3][4]
Melting Point 150-155 °C[3][4]
Boiling Point ~203 °C (rough estimate)[7]
pKa 3.85 ± 0.10 (Predicted)[7]
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol[3][7]
Storage Conditions Store at 2-8 °C or sealed at room temperature in a dry environment[3][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physical properties and for the synthesis of the compound. The following sections outline standard laboratory protocols.

Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzoic Acid

This protocol describes a method for synthesizing the title compound from 4-(trifluoromethoxy)benzonitrile (B1293906).[4]

Materials:

  • 4-(trifluoromethoxy)benzonitrile

  • Acetic acid

  • Concentrated sulfuric acid

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Deionized water

  • Reaction flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 4-(trifluoromethoxy)benzonitrile (e.g., 4 g, 21.4 mmol) in acetic acid (12 mL) in a suitable reaction flask.[4]

  • Sequentially add deionized water (12 mL) and concentrated sulfuric acid (12 mL) to the mixture.[4]

  • Equip the flask with a condenser and heat the reaction mixture to 120 °C with stirring. Maintain this temperature overnight.[4]

  • After the reaction is complete, cool the mixture to room temperature and add 100 mL of water.[4]

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).[4]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[4]

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield 4-(trifluoromethoxy)benzoic acid as a white solid.[4]

G start Start: 4-(trifluoromethoxy)benzonitrile reagents Dissolve in Acetic Acid Add H₂O and conc. H₂SO₄ start->reagents reaction Heat to 120°C Stir overnight reagents->reaction workup Quench with Water reaction->workup extraction Extract with Ethyl Acetate (3x) workup->extraction dry Dry Organic Phase (Anhydrous Na₂SO₄) extraction->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Final Product: 4-(Trifluoromethoxy)benzoic Acid concentrate->product

Synthesis workflow for 4-(trifluoromethoxy)benzoic acid.
Protocol 2: Determination of Melting Point

This protocol outlines the capillary method for determining the melting point range of a solid organic compound.[9]

Materials:

  • Dry, powdered sample of 4-(trifluoromethoxy)benzoic acid

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp)

Procedure:

  • Place a small amount of the finely powdered, dry sample onto a clean, dry surface.[10]

  • Gently tap the open end of a capillary tube into the sample powder to collect a small amount.[11]

  • Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample into a column of 1-2 mm at the bottom.[10][11]

  • Place the loaded capillary tube into the sample holder of the melting point apparatus.[11]

  • For an unknown melting point, perform a rapid initial run by heating at a rate of 10-20 °C per minute to find an approximate range.[9]

  • For an accurate measurement, prepare a new sample and set the apparatus to heat rapidly to about 20 °C below the approximate melting point.[9]

  • Reduce the heating rate to 1-2 °C per minute.[9]

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1 - T2.[9]

Protocol 3: Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) of a weak acid.[12][13]

Materials:

  • 4-(trifluoromethoxy)benzoic acid

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

  • Accurately weigh and dissolve a known amount of 4-(trifluoromethoxy)benzoic acid in a suitable solvent (e.g., deionized water, or a water/cosolvent mixture if necessary) to create a solution of known concentration (e.g., 1-10 mM).[12]

  • Add a salt, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[12]

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Fill a buret with the standardized NaOH solution.

  • Begin stirring the acid solution and record the initial pH.

  • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.[12]

  • Continue the titration past the equivalence point, where a sharp increase in pH is observed.

  • Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.[13]

Role in Drug Discovery

The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are highly valued in drug design for their ability to modulate key molecular properties.[2] Their incorporation into a lead compound can significantly enhance its potential as a therapeutic agent.[14] These groups are electron-withdrawing and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2]

G cluster_0 Drug Design Strategy cluster_1 Improved Properties Core Lead Compound / Scaffold Mod Incorporate -OCF₃ Group Core->Mod Modification Lipophilicity Modulate Lipophilicity (Membrane Permeability) Mod->Lipophilicity Metabolism Increase Metabolic Stability (Longer Half-life) Mod->Metabolism Binding Enhance Target Binding Affinity (Improved Potency) Mod->Binding PK Optimize Pharmacokinetics (e.g., Bioavailability) Mod->PK Candidate Viable Drug Candidate Lipophilicity->Candidate Metabolism->Candidate Binding->Candidate PK->Candidate

Influence of the -OCF₃ group in the drug discovery process.

References

The Role of 4-(Trifluoromethoxy)benzoic acid-¹³C in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical science, particularly within drug discovery and development, the demand for precise and accurate quantification of molecules is paramount. Stable isotope-labeled (SIL) compounds are indispensable tools in this pursuit, offering a level of accuracy and reliability unmatched by other methods. 4-(Trifluoromethoxy)benzoic acid-¹³C is a specialized SIL compound that serves critical functions in research, primarily as an internal standard for quantitative mass spectrometry and as a tracer in metabolic studies.

This technical guide provides an in-depth overview of the applications of 4-(Trifluoromethoxy)benzoic acid-¹³C, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies and its relevance in understanding the metabolic fate of compounds containing the trifluoromethoxy moiety.

Core Applications of 4-(Trifluoromethoxy)benzoic acid-¹³C

The primary utility of 4-(Trifluoromethoxy)benzoic acid-¹³C stems from two key features: the stable isotope label (¹³C) and the trifluoromethoxy group.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The ¹³C label makes it an ideal internal standard for quantitative analysis.[1] Since it is chemically identical to its unlabeled counterpart, it co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer.[2] This allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification.[3]

  • Metabolic Tracer: The trifluoromethoxy group is of significant interest in drug design due to its ability to enhance metabolic stability.[4][5] This group is resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[6] Using ¹³C-labeled compounds allows researchers to trace the metabolic fate of the trifluoromethoxy-containing structure, providing valuable insights into its biotransformation and clearance pathways.

Quantitative Analysis Using 4-(Trifluoromethoxy)benzoic acid-¹³C as an Internal Standard

A primary application of 4-(Trifluoromethoxy)benzoic acid-¹³C is as an internal standard in bioanalytical assays for the quantification of a structurally similar analyte in a biological matrix, such as plasma. The following sections detail a representative experimental protocol for such an application.

Experimental Protocol: Quantification of a Hypothetical Drug Candidate (Analyte X) in Human Plasma using LC-MS/MS

This protocol outlines the steps for a bioanalytical method validation and the quantification of "Analyte X," a hypothetical drug that is structurally analogous to 4-(Trifluoromethoxy)benzoic acid, in human plasma.

1. Materials and Reagents:

  • Analyte X (reference standard)

  • 4-(Trifluoromethoxy)benzoic acid-¹³C (Internal Standard, IS)

  • Control human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Stock and Working Solutions:

  • Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve Analyte X in methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-(Trifluoromethoxy)benzoic acid-¹³C in methanol.

  • Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Add 100 µL of ultrapure water with 0.1% formic acid to each well.

  • Seal the plate and vortex mix before placing it in the autosampler.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • Analyte X: [M-H]⁻ → fragment ion (hypothetical)

    • IS (4-(Trifluoromethoxy)benzoic acid-¹³C): m/z 206 → m/z 162 (or other appropriate fragment)

5. Data Analysis and Quantification:

  • Integrate the peak areas for both Analyte X and the IS.

  • Calculate the peak area ratio (Analyte X peak area / IS peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Analyte X in QC and unknown samples from the calibration curve.

Data Presentation: Bioanalytical Method Validation Summary

The following tables present plausible data from a validation of the described method, following FDA guidelines.[7][8]

Table 1: Calibration Curve Linearity

Concentration (ng/mL)Mean Peak Area Ratio (n=3)Accuracy (%)
1.00.012102.5
2.50.031101.2
5.00.06299.8
10.00.125100.5
25.00.31099.5
50.00.628101.0
100.01.24599.6
200.02.510100.4
Correlation Coefficient (r²) >0.995

Table 2: Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
LLOQ1.01.03103.08.5
Low QC3.02.9598.36.2
Mid QC30.030.6102.04.5
High QC150.0148.298.83.1

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Visualizing Workflows and Pathways

Quantitative Bioanalysis Workflow

The following diagram illustrates the workflow for the quantitative analysis of a drug candidate using a ¹³C-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (Calibrator, QC, Unknown) add_is Add 4-(Trifluoromethoxy)benzoic acid-¹³C (IS) in Acetonitrile plasma->add_is vortex1 Vortex Mix (Protein Precipitation) add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase A supernatant->dilute injection Inject into UHPLC dilute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

Workflow for quantitative bioanalysis using a ¹³C-labeled internal standard.
Metabolic Stability of the Trifluoromethoxy Group

The trifluoromethoxy group enhances the metabolic stability of a drug candidate by being resistant to common metabolic pathways. The diagram below illustrates this concept.

G cluster_metabolism Metabolism (Cytochrome P450) drug Drug with -OCH₃ (Methoxy) Group cyp450 CYP450 Enzymes drug->cyp450 drug_ocf3 Drug with -OCF₃ (Trifluoromethoxy) Group drug_ocf3->cyp450 metabolite O-dealkylation Metabolite (Active or Inactive) cyp450->metabolite Rapid Metabolism no_metabolism Resistant to O-dealkylation cyp450->no_metabolism Blocked Metabolism

Metabolic advantage of the trifluoromethoxy group over a methoxy (B1213986) group.

Conclusion

4-(Trifluoromethoxy)benzoic acid-¹³C is a valuable tool in modern pharmaceutical research and development. Its primary role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of drug candidates and their metabolites in complex biological matrices. Furthermore, its chemical structure, featuring the metabolically robust trifluoromethoxy group, makes it relevant for studies investigating the metabolic fate of next-generation therapeutics designed for enhanced stability and prolonged half-life. The methodologies and principles outlined in this guide demonstrate the critical role of such labeled compounds in generating the high-quality data necessary for regulatory submissions and advancing drug development programs.

References

Technical Guide: Synthesis and Purification of 4-(Trifluoromethoxy)benzoic acid-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for ¹³C-labeled 4-(Trifluoromethoxy)benzoic acid. This isotopically labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative analysis by mass spectrometry. The strategic placement of the ¹³C label, particularly in the carboxyl group, allows for precise tracking and quantification of the molecule and its metabolites.

Synthetic Strategy Overview

The synthesis of 4-(Trifluoromethoxy)benzoic acid-¹³C can be approached through a multi-step sequence starting from a commercially available isotopically labeled precursor. A feasible and logical starting material is Aniline-1-¹³C, which positions the isotopic label at the carbon atom that will ultimately become the carboxylic acid moiety.

The proposed synthetic pathway involves the following key transformations:

  • Protection of the Amino Group: The amino group of Aniline-1-¹³C is first protected as an acetanilide (B955) to prevent unwanted side reactions in subsequent steps.

  • Aromatic Hydroxylation: The protected aniline (B41778) derivative undergoes regioselective hydroxylation to introduce a hydroxyl group at the para position.

  • Trifluoromethoxylation: The newly introduced phenolic hydroxyl group is then converted to a trifluoromethoxy group.

  • Deprotection: The protecting acetyl group is removed to regenerate the free amine.

  • Sandmeyer Reaction: The amino group is transformed into a nitrile group via a Sandmeyer reaction.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile to the desired carboxylic acid.

Experimental Protocols

Step 1: Acetylation of Aniline-1-¹³C to Acetanilide-1-¹³C

Reaction: Aniline-1-¹³C is reacted with acetic anhydride (B1165640) to form the corresponding acetanilide. This reaction protects the amino group.[1][2][3][4][5]

Procedure: To a solution of Aniline-1-¹³C (1 equivalent) in water, concentrated hydrochloric acid is added to facilitate dissolution.[4][6] Acetic anhydride (1.2 equivalents) is then added, followed immediately by a solution of sodium acetate (B1210297) (1.5 equivalents) in water.[4][6] The mixture is stirred and cooled in an ice bath to precipitate the product. The resulting white solid, Acetanilide-1-¹³C, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Hydroxylation of Acetanilide-1-¹³C to 4-Hydroxyacetanilide-1-¹³C

Reaction: The acetanilide derivative is hydroxylated at the para-position. This can be achieved using various methods, including enzymatic or chemical oxidation. A common laboratory method involves the use of a persulfate salt.

Procedure: Acetanilide-1-¹³C (1 equivalent) is dissolved in a suitable solvent such as aqueous acetonitrile. A solution of potassium persulfate (1.5 equivalents) is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-Hydroxyacetanilide-1-¹³C.

Step 3: Trifluoromethoxylation of 4-Hydroxyacetanilide-1-¹³C

Reaction: The phenolic hydroxyl group is converted to a trifluoromethoxy group. This transformation can be challenging and several reagents have been developed for this purpose. A two-step procedure involving O-carboxydifluoromethylation followed by decarboxylative fluorination is a viable approach.[7][8]

Procedure: 4-Hydroxyacetanilide-1-¹³C (1 equivalent) is reacted with sodium bromodifluoroacetate in a suitable solvent like DMF to yield the corresponding aryloxydifluoroacetic acid intermediate. This intermediate is then subjected to decarboxylative fluorination using a fluorinating agent such as Selectfluor® in the presence of a catalytic amount of a silver salt (e.g., AgNO₃).[7] The reaction is typically carried out in a biphasic solvent system. After completion, the reaction is quenched, and the product, 4-(Trifluoromethoxy)acetanilide-1-¹³C, is extracted and purified.

Step 4: Deprotection of 4-(Trifluoromethoxy)acetanilide-1-¹³C

Reaction: The acetyl protecting group is removed by hydrolysis to yield 4-(Trifluoromethoxy)aniline-1-¹³C.

Procedure: 4-(Trifluoromethoxy)acetanilide-1-¹³C (1 equivalent) is refluxed in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[9][10] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and neutralized with a base (e.g., NaOH) to precipitate the free amine. The product, 4-(Trifluoromethoxy)aniline-1-¹³C, is collected by filtration, washed with water, and dried.

Step 5: Sandmeyer Reaction to 4-(Trifluoromethoxy)benzonitrile-1-¹³C

Reaction: The amino group of 4-(Trifluoromethoxy)aniline-1-¹³C is converted to a nitrile group via a Sandmeyer reaction.[11][12][13][14][15][16]

Procedure: 4-(Trifluoromethoxy)aniline-1-¹³C (1 equivalent) is diazotized by treating it with sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).[14] The resulting diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) and potassium cyanide.[11][15] The reaction mixture is gently warmed to facilitate the substitution. Upon completion, the product, 4-(Trifluoromethoxy)benzonitrile-1-¹³C, is isolated by extraction and purified.

Step 6: Hydrolysis of 4-(Trifluoromethoxy)benzonitrile-1-¹³C

Reaction: The nitrile group is hydrolyzed to a carboxylic acid under basic or acidic conditions to yield the final product.[17][18][19][20][21][22]

Procedure: 4-(Trifluoromethoxy)benzonitrile-1-¹³C (1 equivalent) is refluxed with an aqueous solution of a strong base, such as sodium hydroxide.[17][20] The hydrolysis is monitored until the starting material is consumed. The reaction mixture is then cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The product, 4-(Trifluoromethoxy)benzoic acid-¹³C, is collected by filtration, washed with cold water, and dried.

Purification

The final product, 4-(Trifluoromethoxy)benzoic acid-¹³C, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. The purity of the compound should be assessed by high-performance liquid chromatography (HPLC), and its identity confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialProductTypical Yield (%)
1AcetylationAniline-1-¹³CAcetanilide-1-¹³C90-95
2HydroxylationAcetanilide-1-¹³C4-Hydroxyacetanilide-1-¹³C50-60
3Trifluoromethoxylation4-Hydroxyacetanilide-1-¹³C4-(Trifluoromethoxy)acetanilide-1-¹³C50-70
4Deprotection4-(Trifluoromethoxy)acetanilide-1-¹³C4-(Trifluoromethoxy)aniline-1-¹³C85-95
5Sandmeyer Reaction4-(Trifluoromethoxy)aniline-1-¹³C4-(Trifluoromethoxy)benzonitrile-1-¹³C70-85
6Hydrolysis4-(Trifluoromethoxy)benzonitrile-1-¹³C4-(Trifluoromethoxy)benzoic acid-¹³C80-90

Note: Yields are estimates based on literature values for similar transformations and may vary depending on specific reaction conditions and scale.

Visualizations

Synthesis_Workflow A Aniline-1-¹³C B Acetanilide-1-¹³C A->B Acetylation C 4-Hydroxyacetanilide-1-¹³C B->C Hydroxylation D 4-(Trifluoromethoxy)acetanilide-1-¹³C C->D Trifluoromethoxylation E 4-(Trifluoromethoxy)aniline-1-¹³C D->E Deprotection F 4-(Trifluoromethoxy)benzonitrile-1-¹³C E->F Sandmeyer Reaction G 4-(Trifluoromethoxy)benzoic acid-¹³C F->G Hydrolysis P Purification G->P

Caption: Synthetic workflow for 4-(Trifluoromethoxy)benzoic acid-¹³C.

Logical_Relationship cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product Aniline-1-¹³C Aniline-1-¹³C Acetanilide-1-¹³C Acetanilide-1-¹³C Aniline-1-¹³C->Acetanilide-1-¹³C Protection 4-Hydroxyacetanilide-1-¹³C 4-Hydroxyacetanilide-1-¹³C Acetanilide-1-¹³C->4-Hydroxyacetanilide-1-¹³C 4-(Trifluoromethoxy)acetanilide-1-¹³C 4-(Trifluoromethoxy)acetanilide-1-¹³C 4-Hydroxyacetanilide-1-¹³C->4-(Trifluoromethoxy)acetanilide-1-¹³C 4-(Trifluoromethoxy)aniline-1-¹³C 4-(Trifluoromethoxy)aniline-1-¹³C 4-(Trifluoromethoxy)acetanilide-1-¹³C->4-(Trifluoromethoxy)aniline-1-¹³C 4-(Trifluoromethoxy)benzonitrile-1-¹³C 4-(Trifluoromethoxy)benzonitrile-1-¹³C 4-(Trifluoromethoxy)aniline-1-¹³C->4-(Trifluoromethoxy)benzonitrile-1-¹³C 4-(Trifluoromethoxy)benzoic acid-¹³C 4-(Trifluoromethoxy)benzoic acid-¹³C 4-(Trifluoromethoxy)benzonitrile-1-¹³C->4-(Trifluoromethoxy)benzoic acid-¹³C Final Conversion

Caption: Logical progression from starting material to final product.

References

A Comprehensive Technical Guide to the Safe Handling of 4-(Trifluoromethoxy)benzoic acid-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for 4-(Trifluoromethoxy)benzoic acid-13C. While specific toxicological data for the 13C isotopically labeled version is not extensively available, the safety protocols are based on the known properties of the parent compound, 4-(Trifluoromethoxy)benzoic acid, and general best practices for handling stable isotope-labeled and fluorinated compounds. The 13C label introduces no radiological hazard.

Hazard Identification and Classification

4-(Trifluoromethoxy)benzoic acid is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.[1][2][3] The toxicological properties of this compound have not been fully investigated.[4] Therefore, it should be handled with care, assuming it may have other unknown hazardous properties.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][3][5]

  • H319: Causes serious eye irritation.[1][3][5]

  • H335: May cause respiratory irritation.[1][3][5]

Quantitative Data Summary

Due to the limited specific toxicological testing on 4-(Trifluoromethoxy)benzoic acid, quantitative data such as LD50 or exposure limits are not available. The following table summarizes its key physical and chemical properties.

PropertyValueReference
Molecular Formula ¹³CC₇H₅F₃O₃[6]
Molecular Weight 207.12 g/mol (for ¹³C labeled)[7]
Appearance White crystalline or powdered solid[8]
Melting Point 150-154 °C
Solubility Soluble in water (up to 50 mg/mL), methanol, hot ethanol, hot acetone, hot ethyl acetate, pyridine, and glacial acetic acid. Sparingly soluble in hot chloroform.[8]
Stability Stable under normal conditions.[4]

Safe Handling and Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following are general guidelines for safe handling and required PPE.

Engineering Controls
  • Work in a well-ventilated area.[8]

  • For handling powders or when aerosolization is possible, use a chemical fume hood.[8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)
PPESpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[4][8]To prevent eye contact which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][8] Inspect gloves for tears before use.To prevent skin contact which can cause irritation.
Body Protection Laboratory coat.To prevent skin contact.
Respiratory Protection For handling large quantities or in case of insufficient ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.To prevent respiratory tract irritation.

Experimental Protocols

The following are generalized protocols. Researchers should adapt them to their specific experimental needs and institutional safety guidelines.

Weighing and Solution Preparation
  • Preparation : Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood is operational.

  • Weighing :

    • Tare a suitable container on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound to the container using a clean spatula.

    • Avoid creating dust. If dust is generated, allow it to settle before closing the balance door.

  • Dissolving :

    • Add the desired solvent to the container with the compound.

    • Gently swirl or use a magnetic stirrer to dissolve the compound completely.

    • Clearly label the container with the compound name, concentration, solvent, date, and your initials.

Spill and Waste Management
  • Spills :

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • Wear appropriate PPE.[8]

    • For solid spills, carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal. Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled, sealed container for disposal.

    • Decontaminate the spill area with soap and water.[8]

  • Waste Disposal :

    • Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.[8]

    • As a stable isotope-labeled compound, no special precautions for radioactivity are necessary.[8]

Storage and Stability

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

  • For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen).[8]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4][9]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[4][9]

Signaling Pathways and Experimental Workflows

While this compound is a chemical reagent and not directly involved in biological signaling pathways in this context, a logical workflow for its safe handling is crucial.

SafeHandlingWorkflow cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations cluster_cleanup Post-Experiment cluster_storage Storage a Review SDS & Literature b Conduct Risk Assessment a->b Input c Don Appropriate PPE b->c Action d Weighing in Fume Hood c->d Proceed e Solution Preparation d->e Process j Store in a Cool, Dry, Well-Ventilated Area d->j Store Unused Material f Experimental Use e->f Process e->j Store Solution g Decontaminate Work Area f->g Completion h Segregate & Label Waste g->h Process i Dispose of Waste h->i Final Step

Caption: Safe handling workflow for this compound.

This diagram illustrates the logical progression of steps to ensure the safe handling of the compound from initial preparation and risk assessment through to handling, post-experiment cleanup, and storage. Adherence to this workflow minimizes the risk of exposure and ensures a safe laboratory environment.

References

A Technical Guide to 4-(Trifluoromethoxy)benzoic acid-13C for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Key Isotope-Labeled Compound for Advanced Research Applications

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)benzoic acid-13C, a stable isotope-labeled compound of significant interest to researchers, scientists, and drug development professionals. This document details its commercial availability, key quantitative data, and its primary application as an internal standard in advanced analytical methodologies.

Commercial Availability and Supplier Specifications

This compound is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. These suppliers provide the compound with high chemical and isotopic purity, ensuring reliability and accuracy in experimental applications. Below is a summary of key quantitative data from prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaIsotopic PurityChemical Purity
LGC StandardsThis compound2819280-75-4¹³CC₇H₅F₃O₃99 atom % ¹³Cmin 98%
MedChemExpressThis compoundNot specifiedC₇¹³CH₅F₃O₃Not specifiedNot specified

Note: Data is subject to lot-to-lot variability. Users should always refer to the supplier's Certificate of Analysis for the most accurate and up-to-date information.

A related compound, 4-(Trifluoromethyl)benzoic acid, is also commercially available in a ¹³C₆ labeled form from suppliers such as VIVAN Life Sciences and ESS. This compound, while structurally different, serves similar purposes in research and can be a valuable tool depending on the specific experimental needs.

Physicochemical Properties

The unlabeled form of 4-(Trifluoromethoxy)benzoic acid has a molecular weight of 206.12 g/mol . The single ¹³C-labeled version has a molecular weight of approximately 207.11 g/mol . This mass difference is the basis for its use as an internal standard in mass spectrometry-based analytical techniques.

Core Applications in Research and Development

The primary and most critical application of this compound is its use as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] Its structural similarity to the unlabeled analyte, combined with its distinct mass, allows for precise and accurate quantification in complex biological matrices.

The trifluoromethoxy group is a key structural motif in many pharmaceutical compounds due to its ability to enhance metabolic stability and cell permeability. Therefore, having a ¹³C-labeled internal standard of a molecule containing this group is highly valuable in drug metabolism and pharmacokinetic (DMPK) studies.

Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical experimental workflow for using this compound as an internal standard in a quantitative LC-MS analysis.

experimental_workflow A Sample Preparation (e.g., plasma, urine) B Spike with This compound (Internal Standard) A->B Addition of IS C Extraction of Analytes and Internal Standard B->C Co-extraction D LC-MS/MS Analysis C->D Injection E Data Processing: Peak Area Ratio Calculation (Analyte / Internal Standard) D->E Detection F Quantification of Analyte using Calibration Curve E->F Calculation

A typical workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol: A General Method for Quantification in Biological Matrices

Objective: To quantify the concentration of unlabeled 4-(Trifluoromethoxy)benzoic acid in a biological matrix (e.g., human plasma).

Materials:

  • 4-(Trifluoromethoxy)benzoic acid (analyte)

  • This compound (internal standard)

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte in ACN.

    • Prepare a 1 mg/mL stock solution of the internal standard (this compound) in ACN.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Serially dilute the analyte stock solution with control plasma to prepare calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each calibration standard, QC sample, and study sample, add 150 µL of ACN containing a fixed concentration of the internal standard (e.g., 100 ng/mL of this compound).

    • Vortex the samples for 1 minute to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% FA.

      • Mobile Phase B: ACN with 0.1% FA.

      • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Multiple Reaction Monitoring (MRM) transitions:

        • Analyte (unlabeled): Precursor ion (e.g., m/z 205.0) -> Product ion (to be determined by infusion).

        • Internal Standard (¹³C-labeled): Precursor ion (e.g., m/z 206.0) -> Product ion (to be determined by infusion).

      • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the public domain linking 4-(Trifluoromethoxy)benzoic acid or its ¹³C-labeled counterpart to specific signaling pathways. Its primary role in research is that of an analytical tool rather than a biologically active modulator. However, should a drug candidate containing the 4-(trifluoromethoxy)benzoyl moiety be investigated, the ¹³C-labeled compound would be instrumental in elucidating its metabolic fate and pharmacokinetic profile, which are critical for understanding its interaction with biological systems.

The logical relationship for its use in such a study is depicted in the following diagram:

logical_relationship A Drug Candidate (containing 4-(trifluoromethoxy)benzoyl moiety) B In Vivo / In Vitro Metabolism Study A->B C Quantitative Analysis of Drug and Metabolites B->C E Determination of Pharmacokinetic Parameters (e.g., half-life, clearance) C->E D Use of this compound as an Internal Standard D->C Enables Accurate Quantification F Understanding Drug's Interaction with Biological Systems E->F

Logical relationship for the application of the internal standard in drug development.

Conclusion

This compound is a high-purity, commercially available stable isotope-labeled compound that serves as an indispensable tool for researchers in analytical chemistry, drug metabolism, and pharmacokinetics. Its primary application as an internal standard in LC-MS and other quantitative techniques enables the accurate and precise measurement of analytes containing the trifluoromethoxybenzoyl moiety in complex biological matrices. While not directly implicated in signaling pathways, its use is fundamental to the characterization of drug candidates that may interact with such pathways. The methodologies outlined in this guide provide a foundation for the effective implementation of this valuable research compound in advanced scientific investigations.

References

Technical Guide: Isotopic Enrichment of 4-(Trifluoromethoxy)benzoic acid-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of 4-(Trifluoromethoxy)benzoic acid-¹³C, a critical internal standard and tracer for advanced analytical studies. This document details the synthesis, methodologies for determining isotopic enrichment levels, and its application in quantitative analysis, particularly within the pharmaceutical and drug development sectors.

Introduction

4-(Trifluoromethoxy)benzoic acid-¹³C is a stable isotope-labeled analog of 4-(Trifluoromethoxy)benzoic acid. The incorporation of a ¹³C isotope, most commonly at the carboxyl carbon, provides a distinct mass shift, making it an invaluable tool for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary application is as an internal standard in bioanalytical assays to ensure accuracy and precision in the quantification of the unlabeled parent compound.

Synthesis of 4-(Trifluoromethoxy)benzoic acid-¹³C

The synthesis of 4-(Trifluoromethoxy)benzoic acid-¹³C typically involves the introduction of a ¹³C-labeled carboxyl group onto the 4-(trifluoromethoxy)phenyl moiety. A common and effective method is the carboxylation of a Grignard reagent with ¹³C-labeled carbon dioxide (¹³CO₂).

General Synthetic Pathway:

G A 4-Bromo(trifluoromethoxy)benzene C Grignard Reagent (4-(Trifluoromethoxy)phenylmagnesium bromide) A->C THF B Magnesium (Mg) B->C E Carboxylation C->E D ¹³CO₂ D->E F Acidic Workup (H₃O⁺) E->F G 4-(Trifluoromethoxy)benzoic acid-¹³C F->G G A Sample Collection (e.g., Plasma, Urine) B Addition of 4-(Trifluoromethoxy)benzoic acid-¹³C (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Quantification (Ratio of Analyte to Internal Standard) D->E

4-(Trifluoromethoxy)benzoic acid-13C CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-(Trifluoromethoxy)benzoic acid-13C

Introduction

This compound is the isotopically labeled form of 4-(Trifluoromethoxy)benzoic acid, where a carbon atom is replaced with its stable isotope, carbon-13. This labeling renders the molecule heavier than its unlabeled counterpart, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. For researchers, scientists, and drug development professionals, this compound serves as a high-fidelity internal standard for pharmacokinetic and metabolic studies of drug candidates containing the 4-(trifluoromethoxy)benzoyl moiety. The trifluoromethoxy group is a key pharmacophore in modern drug design, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required in regulated bioanalysis. This guide provides a comprehensive overview of its properties, applications, and a detailed experimental protocol for its use.

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 2819280-75-4[2]
Molecular Formula C₇¹³CH₅F₃O₃[3]
Molecular Weight 207.11 g/mol [3][4]
Synonyms This compound, 4-(Trifluoromethyloxy)benzoic acid-α-13C[2]
Unlabeled CAS No. 330-12-1[2][3]
Product Format Neat[2]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] In drug development, stable isotope-labeled compounds are incorporated into drug molecules to serve as tracers for quantification.[3][5]

The unlabeled form, 4-(Trifluoromethoxy)benzoic acid, is a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1][6] The trifluoromethoxy group can improve the pharmacological profile of a molecule.[1] Consequently, the 13C-labeled version is essential for accurately quantifying the concentration of therapeutic candidates derived from this building block in complex biological matrices like plasma, urine, or tissue homogenates.

Experimental Protocols

The following is a representative protocol for the use of this compound as an internal standard in a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow for the quantification of an analyte in a biological matrix.

Objective: To accurately quantify the concentration of an analyte (a drug candidate synthesized using 4-(Trifluoromethoxy)benzoic acid) in human plasma.

Materials:

  • Analyte of interest

  • This compound (Internal Standard, IS)

  • Human plasma (blank)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well plates

  • Centrifuge

  • LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., DMSO or Methanol).

    • Prepare a 1 mg/mL stock solution of this compound (IS) in the same solvent.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL in blank human plasma.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each calibration standard, QC sample, and study sample in a 96-well plate, add 150 µL of a protein precipitation solution. This solution consists of acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL of this compound).

    • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS analysis.

  • LC-MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A suitable gradient to ensure separation of the analyte and IS from matrix components.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Analyte: Determine the precursor ion ([M-H]⁻) and a suitable product ion.

        • Internal Standard (IS): The precursor ion will be [M-H]⁻, which will be one mass unit higher than the unlabeled analyte's carboxylic acid group, and a corresponding product ion.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of the analyte in the QC and study samples.

Visualizations

The following diagrams illustrate the experimental workflow and the logic of using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample (50 µL) is_solution Protein Precipitation Solution (150 µL ACN + IS) vortex Vortex Mix is_solution->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Generate Calibration Curve ratio->curve concentration Determine Concentration curve->concentration

Caption: LC-MS experimental workflow using an internal standard.

internal_standard_logic cluster_0 Measurement cluster_1 Correction cluster_2 Quantification cluster_3 Rationale Analyte_Response Analyte Peak Area Ratio Ratio = Analyte Area / IS Area Analyte_Response->Ratio IS_Response Internal Standard (IS) Peak Area IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration via Calibration Curve Rationale_Node IS corrects for variability in: - Sample preparation (e.g., extraction loss) - Injection volume - Ion suppression/enhancement in MS Ratio->Rationale_Node

Caption: Logic of quantification using an internal standard.

References

An In-depth Technical Guide on the Solubility of 4-(Trifluoromethoxy)benzoic acid-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethoxy)benzoic acid-13C. Due to a lack of specific experimental data for the 13C labeled compound, this guide leverages data from its unlabeled counterpart, 4-(Trifluoromethoxy)benzoic acid, and established methodologies for solubility determination of carboxylic acids. The isotopic labeling is not expected to significantly alter the solubility properties.

Introduction

4-(Trifluoromethoxy)benzoic acid is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethoxy group enhances reactivity and solubility in various organic solvents, making it a valuable component in the development of novel drug candidates, particularly those targeting inflammatory diseases.[1] Understanding the solubility of this compound in different solvent systems is crucial for its application in research and development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₅F₃O₃PubChem[2]
Molecular Weight 206.12 g/mol PubChem[2]
Melting Point 150-154 °CChemicalBook[3]
Calculated log₁₀(Water Solubility in mol/L) -2.81Cheméo[4][5]

Solubility Data

SolventQualitative SolubilityRationale / Data Source
Water LowThe calculated log₁₀(Water Solubility) of -2.81 indicates low aqueous solubility.[4][5]
Chloroform SolubleMentioned as a solvent in a product description.[3]
Methanol SolubleMentioned as a solvent in a product description.[3]
Dimethyl Sulfoxide (DMSO) Likely SolubleA structurally similar compound, 4-(Trifluoromethyl)benzoic acid, is highly soluble in DMSO (≥ 200 mg/mL).

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of carboxylic acids like 4-(Trifluoromethoxy)benzoic acid.

Gravimetric Method

This is a common and straightforward method for determining solubility.

Protocol:

  • Sample Preparation: Add an excess amount of 4-(Trifluoromethoxy)benzoic acid to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

  • Solvent Evaporation: Evaporate the solvent from the collected supernatant under controlled conditions (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the dissolved solid is achieved.

  • Quantification: The weight of the dried residue corresponds to the amount of solute dissolved in the known volume of the solvent. From this, the solubility can be calculated in g/L or mol/L.

Titration Method

This method is suitable for acidic compounds like carboxylic acids.

Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Aliquot Collection: Take a precise volume of the clear supernatant.

  • Titration: Titrate the aliquot with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

  • Calculation: The concentration of the carboxylic acid in the saturated solution can be calculated from the volume and concentration of the titrant used.

UV-Vis Spectroscopy

This method is applicable if the compound has a chromophore that absorbs in the UV-Vis spectrum.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of 4-(Trifluoromethoxy)benzoic acid of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sample Analysis: Take a known volume of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

  • Measurement and Calculation: Measure the absorbance of the diluted sample at λmax. Use the calibration curve to determine the concentration of the diluted sample, and then calculate the concentration of the original saturated solution.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like 4-(Trifluoromethoxy)benzoic acid.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate gravimetric Gravimetric: Evaporate solvent and weigh residue separate->gravimetric titration Titration: Titrate with standardized base separate->titration spectroscopy Spectroscopy: Measure absorbance and compare to calibration curve separate->spectroscopy calculate Calculate solubility gravimetric->calculate titration->calculate spectroscopy->calculate end End calculate->end

General Workflow for Solubility Determination

Biological Context

While specific signaling pathways for 4-(Trifluoromethoxy)benzoic acid are not well-documented, it is recognized as a key intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the development of compounds targeting inflammatory diseases. The unique properties conferred by the trifluoromethoxy group can significantly influence the biological activity and pharmacokinetic profiles of the resulting drug candidates.[1]

Conclusion

This technical guide has summarized the available information on the solubility of this compound. While quantitative experimental data is scarce, a qualitative understanding of its solubility in various solvents has been presented, along with detailed protocols for its experimental determination. The provided workflow and biological context aim to support researchers and drug development professionals in their work with this important chemical entity.

References

The Metabolic Fate of 4-(Trifluoromethoxy)benzoic Acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic fate of 4-(trifluoromethoxy)benzoic acid, a compound of interest in pharmaceutical and agrochemical research.[1] In the absence of direct experimental data for this specific molecule, this document synthesizes information from studies on structurally related benzoic acid derivatives to forecast its absorption, distribution, metabolism, and excretion (ADME) profile. The primary predicted metabolic pathways are detailed, along with the enzymatic systems likely responsible for its biotransformation. Furthermore, this guide outlines a robust experimental workflow for the definitive investigation of the metabolism of 4-(trifluoromethoxy)benzoic acid, including methodologies for metabolic stability, metabolite profiling, and reaction phenotyping. All quantitative data presented are hypothetical and intended to serve as a template for the presentation of future experimental findings.

Introduction to 4-(Trifluoromethoxy)benzoic Acid

4-(Trifluoromethoxy)benzoic acid is an aromatic carboxylic acid characterized by a trifluoromethoxy substituent at the para position of the benzene (B151609) ring. Its chemical structure suggests it is a relatively lipophilic molecule, a property that can influence its absorption and distribution in biological systems. The trifluoromethoxy group is known to enhance the metabolic stability of xenobiotics by blocking potential sites of oxidative metabolism.[2] Benzoic acid and its derivatives are common structural motifs in a variety of xenobiotics, and their metabolic pathways have been extensively studied.

Predicted Metabolic Pathways

Based on the metabolism of other substituted benzoic acids, the metabolic clearance of 4-(trifluoromethoxy)benzoic acid is anticipated to be dominated by Phase II conjugation reactions. The primary routes of metabolism are predicted to be glucuronidation and glycine (B1666218) conjugation.

Glucuronidation: The Major Predicted Pathway

The principal metabolic pathway for 4-(trifluoromethoxy)benzoic acid is predicted to be the formation of an acyl glucuronide. This prediction is supported by studies on other trifluoromethyl-substituted benzoic acids, which have shown a strong preference for glucuronidation over other metabolic routes. The carboxylic acid moiety of the molecule will be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process significantly increases the water solubility of the compound, facilitating its excretion in urine and/or bile.

Glycine Conjugation: A Secondary Predicted Pathway

A secondary, likely minor, metabolic pathway for 4-(trifluoromethoxy)benzoic acid is conjugation with the amino acid glycine. This reaction, catalyzed by glycine N-acyltransferase, would result in the formation of 4-(trifluoromethoxy)hippuric acid. While a common pathway for many benzoic acid derivatives, the presence of the trifluoromethoxy group may sterically hinder this conjugation, making it less favorable than glucuronidation.

Key Metabolic Enzymes

The biotransformation of 4-(trifluoromethoxy)benzoic acid is expected to be mediated by the following enzyme families:

  • UDP-Glucuronosyltransferases (UGTs): These enzymes are primarily located in the liver and are responsible for catalyzing the glucuronidation of a wide array of xenobiotics. Several UGT isoforms are likely capable of conjugating 4-(trifluoromethoxy)benzoic acid.

  • Glycine N-Acyltransferase (GLYAT): This mitochondrial enzyme, also predominantly found in the liver and kidney, catalyzes the conjugation of acyl-CoA derivatives with glycine.

Due to the electron-withdrawing nature of the trifluoromethoxy group, Phase I metabolism by cytochrome P450 (CYP) enzymes is predicted to be minimal. The C-F bonds are highly stable and resistant to oxidative cleavage.

Proposed Experimental Workflow for Metabolic Investigation

To definitively elucidate the metabolic fate of 4-(trifluoromethoxy)benzoic acid, a systematic in vitro and in vivo experimental approach is recommended.

experimental_workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism (Rodent Model) cluster_analysis Analytical Methods met_stability Metabolic Stability Assay (Microsomes, Hepatocytes) met_profiling Metabolite Profiling (Hepatocytes) met_stability->met_profiling Identifies need for metabolite ID lc_ms LC-MS/MS Analysis met_stability->lc_ms reaction_phenotyping Reaction Phenotyping (rUGTs, rGLYAT) met_profiling->reaction_phenotyping Identifies metabolites for enzyme mapping met_profiling->lc_ms pk_study Pharmacokinetic Study reaction_phenotyping->pk_study reaction_phenotyping->lc_ms excretion_balance Excretion Balance Study pk_study->excretion_balance Provides exposure data pk_study->lc_ms excretion_balance->lc_ms end End: Complete Metabolic Profile excretion_balance->end start Start: Characterize Metabolism start->met_stability

Figure 1: Proposed experimental workflow for metabolic investigation.
Detailed Experimental Protocols

  • Objective: To determine the rate of disappearance of 4-(trifluoromethoxy)benzoic acid in the presence of liver microsomes or hepatocytes.

  • Test System: Pooled human liver microsomes and cryopreserved human hepatocytes.

  • Incubation Conditions:

    • Test compound concentration: 1 µM.

    • Microsomal protein concentration: 0.5 mg/mL.

    • Hepatocyte density: 1 x 10^6 cells/mL.

    • Cofactors: NADPH regenerating system for microsomes.

    • Incubation time points: 0, 15, 30, 60, and 120 minutes.

    • Temperature: 37°C.

  • Analysis: Samples are quenched with acetonitrile (B52724) at each time point, and the remaining concentration of 4-(trifluoromethoxy)benzoic acid is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

  • Objective: To identify the major metabolites of 4-(trifluoromethoxy)benzoic acid formed in vitro.

  • Test System: Cryopreserved human hepatocytes.

  • Incubation Conditions:

    • Test compound concentration: 10 µM.

    • Hepatocyte density: 1 x 10^6 cells/mL.

    • Incubation time: 2 hours.

    • Temperature: 37°C.

  • Analysis: The incubation mixture is analyzed by high-resolution LC-MS/MS to detect and structurally characterize potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Objective: To identify the specific UGT and other enzyme isoforms responsible for the metabolism of 4-(trifluoromethoxy)benzoic acid.

  • Test System: A panel of recombinant human UGT isoforms and recombinant human glycine N-acyltransferase.

  • Incubation Conditions:

    • Test compound concentration: 1 µM.

    • Enzyme concentration: As recommended by the supplier.

    • Cofactors: UDPGA for UGTs; Coenzyme A, ATP, and glycine for glycine N-acyltransferase.

    • Incubation time: 60 minutes.

    • Temperature: 37°C.

  • Analysis: The formation of the glucuronide and glycine conjugates is monitored by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation by each enzyme isoform is determined to identify the primary contributors to the metabolic clearance.

Predicted Quantitative Metabolic Data (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: Hypothetical In Vitro Metabolic Stability of 4-(Trifluoromethoxy)benzoic Acid

Test SystemIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Human Liver Microsomes (+NADPH)> 120< 5.8
Human Hepatocytes957.3

Table 2: Hypothetical Metabolite Profile of 4-(Trifluoromethoxy)benzoic Acid in Human Hepatocytes

MetaboliteProposed StructureRelative Abundance (%)
M14-(Trifluoromethoxy)benzoyl-β-D-glucuronide85
M24-(Trifluoromethoxy)hippuric acid15

Table 3: Hypothetical Reaction Phenotyping for the Formation of 4-(Trifluoromethoxy)benzoyl-β-D-glucuronide

UGT IsoformRate of Glucuronide Formation (pmol/min/mg protein)
UGT1A115.2
UGT1A38.7
UGT1A42.1
UGT1A6< 1.0
UGT1A945.8
UGT2B722.4
UGT2B155.3

Predicted Metabolic Pathways Diagram

metabolic_pathways cluster_phase_II Phase II Metabolism parent 4-(Trifluoromethoxy)benzoic Acid glucuronide 4-(Trifluoromethoxy)benzoyl-β-D-glucuronide (Acyl Glucuronide) parent->glucuronide UGTs (Major Pathway) glycine_conjugate 4-(Trifluoromethoxy)hippuric Acid (Glycine Conjugate) parent->glycine_conjugate GLYAT (Minor Pathway) excretion excretion glucuronide->excretion Excretion (Urine/Bile) glycine_conjugate->excretion

Figure 2: Predicted metabolic pathways of 4-(trifluoromethoxy)benzoic acid.

Conclusion

While direct experimental evidence is currently unavailable, a robust prediction of the metabolic fate of 4-(trifluoromethoxy)benzoic acid can be made based on established metabolic pathways of structurally similar compounds. The primary route of metabolism is anticipated to be glucuronidation of the carboxylic acid moiety, with a minor contribution from glycine conjugation. Phase I metabolism is expected to be negligible due to the stabilizing effect of the trifluoromethoxy group. The experimental workflow detailed in this guide provides a clear path for the definitive elucidation of the ADME properties of 4-(trifluoromethoxy)benzoic acid, which is essential for its further development in pharmaceutical and agrochemical applications.

References

Methodological & Application

Application Note: High-Throughput Quantification of 4-(Trifluoromethoxy)benzoic acid in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of drug development and clinical research, the accurate quantification of small molecule therapeutics and their metabolites in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. A key element in robust LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for variability in sample preparation and matrix effects.[1] This application note details a validated, high-throughput method for the quantification of 4-(Trifluoromethoxy)benzoic acid in human plasma using its 13C-labeled counterpart, 4-(Trifluoromethoxy)benzoic acid-13C, as an internal standard.

4-(Trifluoromethoxy)benzoic acid is a key structural motif in several pharmaceutical compounds and serves as a valuable model analyte for methods that can be adapted to various research and development stages. The use of a 13C-labeled internal standard is particularly advantageous as it co-elutes with the analyte, providing superior correction for matrix effects compared to deuterated standards, which can sometimes exhibit chromatographic shifts.[2] This method is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible bioanalytical workflow.

Experimental Protocols

Materials and Reagents
  • Analytes: 4-(Trifluoromethoxy)benzoic acid (≥98% purity), this compound (isotopic purity ≥99%)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Plasma: Human plasma (K2-EDTA as anticoagulant)

  • Equipment:

    • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

    • Tandem Mass Spectrometer (e.g., SCIEX Triple Quad 6500+, Waters Xevo TQ-S)

    • Analytical balance

    • Centrifuge

    • 96-well plates

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-(Trifluoromethoxy)benzoic acid and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 4-(Trifluoromethoxy)benzoic acid stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control samples.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.

  • Add 150 µL of the IS working solution in acetonitrile (100 ng/mL) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 150 µL IS in Acetonitrile plasma->add_is vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms G cluster_process Analytical Process cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Analyte in Matrix extraction Extraction sample->extraction is SIL-Internal Standard is->extraction ionization Ionization extraction->ionization detection Detection ionization->detection quant Quantification (Peak Area Ratio) detection->quant

References

Application Notes and Protocols: 4-(Trifluoromethoxy)benzoic acid-¹³C for In Vivo Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in drug development for elucidating the metabolic fate of new chemical entities. 4-(Trifluoromethoxy)benzoic acid-¹³C is a stable isotope-labeled tracer designed for in vivo metabolic flux analysis (MFA) and absorption, distribution, metabolism, and excretion (ADME) studies. The trifluoromethoxy group enhances the biological activity and pharmacokinetic properties of parent compounds, making it a common moiety in modern pharmaceuticals. By incorporating a ¹³C label, researchers can precisely track the metabolism of drug candidates containing this group, distinguishing drug-derived metabolites from the endogenous metabolome.

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic tracing studies using 4-(Trifluoromethoxy)benzoic acid-¹³C in preclinical animal models. This guide is intended to assist in the design and execution of experiments to investigate the metabolic fate and pharmacokinetic properties of drug candidates.

Principle of ¹³C-Tracer Studies

When a ¹³C-labeled compound is introduced into a biological system, the heavy isotope acts as a tag that can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. As the compound is metabolized, the ¹³C label is incorporated into its various downstream metabolites. By measuring the isotopic enrichment in these metabolites over time, it is possible to quantify the rates of metabolic reactions (fluxes) and construct a detailed map of the compound's biotransformation. This approach offers high sensitivity and specificity, allowing for the unambiguous identification and quantification of drug-related metabolites in complex biological matrices.

Hypothetical Application: Tracing the Metabolism of a Novel Anti-Inflammatory Drug

For the purpose of this guide, we will consider a hypothetical drug candidate, "TFMO-Drug," a novel anti-inflammatory agent where 4-(Trifluoromethoxy)benzoic acid serves as a key structural component. The objective is to use 4-(Trifluoromethoxy)benzoic acid-¹³C as a tracer to investigate the in vivo metabolism of TFMO-Drug in a rodent model.

Experimental Protocols

Animal Handling and Acclimation
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: House animals in metabolic cages for the duration of the study to allow for separate collection of urine and feces.

  • Acclimation: Allow animals to acclimate for at least 3 days prior to the experiment. Provide ad libitum access to a standard chow diet and water.

Tracer Formulation and Administration
  • Tracer: 4-(Trifluoromethoxy)benzoic acid-¹³C (carboxyl-¹³C, 99% purity).

  • Formulation: Prepare a sterile solution of the tracer in a suitable vehicle, such as a mixture of saline and a solubilizing agent (e.g., 10% DMSO, 40% PEG300, 50% saline). The final concentration should be calculated based on the desired dose and the average body weight of the animals.

  • Dosing: Administer a single dose of 10 mg/kg via oral gavage (PO) to mimic the intended clinical route of administration.

Sample Collection
  • Timeline: Collect samples at multiple time points to capture the dynamic profile of the tracer and its metabolites. A typical time course would include pre-dose (0 h) and 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Blood Sampling: Collect approximately 200 µL of blood from the tail vein at each time point into tubes containing an anticoagulant (e.g., EDTA). Immediately place the tubes on ice.

  • Plasma Separation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

  • Urine and Feces Collection: Collect urine and feces at intervals (e.g., 0-8 h, 8-12 h, 12-24 h) and store at -80°C.

  • Tissue Collection: At the final time point (24 h), euthanize the animals according to approved protocols. Harvest key tissues of interest for drug metabolism and distribution (e.g., liver, kidneys, intestine) and flash-freeze in liquid nitrogen. Store at -80°C.

Metabolite Extraction and Analysis
  • Plasma and Urine:

    • Thaw samples on ice.

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of plasma or urine.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and dry under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

  • Tissues:

    • Weigh a portion of the frozen tissue (e.g., 50-100 mg).

    • Homogenize the tissue in 4 volumes of ice-cold 80% methanol (B129727) using a bead beater or similar homogenizer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and proceed with drying and reconstitution as described for plasma.

  • LC-MS/MS Analysis:

    • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.

    • Chromatography: Employ a C18 reverse-phase column for separation of the parent compound and its metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS and MS/MS data.

    • Metabolite Identification: Identify potential metabolites by searching for the characteristic mass shift corresponding to the ¹³C label and by analyzing the fragmentation patterns in the MS/MS spectra.

Data Presentation

The quantitative data from the LC-MS/MS analysis should be summarized in clear, structured tables. Below are examples of how to present the pharmacokinetic and metabolite distribution data.

Table 1: Pharmacokinetic Parameters of TFMO-Drug-¹³C in Rat Plasma

ParameterValue
Cmax (ng/mL)1500 ± 250
Tmax (h)1.0 ± 0.2
AUC₀₋₂₄ (ng·h/mL)8500 ± 1200
t₁/₂ (h)4.5 ± 0.8

Table 2: Relative Abundance of TFMO-Drug-¹³C and its Major Metabolites in Plasma at Tmax (1h)

CompoundMolecular Formulam/z (¹³C-labeled)Relative Abundance (%)
TFMO-Drug (Parent)C₂₀H₁₈¹³CF₃N₂O₄439.1265.2
M1 (Hydroxylation)C₂₀H₁₈¹³CF₃N₂O₅455.1218.5
M2 (Glucuronidation)C₂₆H₂₆¹³CF₃N₂O₁₀615.1510.8
M3 (N-dealkylation)C₁₅H₁₂¹³CF₃N₂O₄371.075.5

Table 3: Isotopic Enrichment of Key Metabolites in Liver Tissue at 4h Post-Dose

MetaboliteIsotopic Enrichment (%)
TFMO-Drug85.3 ± 5.1
M1 (Hydroxylation)92.1 ± 3.8
M2 (Glucuronidation)78.5 ± 6.2

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the in vivo metabolic flux analysis of TFMO-Drug using its ¹³C-labeled counterpart.

G cluster_0 In Vivo Experiment cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis animal_prep Animal Acclimation (Sprague-Dawley Rats) dosing Oral Gavage of TFMO-Drug-¹³C (10 mg/kg) animal_prep->dosing sampling Time-Course Sample Collection (Blood, Urine, Tissues) dosing->sampling extraction Metabolite Extraction (Plasma, Tissues) sampling->extraction reconstitution Sample Reconstitution extraction->reconstitution lcms UPLC-HRMS/MS Analysis reconstitution->lcms identification Metabolite Identification (¹³C Signature) lcms->identification quantification Quantitative Analysis identification->quantification mfa Metabolic Flux Modeling quantification->mfa G cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent TFMO-Drug-¹³C (Parent Compound) m1 M1: Hydroxylation parent->m1 Oxidation m3 M3: N-dealkylation parent->m3 Dealkylation m2 M2: Glucuronidation m1->m2 Conjugation

Application Notes and Protocols for 4-(Trifluoromethoxy)benzoic acid-¹³C Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting tracer experiments using ¹³C-labeled 4-(Trifluoromethoxy)benzoic acid. This powerful tool allows for the quantitative analysis of its metabolic fate in biological systems, providing critical data for pharmacokinetic and drug metabolism studies. The trifluoromethoxy group confers significant metabolic stability, making tracer studies essential to identify and quantify even low levels of potential metabolites.

Overview of 4-(Trifluoromethoxy)benzoic acid Metabolism

Substituted benzoic acids primarily undergo Phase II conjugation reactions, with the two main pathways being glucuronidation and amino acid conjugation (typically with glycine).[1] The trifluoromethoxy group is known for its high metabolic stability, largely due to the strength of the C-F bonds, which are resistant to enzymatic degradation.[2] This stability suggests that the primary metabolic transformations of 4-(trifluoromethoxy)benzoic acid will likely involve the carboxylic acid moiety.

Potential Metabolic Pathway:

Based on the known metabolism of benzoic acids, a likely metabolic pathway for 4-(trifluoromethoxy)benzoic acid involves conjugation of the carboxylic acid group with either glucuronic acid to form an acyl glucuronide or with glycine (B1666218) to form 4-(trifluoromethoxy)hippuric acid.

cluster_0 cluster_1 A 4-(Trifluoromethoxy)benzoic acid-¹³C C 4-(Trifluoromethoxy)benzoyl-¹³C-Glucuronide A->C Phase II Glucuronidation E 4-(Trifluoromethoxy)hippuric acid-¹³C A->E Phase II Amino Acid Conjugation B UDP-Glucuronic Acid F UGT D Glycine G Glycine N-acyltransferase

Caption: Proposed metabolic pathway of 4-(Trifluoromethoxy)benzoic acid.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify potential metabolites of 4-(Trifluoromethoxy)benzoic acid in a controlled in vitro environment.

Materials:

  • 4-(Trifluoromethoxy)benzoic acid-¹³C

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade, ice-cold

  • Formic acid

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add 4-(Trifluoromethoxy)benzoic acid-¹³C (final concentration 1 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching of Reaction:

    • To stop the reaction, add two volumes of ice-cold methanol to each aliquot.

  • Protein Precipitation:

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Sample Preparation for LC-MS/MS Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Experimental Workflow for In Vitro Metabolism:

A Prepare Incubation Mixture (HLM, Buffer, NADPH system) B Pre-warm at 37°C A->B C Add 4-(Trifluoromethoxy)benzoic acid-¹³C B->C D Incubate at 37°C (Collect time points) C->D E Quench with Cold Methanol D->E F Centrifuge to Precipitate Proteins E->F G Collect Supernatant F->G H Evaporate and Reconstitute G->H I LC-MS/MS Analysis H->I A Seed and Grow Cells B Introduce ¹³C-Tracer A->B C Incubate B->C D Quench Metabolism and Harvest Cells C->D E Extract Metabolites D->E F LC-MS/MS Analysis E->F

References

Application Note: Metabolite Identification of 4-(Trifluoromethoxy)benzoic Acid using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Trifluoromethoxy)benzoic acid is a key building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The inclusion of the trifluoromethoxy (-OCF₃) group can significantly enhance crucial drug properties such as metabolic stability, lipophilicity, and target binding affinity.[1] Understanding the metabolic fate of drug candidates derived from this scaffold is a critical step in preclinical development. Identifying metabolites, however, can be a significant bottleneck.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers a powerful solution for the structural elucidation of metabolites. While ¹H NMR is more common in metabolomics, ¹³C NMR provides distinct advantages, including a much wider chemical shift range (~200 ppm vs. ~10 ppm for ¹H), which dramatically reduces signal overlap and simplifies spectral analysis.[3][4][5] For fluorinated compounds, where ¹H signals can be complex due to coupling with fluorine, ¹³C NMR provides direct insight into the carbon backbone of the parent molecule and its metabolites.[3][6] This application note provides a detailed protocol for utilizing ¹³C NMR spectroscopy to identify metabolites of 4-(trifluoromethoxy)benzoic acid.

Principle of the Method

The identification of metabolites using ¹³C NMR relies on comparing the spectrum of a biological sample from a treated subject with a control. The appearance of new signals corresponding to the carbon backbone of the administered compound and its derivatives allows for structural identification.

Key advantages of ¹³C NMR for this application include:

  • High Spectral Dispersion: The wide chemical shift range minimizes resonance overlap, a common challenge in complex biological matrices.[4][7]

  • Direct Carbon Detection: It directly observes the carbon skeleton of molecules, including quaternary carbons which are invisible in many ¹H-detected experiments.[7]

  • Structural Sensitivity: ¹³C chemical shifts are highly sensitive to changes in the local chemical environment, making it possible to pinpoint the exact site of metabolic modification (e.g., hydroxylation, conjugation).[4][5]

Studies on analogous compounds like 4-trifluoromethoxyaniline suggest that the trifluoromethoxy group is metabolically stable, with no evidence of O-detrifluoromethylation.[8] Therefore, metabolism of 4-(trifluoromethoxy)benzoic acid is expected to occur on the benzoic acid moiety or the aromatic ring. For substituted benzoic acids, Phase II conjugation reactions, particularly the formation of glycine (B1666218) and glucuronide conjugates, are dominant metabolic pathways.[9]

Predicted ¹³C NMR Data for Metabolite Identification

The foundation of metabolite identification is the comparison of observed NMR signals to reference data. The table below lists the known ¹³C NMR chemical shifts for 4-(trifluoromethoxy)benzoic acid.

Table 1: Reference ¹³C NMR Chemical Shifts for 4-(Trifluoromethoxy)benzoic Acid

Carbon Atom Chemical Shift (ppm)
C=O ~166-172
C-O ~152
C-COOH ~128
C-H (ortho to COOH) ~132
C-H (ortho to OCF₃) ~121
-OCF₃ (quartet) ~120 (JC-F ≈ 258 Hz)

Note: Exact chemical shifts can vary based on solvent and pH. Data is compiled from typical values for substituted benzoic acids. A reference spectrum is available in the SpectraBase database.[10]

Based on known biotransformations of benzoic acids, two primary metabolites are anticipated: a glycine conjugate and an acyl glucuronide.[9] The expected changes in the ¹³C NMR spectrum for these metabolites are outlined below.

Table 2: Predicted ¹³C NMR Chemical Shifts for Potential Metabolites of 4-(Trifluoromethoxy)benzoic Acid

Metabolite Key Diagnostic Shift Changes
Glycine Conjugate Original carboxyl signal (~166 ppm) is replaced by a new amide carbonyl signal (~168-170 ppm).Appearance of new signals for the glycine moiety: N-CH₂ (~42 ppm) and glycine C=O (~172 ppm).

| Acyl Glucuronide | Original carboxyl signal (~166 ppm) is replaced by a new ester carbonyl signal (~175 ppm).Appearance of signals from the glucuronic acid moiety, including the anomeric carbon (C1') at ~95 ppm. |

Experimental Protocols

Sample Preparation (Urine)
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet cells and debris.

  • Transfer 500 µL of the supernatant to a clean microcentrifuge tube.

  • Add 100 µL of a buffer solution (e.g., 1.5 M potassium phosphate (B84403) buffer, pH 7.4) prepared in D₂O. The D₂O provides the field-frequency lock for the NMR spectrometer.

  • Add 5 µL of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ 0.0 ppm).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer 550 µL of the final mixture into a 5 mm NMR tube.

¹³C NMR Data Acquisition

High-quality natural abundance ¹³C NMR spectra can be acquired in a reasonable timeframe using modern NMR spectrometers equipped with cryogenic probes.[11][12]

  • Instrument: 600 MHz (or higher) NMR spectrometer with a ¹³C-optimized cryoprobe.

  • Experiment: 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Key Parameters:

    • Pulse Angle: 30 degrees (to allow for shorter relaxation delays).

    • Spectral Width: 240 ppm (e.g., -20 to 220 ppm).

    • Acquisition Time: ~1.0 - 1.5 seconds.

    • Relaxation Delay (d1): 2.0 seconds.

    • Number of Scans: 1024 to 4096 (or more, depending on metabolite concentration; acquisition can take 2-12 hours).[12][13]

    • Temperature: 298 K (25°C).

Data Processing and Analysis
  • Apply an exponential line-broadening factor of 1.0 - 2.0 Hz to the Free Induction Decay (FID).

  • Perform Fourier transformation.

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Reference the spectrum to the TSP signal at 0.0 ppm.

  • Identify new peaks in the spectra from the dosed group by comparison with control spectra.

  • Match the chemical shifts of these new peaks to the predicted shifts for potential metabolites (Table 2) and reference compounds.

  • For unambiguous identification, 2D NMR experiments like ¹H-¹³C HSQC and HMBC can be run to establish connectivities, though this requires higher metabolite concentrations.

Visualized Workflows and Pathway Interactions

General Experimental Workflow

The overall process from sample collection to final metabolite identification follows a structured workflow.

G cluster_sample Biological Sampling cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_id Metabolite Identification A Dosing with Parent Compound B Collection of Biofluids (Urine, Plasma) A->B D Centrifugation & Buffering B->D C Control Group Samples C->D E Transfer to NMR Tubes D->E F 1D ¹³C NMR Data Acquisition E->F G Data Processing (FT, Phasing, Baseline) F->G H Spectral Comparison (Dosed vs. Control) G->H I Database & Literature Search H->I J Structure Elucidation I->J

Caption: Workflow for metabolite identification using ¹³C NMR.

Potential Biological Interaction Pathway

Metabolites of novel drugs can themselves be active. For instance, a metabolite of a related difluoromethoxy benzoic acid derivative was found to inhibit the TGF-β/Smad signaling pathway, which is implicated in fibrosis.[14] This highlights the importance of identifying metabolites as they may contribute to the therapeutic effect or off-target toxicity.

G TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor Binds pSmad p-Smad2/3 Receptor->pSmad Phosphorylates Complex Smad Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Transcription Fibrosis Fibrosis Transcription->Fibrosis Metabolite Active Metabolite (e.g., from Benzoic Acid Derivative) Metabolite->pSmad Inhibits

References

Application Note: Quantitative Metabolite Analysis Using 4-(Trifluoromethoxy)benzoic acid-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope-labeled internal standards are crucial for accurate and precise quantification of metabolites in complex biological matrices by mass spectrometry.[1][2] The use of a ¹³C-labeled standard that is structurally similar to the analyte of interest can compensate for variations in sample preparation, chromatography, and ionization efficiency, thereby improving the reliability of quantitative data.[3] 4-(Trifluoromethoxy)benzoic acid-¹³C is a stable isotope-labeled compound that can be employed as an internal standard for the quantitative analysis of structurally related compounds or as a derivatization agent for metabolites containing specific functional groups. This application note provides detailed protocols for its use in quantitative metabolomics.

The trifluoromethoxy group offers advantages such as increased metabolic stability and unique chromatographic properties, which can be beneficial in developing robust analytical methods.[4][5] This document outlines the experimental workflow, from sample preparation to data analysis, for the use of 4-(Trifluoromethoxy)benzoic acid-¹³C in LC-MS/MS-based quantitative analysis.

Experimental Protocols

Protocol 1: Use of 4-(Trifluoromethoxy)benzoic acid-¹³C as an Internal Standard

This protocol describes the use of 4-(Trifluoromethoxy)benzoic acid-¹³C as an internal standard (IS) for the quantification of a structurally similar analyte, such as a drug molecule or a metabolite with a benzoic acid core.

Materials:

  • 4-(Trifluoromethoxy)benzoic acid-¹³C

  • Analyte of interest

  • Biological matrix (e.g., plasma, urine, cell lysate)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte of interest in methanol.

    • Prepare a 1 mg/mL stock solution of 4-(Trifluoromethoxy)benzoic acid-¹³C (IS) in methanol.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking the analyte stock solution into the biological matrix at various concentrations.

    • Prepare QC samples at low, medium, and high concentrations in the same biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., 1 µg/mL in methanol).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Negative Ion Mode):

      • Ion Source: Electrospray Ionization (ESI)

      • Optimize the precursor-to-product ion transitions (MRM) for both the analyte and the IS. For 4-(Trifluoromethoxy)benzoic acid, the precursor ion would be [M-H]⁻.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

    • Determine the concentration of the analyte in the QC and study samples using the calibration curve.

Protocol 2: Derivatization of Amine-Containing Metabolites

This protocol outlines a hypothetical use of 4-(Trifluoromethoxy)benzoic acid-¹³C as a derivatization reagent for the quantification of primary and secondary amine-containing metabolites. The carboxylic acid group of the reagent can be activated to react with the amine group of the metabolite to form a stable amide bond.

Materials:

  • 4-(Trifluoromethoxy)benzoic acid-¹³C

  • Amine-containing metabolites (e.g., amino acids, neurotransmitters)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (B128534) (TEA)

  • Other materials as listed in Protocol 1

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of 4-(Trifluoromethoxy)benzoic acid-¹³C in anhydrous DMF.

    • Prepare a 20 mg/mL solution of EDC in anhydrous DMF.

    • Prepare a 10 mg/mL solution of NHS in anhydrous DMF.

  • Sample Preparation and Derivatization:

    • To 50 µL of sample (or standard) in a microcentrifuge tube, add 10 µL of the 4-(Trifluoromethoxy)benzoic acid-¹³C solution, 10 µL of EDC solution, and 10 µL of NHS solution.

    • Add 5 µL of triethylamine to catalyze the reaction.

    • Vortex and incubate at 60°C for 30 minutes.

    • After incubation, evaporate the solvent to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Follow the LC-MS/MS and data analysis steps as described in Protocol 1, optimizing the MS conditions for the derivatized metabolites (likely in positive ion mode due to the introduced trifluoromethoxybenzoyl group).

Data Presentation

Table 1: Quantitative Data for an Analyte Using 4-(Trifluoromethoxy)benzoic acid-¹³C as an Internal Standard

Sample IDAnalyte Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
Cal 11.01,520150,1000.01011.0100.0
Cal 25.07,650151,5000.05055.0100.0
Cal 320.030,300149,8000.202320.1100.5
Cal 450.075,900150,5000.504349.899.6
Cal 5100.0152,000151,0001.0066100.1100.1
QC Low2.53,800150,8000.02522.5100.0
QC Mid40.061,000151,2000.403439.999.8
QC High80.0121,500150,3000.808480.3100.4
Sample 1-22,500150,9000.149114.8-
Sample 2-95,400151,1000.631462.7-

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Biological Sample (Plasma, Urine, etc.) add_is Spike with 4-(Trifluoromethoxy)benzoic acid-¹³C (IS) sample->add_is precipitate Protein Precipitation (Cold Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge drydown Supernatant Evaporation centrifuge->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing lc_ms->data_proc cal_curve Calibration Curve Construction data_proc->cal_curve quantify Quantification of Analyte cal_curve->quantify derivatization_reaction cluster_reactants Reactants cluster_product Product metabolite Metabolite (with -NH2 group) derivatized_metabolite Derivatized Metabolite (Amide Bond) metabolite->derivatized_metabolite + reagent 4-(Trifluoromethoxy)benzoic acid-¹³C (activated with EDC/NHS) reagent->derivatized_metabolite signaling_pathway cluster_pathway Hypothetical Drug Action Pathway drug Drug X (Analyte) receptor Receptor drug->receptor kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 phosphorylates metabolite Metabolite M (Biomarker) kinase1->metabolite produces tf Transcription Factor kinase2->tf activates response Cellular Response tf->response

References

Application Notes and Protocols: 4-(Trifluoromethoxy)benzoic acid-¹³C in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Trifluoromethoxy)benzoic acid-¹³C as a crucial tool in modern drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of a stable isotope label (¹³C) and a metabolically robust trifluoromethoxy group offers significant advantages for accurate quantification and pathway elucidation.

Introduction

4-(Trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry. The trifluoromethoxy (-OCF₃) group is known to enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[1][2] The carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450 (CYP).[1] Isotopic labeling, specifically with Carbon-13 (¹³C), provides a powerful analytical tool for tracing the metabolic fate of molecules and for precise quantification in complex biological matrices.[3][4] 4-(Trifluoromethoxy)benzoic acid-¹³C, with a ¹³C atom incorporated into its carboxylic acid moiety, serves as an excellent internal standard for quantitative LC-MS/MS analysis and as a tracer for metabolic pathway identification.

Key Applications

The primary applications of 4-(Trifluoromethoxy)benzoic acid-¹³C in drug metabolism studies include:

  • Internal Standard for Quantitative Bioanalysis: Due to its chemical identity with the unlabeled analyte, 4-(Trifluoromethoxy)benzoic acid-¹³C is an ideal internal standard for LC-MS/MS quantification of the parent compound and its metabolites in biological samples like plasma, urine, and liver microsomes.[5][6][7] It co-elutes with the analyte, effectively compensating for matrix effects and variations in sample preparation and instrument response.[5][7]

  • Metabolite Identification and Pathway Elucidation: As a stable isotope tracer, it allows for the unambiguous identification of drug-related metabolites from endogenous compounds in mass spectrometry data. The characteristic mass shift of +1 Da (for a single ¹³C label) simplifies the tracking of metabolic transformations.

  • Metabolic Stability Assessment: While the trifluoromethoxy group generally confers high metabolic stability, the use of the ¹³C-labeled compound in in vitro assays, such as with liver microsomes, allows for precise measurement of the rate of metabolism and determination of the intrinsic clearance.

Experimental Protocols

In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a typical experiment to determine the metabolic stability of a hypothetical drug candidate, "Drug X," which is structurally analogous to 4-(Trifluoromethoxy)benzoic acid, using human liver microsomes. 4-(Trifluoromethoxy)benzoic acid-¹³C is used as an internal standard for the accurate quantification of the parent drug.

Materials:

  • Human Liver Microsomes (HLM)

  • "Drug X" (unlabeled)

  • 4-(Trifluoromethoxy)benzoic acid-¹³C (Internal Standard, IS)

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN)

  • Incubator/Shaking Water Bath (37°C)

  • Centrifuge

  • LC-MS/MS System

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of "Drug X" (10 mM in DMSO).

    • Prepare a stock solution of 4-(Trifluoromethoxy)benzoic acid-¹³C (1 mM in Methanol).

    • Prepare a working solution of HLM (e.g., 1 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM solution, phosphate buffer, and "Drug X" working solution to a final "Drug X" concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard (4-(Trifluoromethoxy)benzoic acid-¹³C) at a fixed concentration.

    • Vortex the samples to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of "Drug X" relative to the internal standard.

Data Analysis:

The percentage of "Drug X" remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the line is used to determine the elimination rate constant (k). The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can then be calculated.

Quantitative Analysis of "Drug X" in Plasma

This protocol describes the use of 4-(Trifluoromethoxy)benzoic acid-¹³C as an internal standard for the quantification of "Drug X" in plasma samples.

Procedure:

  • Sample Preparation:

    • To a 100 µL plasma sample, add a known amount of 4-(Trifluoromethoxy)benzoic acid-¹³C solution (the internal standard).

    • Perform a protein precipitation by adding a suitable volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Calibration Curve:

    • Prepare a series of calibration standards by spiking known concentrations of "Drug X" into blank plasma.

    • Process these standards using the same procedure as the unknown samples, including the addition of the internal standard.

  • LC-MS/MS Analysis:

    • Inject the processed samples and calibration standards onto the LC-MS/MS system.

    • Monitor the specific mass transitions for "Drug X" and 4-(Trifluoromethoxy)benzoic acid-¹³C.

Data Analysis:

A calibration curve is generated by plotting the peak area ratio of "Drug X" to the internal standard against the concentration of "Drug X". The concentration of "Drug X" in the unknown samples is then determined from this curve.

Data Presentation

The following tables present hypothetical data from the experiments described above to illustrate the application of 4-(Trifluoromethoxy)benzoic acid-¹³C.

Table 1: In Vitro Metabolic Stability of "Drug X" in Human Liver Microsomes

Time (minutes)"Drug X" Remaining (%)
0100
592
1578
3061
6038

Table 2: Calculated Pharmacokinetic Parameters for "Drug X"

ParameterValue
Elimination Rate Constant (k)0.016 min⁻¹
In Vitro Half-life (t₁/₂)43.3 min
Intrinsic Clearance (CLᵢₙₜ)32 µL/min/mg protein

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical metabolic pathway for a compound structurally related to 4-(Trifluoromethoxy)benzoic acid.

cluster_0 Sample Preparation cluster_1 Analysis Plasma Sample Plasma Sample Add ¹³C-IS Add 4-(Trifluoromethoxy)benzoic acid-¹³C (IS) Plasma Sample->Add ¹³C-IS Protein Precipitation Protein Precipitation (ACN) Add ¹³C-IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Quantification using Calibration Curve LC-MS/MS Analysis->Data Processing

Caption: Workflow for Quantitative Analysis in Plasma.

Parent_Drug Drug X (contains 4-(Trifluoromethoxy)phenyl moiety) Metabolite_1 Hydroxylated Metabolite Parent_Drug->Metabolite_1 Phase I: CYP450 (Hydroxylation) Metabolite_2 Glucuronide Conjugate Metabolite_1->Metabolite_2 Phase II: UGT (Glucuronidation)

Caption: Hypothetical Metabolic Pathway of "Drug X".

Conclusion

4-(Trifluoromethoxy)benzoic acid-¹³C is an invaluable tool for drug metabolism studies. Its use as an internal standard ensures accurate and reliable quantification of drug candidates and their metabolites in various biological matrices. Furthermore, as a stable isotope-labeled tracer, it facilitates the identification of metabolic pathways. The inherent metabolic stability of the trifluoromethoxy group makes it a relevant scaffold for modern drug design, and the availability of its ¹³C-labeled form greatly aids in the preclinical development of new chemical entities.

References

Application Notes and Protocols: 4-(Trifluoromethoxy)benzoic acid-¹³C as a Novel Probe for Real-Time Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 4-(Trifluoromethoxy)benzoic acid-¹³C as a probe for monitoring enzyme kinetics in real-time using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The trifluoromethoxy group offers unique electronic properties and the ¹³C-label at the carboxyl group provides a distinct spectroscopic signature, enabling precise and continuous monitoring of enzymatic reactions. This probe is particularly well-suited for characterizing enzymes that metabolize substituted benzoic acids, such as cytochrome P450s or hydroxylases, which are critical in drug metabolism studies.

Introduction

The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. Traditional enzyme assays often rely on discontinuous measurements or chromogenic/fluorogenic surrogate substrates that may not accurately reflect the kinetics of the natural substrate. The use of isotopically labeled compounds, such as 4-(Trifluoromethoxy)benzoic acid-¹³C, in conjunction with NMR spectroscopy, offers a powerful alternative for the direct, real-time, and non-invasive monitoring of enzymatic reactions.[1][2]

The ¹³C-label provides a sensitive handle for NMR detection, allowing for the quantification of both substrate consumption and product formation simultaneously from a single experiment.[3][4] 4-(Trifluoromethoxy)benzoic acid is an analog of various xenobiotics and endogenous molecules, making its ¹³C-labeled version a potentially valuable tool for studying enzymes involved in their metabolism.

Applications

  • Real-Time Kinetic Analysis of Drug Metabolizing Enzymes: Characterize the kinetics of enzymes like cytochrome P450s, which are known to metabolize aromatic compounds.[5][6][7][8] The trifluoromethoxy group can influence the metabolic stability and interaction with the enzyme's active site.

  • High-Throughput Screening (HTS) of Enzyme Inhibitors: The NMR-based assay can be adapted for screening compound libraries for potential inhibitors of enzymes that process benzoic acid derivatives.

  • Mechanistic Studies of Enzymatic Reactions: Elucidate reaction mechanisms by observing the formation of intermediates and final products in real-time.

  • Kinetic Isotope Effect (KIE) Studies: While not the primary focus of this note, the use of a ¹³C-labeled substrate opens the door to advanced mechanistic studies through the measurement of kinetic isotope effects.

Hypothetical Enzyme System: Cytochrome P450-mediated Hydroxylation

For the purpose of illustrating the application of 4-(Trifluoromethoxy)benzoic acid-¹³C, we will consider a hypothetical reaction catalyzed by a cytochrome P450 enzyme (e.g., CYP3A4). In this scenario, the enzyme hydroxylates the aromatic ring of the substrate. The reaction can be monitored by observing the change in the chemical shift of the ¹³C-labeled carboxyl group as the electronic environment of the aromatic ring is altered upon hydroxylation.

Reaction Scheme:

4-(Trifluoromethoxy)benzoic acid-¹³C + NADPH + H⁺ + O₂ → Hydroxylated Product(s)-¹³C + NADP⁺ + H₂O

Data Presentation

The following table summarizes hypothetical kinetic parameters that could be obtained for a cytochrome P450-mediated reaction using 4-(Trifluoromethoxy)benzoic acid-¹³C as a substrate. The data is acquired by fitting the substrate depletion and/or product formation curves obtained from real-time ¹³C NMR spectroscopy to the Michaelis-Menten equation.[9]

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Cytochrome P4504-(Trifluoromethoxy)benzoic acid-¹³C1500.50.042.7 x 10²
Cytochrome P4504-(Trifluoromethoxy)benzoic acid-¹³C + Inhibitor X450 (apparent)0.50.048.9 x 10¹

Experimental Protocols

Synthesis of 4-(Trifluoromethoxy)benzoic acid-¹³C

While commercially available, a general synthetic route for the ¹³C-labeling of the carboxyl group of aromatic acids involves the use of ¹³C-labeled carbon dioxide.[10] A Grignard reagent is prepared from a suitable precursor, such as 4-bromo-1-(trifluoromethoxy)benzene, which is then reacted with ¹³C-CO₂ followed by an acidic workup to yield the desired product.

Diagram of Synthetic Workflow:

SynthesisWorkflow Start 4-bromo-1-(trifluoromethoxy)benzene Grignard Formation of Grignard Reagent (Mg, THF) Start->Grignard Reaction Reaction with ¹³C-CO₂ Grignard->Reaction Workup Acidic Workup (H₃O⁺) Reaction->Workup Product 4-(Trifluoromethoxy)benzoic acid-¹³C Workup->Product

Caption: Synthetic workflow for 4-(Trifluoromethoxy)benzoic acid-¹³C.

Protocol for Real-Time ¹³C NMR Enzyme Kinetic Assay

This protocol outlines the steps for performing a real-time enzyme kinetic assay using ¹³C NMR spectroscopy.

Materials:

  • 4-(Trifluoromethoxy)benzoic acid-¹³C (substrate)

  • Enzyme (e.g., Cytochrome P450 reductase system)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • D₂O for NMR lock

  • NMR tubes

  • NMR spectrometer equipped with a variable temperature unit

Procedure:

  • Prepare the Reaction Mixture:

    • In an Eppendorf tube, prepare the reaction mixture (final volume, e.g., 500 µL) containing the reaction buffer, D₂O (typically 5-10% for lock), the NADPH regenerating system, and the desired concentration of 4-(Trifluoromethoxy)benzoic acid-¹³C.

    • Vortex briefly to mix.

  • Equilibrate the Sample:

    • Transfer the reaction mixture to an NMR tube.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Acquire a Pre-reaction Spectrum:

    • Acquire a ¹³C NMR spectrum of the substrate before initiating the reaction. This will serve as the t=0 reference.

  • Initiate the Reaction:

    • Carefully add the enzyme solution to the NMR tube.

    • Quickly and gently mix the contents by inverting the tube a few times.

    • Immediately re-insert the NMR tube into the spectrometer.

  • Real-Time Data Acquisition:

    • Start acquiring a series of ¹³C NMR spectra at regular time intervals. The time resolution will depend on the reaction rate and the signal-to-noise ratio.

    • The progress of the reaction is monitored by the decrease in the integral of the substrate's ¹³C-carboxyl peak and the appearance and increase of the product's ¹³C-carboxyl peak(s).

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transformation, phasing, and baseline correction).

    • Integrate the substrate and product peaks for each time point.

    • Plot the concentration of the substrate and/or product as a function of time.

    • Fit the resulting progress curves to the appropriate kinetic model (e.g., Michaelis-Menten equation) to determine the kinetic parameters (Km and Vmax).

Diagram of Experimental Workflow:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Prep Prepare Reaction Mixture (Substrate, Buffer, Cofactors, D₂O) Equilibrate Equilibrate in NMR Spectrometer Prep->Equilibrate PreReaction Acquire t=0 Spectrum Equilibrate->PreReaction Initiate Add Enzyme & Mix PreReaction->Initiate Acquire Acquire Time-course ¹³C Spectra Initiate->Acquire Process Process NMR Data Acquire->Process Integrate Integrate Substrate & Product Peaks Process->Integrate Plot Plot Progress Curves Integrate->Plot Fit Fit to Kinetic Model (Determine Km, Vmax) Plot->Fit

Caption: Workflow for the ¹³C NMR-based enzyme kinetic assay.

Signaling Pathway Visualization

While this application note focuses on a direct enzyme-substrate interaction rather than a complex signaling pathway, the following diagram illustrates the logical flow of the enzymatic reaction and its monitoring.

ReactionMonitoring Enzyme Enzyme (e.g., Cytochrome P450) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate 4-(Trifluoromethoxy)benzoic acid-¹³C Substrate->ES_Complex NMR ¹³C NMR Detection Substrate->NMR Cofactors NADPH, O₂ Cofactors->ES_Complex Product Hydroxylated Product-¹³C ES_Complex->Product Product->Enzyme Product->NMR

Caption: Logical flow of the enzymatic reaction and its NMR monitoring.

Conclusion

4-(Trifluoromethoxy)benzoic acid-¹³C is a promising probe for the detailed investigation of enzyme kinetics. The combination of its unique chemical properties and the power of ¹³C NMR spectroscopy provides a robust platform for real-time, quantitative analysis of enzymatic reactions. This approach is particularly valuable for studying enzymes involved in drug metabolism and for the screening of potential enzyme inhibitors in the pharmaceutical industry.

References

Derivatization of 4-(Trifluoromethoxy)benzoic acid-13C for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise zur Derivatisierung von 4-(Trifluormethoxy)benzoesäure-¹³C für die GC-MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die Trennung und Analyse von flüchtigen und thermisch stabilen Verbindungen. Polare Moleküle wie Carbonsäuren, zu denen auch die 4-(Trifluormethoxy)benzoesäure gehört, weisen jedoch eine geringe Flüchtigkeit auf und neigen zu schlechten Peakformen im Gaschromatographen. Um diese Analyten für die GC-MS-Analyse zugänglich zu machen, ist ein Derivatisierungsschritt erforderlich.[1] Bei der Derivatisierung werden die polaren funktionellen Gruppen, in diesem Fall die Carboxylgruppe (-COOH), in weniger polare, flüchtigere und thermisch stabilere Derivate umgewandelt.[1][2]

Die Verwendung von 4-(Trifluormethoxy)benzoesäure-¹³C als interner Standard ist für die quantitative Analyse von entscheidender Bedeutung, da sie chemisch identisch mit dem Analyten ist, sich aber durch ihre Masse unterscheidet. Dies ermöglicht eine genaue Quantifizierung, indem Variationen bei der Probenvorbereitung und Injektion kompensiert werden.

In diesen Anwendungshinweisen werden zwei gängige und effektive Methoden zur Derivatisierung von 4-(Trifluormethoxy)benzoesäure-¹³C beschrieben: Silylierung und Veresterung.

Prinzip der Derivatisierung

Die Derivatisierung zielt darauf ab, den aktiven Wasserstoff der Carboxylgruppe durch eine unpolare Gruppe zu ersetzen.[2]

  • Silylierung: Hierbei wird der saure Wasserstoff der Carboxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt. Dies führt zu einem Trimethylsilylester, der eine deutlich höhere Flüchtigkeit aufweist. Ein gängiges Reagenz hierfür ist N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS).

  • Veresterung: Bei dieser Methode wird die Carbonsäure in einen Ester, typischerweise einen Methylester, umgewandelt. Dies kann durch Reaktion mit einem Alkoholisierungsmittel wie Bortrifluorid-Methanol (BF₃/Methanol) erreicht werden. Der resultierende Methylester ist wesentlich flüchtiger als die ursprüngliche Carbonsäure.

Experimentelle Protokolle

Es werden zwei detaillierte Protokolle für die Derivatisierung vorgestellt.

Protokoll 1: Silylierung mit BSTFA + 1% TMCS

Diese Methode ist schnell und effektiv für die Bildung von TMS-Estern.

Benötigte Materialien:

  • Probe mit 4-(Trifluormethoxy)benzoesäure-¹³C

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) mit 1% TMCS (Trimethylchlorsilan)

  • Lösungsmittel (z.B. Acetonitril, Pyridin oder Ethylacetat, wasserfrei)

  • Heizblock oder Wasserbad

  • Reaktionsgefäße (z.B. 2-ml-GC-Vials mit Schraubverschluss und Septum)

  • Pipetten

Durchführung:

  • Probeneinwaage: Eine bekannte Menge der Probe, die 4-(Trifluormethoxy)benzoesäure-¹³C enthält, in ein Reaktionsgefäß geben.

  • Trocknung: Die Probe zur vollständigen Trockenheit eindampfen, idealerweise unter einem sanften Stickstoffstrom. Restfeuchtigkeit kann die Reaktion beeinträchtigen.

  • Reagenzien zugeben: 100 µL eines geeigneten wasserfreien Lösungsmittels (z.B. Acetonitril) und 100 µL BSTFA (+ 1% TMCS) zur trockenen Probe geben.

  • Reaktion: Das Gefäß fest verschließen und für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubieren.

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Analyse: Die derivatisierte Probe ist nun bereit für die Injektion in das GC-MS-System. In der Regel wird 1 µL der Reaktionslösung injiziert.

Protokoll 2: Veresterung mit Bortrifluorid-Methanol (BF₃/Methanol)

Diese Methode führt zur Bildung des Methylesters und ist eine sehr robuste Alternative zur Silylierung.

Benötigte Materialien:

  • Probe mit 4-(Trifluormethoxy)benzoesäure-¹³C

  • BF₃/Methanol-Lösung (14%ige Lösung)

  • Hexan (in GC-Qualität)

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Heizblock oder Wasserbad

  • Reaktionsgefäße (z.B. 2-ml-GC-Vials)

  • Pipetten

Durchführung:

  • Probeneinwaage: Eine bekannte Menge der Probe in ein Reaktionsgefäß geben und ggf. in einer geringen Menge Methanol lösen.

  • Reagenz zugeben: 200 µL der 14%igen BF₃/Methanol-Lösung zugeben.

  • Reaktion: Das Gefäß fest verschließen und für 15 Minuten bei 80 °C erhitzen.

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Extraktion: 1 mL Hexan und 0,5 mL gesättigte NaCl-Lösung zugeben. Das Gefäß kräftig schütteln (vortexen) und anschließend die Phasen trennen lassen.

  • Probengewinnung: Die obere organische Phase (Hexan), die den derivatisierten Analyten enthält, vorsichtig in ein sauberes GC-Vial überführen.

  • Analyse: 1 µL der Hexan-Phase in das GC-MS-System injizieren.

Datenpräsentation

Die folgende Tabelle fasst die erwarteten quantitativen Daten für die Analyse der derivatisierten 4-(Trifluormethoxy)benzoesäure-¹³C zusammen. Die Retentionszeiten sind Schätzungen und hängen stark von den spezifischen chromatographischen Bedingungen ab.

Eigenschaft4-(Trifluormethoxy)-benzoesäure-¹³C (TMS-Derivat)4-(Trifluormethoxy)-benzoesäure-¹³C (Methylester-Derivat)
Molekülmasse (Derivat) 279.06 g/mol 221.03 g/mol
Erwartete Retentionszeit 10 - 15 min8 - 12 min
Charakteristische m/z-Ionen (für SIM/MS) 279 (M+) , 264 (M-CH₃)⁺, 191 (M-COOTMS)⁺221 (M+) , 190 (M-OCH₃)⁺, 145 (M-COOCH₃, -F)⁺
Vorteile der Methode Schnelle Reaktion, hohe AusbeuteStabiles Derivat, weniger anfällig für Hydrolyse
Nachteile der Methode FeuchtigkeitsempfindlichLängere Probenvorbereitung (Extraktionsschritt)

Visualisierungen

Die nachfolgenden Diagramme illustrieren den experimentellen Arbeitsablauf und die chemische Reaktion der Derivatisierung.

G Experimenteller Arbeitsablauf cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse cluster_data Datenauswertung p1 Einwaage der Probe p2 Trocknung (optional) p1->p2 d1 Zugabe von Lösungsmittel & Reagenz p2->d1 d2 Inkubation / Erhitzen d1->d2 d3 Abkühlen d2->d3 a1 GC-MS Injektion d3->a1 a2 Datenerfassung a1->a2 da1 Peak-Integration a2->da1 da2 Quantitative Analyse da1->da2

Abbildung 1: Allgemeiner Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.

G Logisches Schema der Silylierungsreaktion reactant1 4-TFMBA-¹³C (polar, nicht flüchtig) product1 TMS-Derivat (unpolar, flüchtig) reactant1->product1 Reaktion (70°C) reactant2 Silylierungsreagenz (z.B. BSTFA) reactant2->product1 product2 Nebenprodukte reactant2->product2

Abbildung 2: Logische Beziehung bei der Silylierungsreaktion zur Erhöhung der Flüchtigkeit.

References

Application Notes and Protocols for Pharmacokinetic Studies Using 4-(Trifluoromethoxy)benzoic acid-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are essential tools in drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotopes, such as ¹³C, offers a robust method for tracing the metabolic fate of a drug candidate without the need for radiolabeling. 4-(Trifluoromethoxy)benzoic acid is a versatile building block in medicinal chemistry, and its ¹³C-labeled analogue, 4-(Trifluoromethoxy)benzoic acid-¹³C, serves as an invaluable tracer in pharmacokinetic research.[1][2][3][4] The trifluoromethoxy group often enhances metabolic stability and lipophilicity, properties that are critical for drug candidates.[5] This document provides detailed application notes and a comprehensive protocol for conducting pharmacokinetic studies using 4-(Trifluoromethoxy)benzoic acid-¹³C.

Application Notes

4-(Trifluoromethoxy)benzoic acid-¹³C is primarily utilized as a tracer to distinguish it from its endogenous or unlabeled counterparts. Its main applications in pharmacokinetic studies include:

  • Bioavailability Studies: Determining the fraction of an orally administered dose that reaches systemic circulation.

  • Metabolite Identification and Quantification: Tracing the biotransformation of the parent compound into its metabolites.

  • Mass Balance Studies: Quantifying the excretion of the compound and its metabolites through various routes (urine, feces).

  • Pharmacokinetic Parameter Determination: Calculating key parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).

  • Internal Standard: Serving as an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to its similar chemical and physical properties to the unlabeled analyte.[1]

The stability of the ¹³C isotope ensures that the label is retained throughout the metabolic process, providing an accurate account of the disposition of the carbon skeleton of the molecule.

Experimental Protocols

This section outlines a representative protocol for a pharmacokinetic study in a preclinical model, such as rats, using 4-(Trifluoromethoxy)benzoic acid-¹³C.

Animal Model and Husbandry
  • Species: Sprague-Dawley rats (n=5 per group)

  • Weight: 250-300 g

  • Housing: Individually in metabolic cages to allow for separate collection of urine and feces.

  • Diet: Standard chow and water ad libitum.

  • Acclimation: Acclimate animals for at least 3 days prior to the study.

Dosing and Administration
  • Dose Formulation: Prepare a solution of 4-(Trifluoromethoxy)benzoic acid-¹³C in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Dose Level: 10 mg/kg

  • Routes of Administration:

    • Intravenous (IV) via the tail vein.

    • Oral (PO) via gavage.

Sample Collection
  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Use EDTA as the anticoagulant.

    • Centrifuge the blood samples at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Urine and Feces Collection:

    • Collect urine and feces at intervals of 0-8 h, 8-12 h, and 12-24 h post-dose.

    • Measure the volume of urine and the weight of feces.

    • Homogenize feces samples.

    • Store all samples at -80°C until analysis.

Bioanalytical Method
  • Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation:

    • Plasma: Protein precipitation with acetonitrile (B52724).

    • Urine: Dilution with water.

    • Feces: Homogenization and extraction with an organic solvent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the parent compound and expected metabolites.

Data Presentation

The following table presents hypothetical pharmacokinetic parameters for 4-(Trifluoromethoxy)benzoic acid-¹³C following intravenous and oral administration in rats.

ParameterIntravenous (10 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.251.0
AUC₀₋t (ng·h/mL) 45003200
AUC₀₋inf (ng·h/mL) 46503350
t½ (h) 3.54.0
Clearance (mL/h/kg) 2.15-
Volume of Distribution (L/kg) 1.1-
Bioavailability (%) -72

Visualizations

Experimental Workflow

G cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalysis cluster_data Data Analysis cluster_reporting Reporting Animal_Model Animal Model Selection (Sprague-Dawley Rats) Dosing Dosing (IV and Oral Administration) Animal_Model->Dosing Sample_Collection Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation/Extraction) Sample_Collection->Sample_Prep Mass_Balance Mass Balance Calculation Sample_Collection->Mass_Balance LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, t½) LC_MS->PK_Analysis Metabolite_ID Metabolite Identification LC_MS->Metabolite_ID Final_Report Final Study Report PK_Analysis->Final_Report Metabolite_ID->Final_Report Mass_Balance->Final_Report

Caption: Experimental workflow for a pharmacokinetic study.

Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent 4-(Trifluoromethoxy)benzoic acid-¹³C hydroxylation Hydroxylation parent->hydroxylation CYP450 glucuronidation Glucuronide Conjugation parent->glucuronidation UGTs glycine_conjugation Glycine Conjugation parent->glycine_conjugation Glycine N-acyltransferase urine Urine parent->urine feces Feces parent->feces hydroxylation->glucuronidation sulfation Sulfate Conjugation hydroxylation->sulfation demethylation O-demethylation (unlikely due to F) glucuronidation->urine sulfation->urine glycine_conjugation->urine

Caption: Potential metabolic pathways of 4-(Trifluoromethoxy)benzoic acid.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Trifluoromethoxy)benzoic acid-¹³C Concentration for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 4-(Trifluoromethoxy)benzoic acid-¹³C in tracer studies. Find troubleshooting tips and frequently asked questions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 4-(Trifluoromethoxy)benzoic acid in research?

A1: 4-(Trifluoromethoxy)benzoic acid is a versatile compound used as a key intermediate in the synthesis of pharmaceuticals, particularly for inflammatory diseases, and in the development of agrochemicals.[1][2] Its trifluoromethoxy group often enhances the biological activity and pharmacokinetic properties of molecules.[1][2]

Q2: How do I select the optimal concentration of 4-(Trifluoromethoxy)benzoic acid-¹³C for my tracer study?

A2: The optimal concentration of a ¹³C tracer depends on several factors, including the specific metabolic pathways being investigated, the experimental model (e.g., cell culture, in vivo), and the sensitivity of the analytical instruments.[3] It is advisable to perform a dose-response experiment to determine the optimal concentration that provides sufficient ¹³C enrichment in downstream metabolites without causing cellular toxicity.

Q3: What are the potential toxic effects of 4-(Trifluoromethoxy)benzoic acid?

A3: 4-(Trifluoromethoxy)benzoic acid is classified as a skin and serious eye irritant.[4] It may also cause respiratory irritation.[4] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[5] Always consult the Safety Data Sheet (SDS) for complete safety information.[5]

Q4: How can I be sure that my cells have reached an isotopic steady state?

A4: To confirm that an isotopic steady state has been achieved, it is recommended to measure the isotopic labeling of key metabolites at multiple time points towards the end of your planned experiment.[3] If the labeling enrichment does not significantly change between the later time points, it is likely that a steady state has been reached.

Troubleshooting Guide

This guide addresses common issues encountered during tracer studies with 4-(Trifluoromethoxy)benzoic acid-¹³C.

Issue Potential Cause Recommended Solution
Low ¹³C Enrichment in Target Metabolites Insufficient tracer concentration.Gradually increase the concentration of 4-(Trifluoromethoxy)benzoic acid-¹³C in your experimental medium.
Short incubation time.Extend the incubation period to allow for greater incorporation of the ¹³C label into the metabolic network.[3]
Slow metabolic flux through the pathway of interest.Consider using a more sensitive analytical method or increasing the amount of biological material.[3]
Cell Viability Issues Toxicity from high concentrations of the tracer.Perform a dose-response curve to identify the maximum non-toxic concentration of 4-(Trifluoromethoxy)benzoic acid.
Contamination of the tracer stock.Ensure the purity of your 4-(Trifluoromethoxy)benzoic acid-¹³C stock solution.
Inconsistent Results Between Replicates Variability in cell culture conditions.Maintain consistent cell seeding densities, media composition, and incubation times across all replicates.[6]
Inconsistent sample preparation.Standardize your protocols for quenching metabolism, extracting metabolites, and sample analysis.[6]
Difficulty in Data Interpretation Suboptimal choice of labeled positions in the tracer molecule.The position of the ¹³C label is critical for tracking specific metabolic pathways. Consult literature on similar compounds to inform the selection of an appropriately labeled tracer.
Incomplete understanding of the metabolic network.Review the known metabolic pathways that may involve 4-(Trifluoromethoxy)benzoic acid or its metabolites.

Experimental Protocols

Protocol 1: Determination of Optimal Tracer Concentration
  • Cell Seeding: Plate cells at a consistent density in a multi-well plate.

  • Tracer Preparation: Prepare a stock solution of 4-(Trifluoromethoxy)benzoic acid-¹³C. Serially dilute the stock to create a range of concentrations to be tested.

  • Media Exchange: After allowing cells to adhere, replace the standard culture medium with the experimental medium containing the different concentrations of the ¹³C tracer. Include a vehicle control (medium without the tracer).

  • Incubation: Incubate the cells for a predetermined period, sufficient to allow for tracer uptake and metabolism.

  • Metabolite Extraction: At the end of the incubation, rapidly quench metabolism by aspirating the medium and adding an ice-cold extraction solvent (e.g., 80% methanol).

  • Analysis: Analyze the cell extracts using mass spectrometry or NMR to determine the extent of ¹³C incorporation into key metabolites.

  • Toxicity Assessment: In a parallel plate, assess cell viability at each tracer concentration using a standard assay (e.g., MTT, trypan blue exclusion).

  • Data Evaluation: Identify the concentration that provides robust ¹³C labeling without significantly impacting cell viability.

Protocol 2: Verification of Isotopic Steady State
  • Experimental Setup: Culture cells with the optimized concentration of 4-(Trifluoromethoxy)benzoic acid-¹³C determined from Protocol 1.

  • Time-Course Sampling: Harvest cells and extract metabolites at several time points (e.g., 2, 4, 8, 12, 24 hours).

  • Isotopic Analysis: Analyze the isotopic enrichment of key downstream metabolites at each time point.

  • Steady-State Determination: Plot the isotopic enrichment against time. The point at which the enrichment plateaus indicates the time required to reach isotopic steady state.

Visualizations

experimental_workflow Experimental Workflow for Tracer Optimization cluster_protocol1 Protocol 1: Optimal Concentration cluster_protocol2 Protocol 2: Isotopic Steady State A Seed Cells C Incubate with Tracer A->C B Prepare Tracer Dilutions B->C D Metabolite Extraction & Analysis C->D E Toxicity Assessment C->E F Determine Optimal Concentration D->F E->F G Incubate with Optimal Tracer Concentration F->G Use Optimal Concentration H Time-Course Sampling G->H I Isotopic Analysis H->I J Determine Time to Steady State I->J

Caption: Workflow for optimizing tracer concentration and verifying isotopic steady state.

troubleshooting_logic Troubleshooting Logic for Low ¹³C Enrichment Start Low ¹³C Enrichment Detected Concentration Is Tracer Concentration Sufficient? Start->Concentration Incubation Is Incubation Time Adequate? Concentration->Incubation Yes IncreaseConc Increase Tracer Concentration Concentration->IncreaseConc No Flux Is Metabolic Flux Detectable? Incubation->Flux Yes IncreaseTime Increase Incubation Time Incubation->IncreaseTime No SensitiveMethod Use More Sensitive Analysis Flux->SensitiveMethod No Success Problem Resolved Flux->Success Yes IncreaseConc->Start IncreaseTime->Start SensitiveMethod->Start

Caption: A logical guide for troubleshooting low ¹³C enrichment in tracer studies.

References

Common issues with 4-(Trifluoromethoxy)benzoic acid-13C in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Trifluoromethoxy)benzoic acid-13C. This guide provides answers to frequently asked questions (FAQs) and troubleshooting advice for common issues encountered during mass spectrometry analysis.

Frequently Asked Questions (FAQs)
Q1: I am not seeing the expected molecular ion at m/z 207. What are the common causes?

This is a frequent issue that can stem from either the ionization source conditions or the inherent stability of the molecule.

  • In-Source Fragmentation: The most likely cause is that the molecule is fragmenting within the ion source before it reaches the mass analyzer. This can happen if the source conditions are too harsh. Benzoic acids are known to undergo decarboxylation (loss of CO₂).[1]

    • Solution: Optimize the ion source parameters by reducing the source temperature and using lower voltages for the fragmentor or cone.[1] Softer ionization settings will minimize premature fragmentation and preserve the molecular ion.

  • Poor Ionization Efficiency: The choice of mobile phase and ionization mode can significantly impact signal intensity. If the conditions are not optimal for this acidic compound, the molecular ion may be weak or absent.

    • Solution: Ensure the mobile phase composition is compatible with the desired ionization state. For negative mode, ensure the pH is suitable for deprotonation. For positive mode, the presence of an acid like formic acid is crucial.[1][2]

Q2: My mass spectrum shows significant peaks at m/z values higher than 207. What are these signals?

Peaks with a mass-to-charge ratio higher than the parent molecule are typically due to the formation of adducts or molecular clusters (dimers). This is a very common phenomenon in electrospray ionization (ESI).[3]

  • Alkali Metal Adducts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are ubiquitous in laboratory environments and can easily form adducts. These can originate from glassware, solvents, or the sample matrix itself.[1][4][5]

  • Dimer Formation: At higher concentrations, benzoic acid derivatives can form non-covalent dimers, which can be ionized as [2M+H]⁺ in positive mode or [2M-H]⁻ in negative mode.[1][6]

  • Solvent/Mobile Phase Adducts: Adducts with components of the mobile phase, such as formate (B1220265) ([M+HCOO]⁻) or chloride ([M+Cl]⁻), can also be observed in negative ion mode.[7]

Solution:

  • Mitigate Metal Contamination: Use high-purity, LC-MS grade solvents and clean glassware.[1] Polypropylene (B1209903) vials are often a better choice than glass to minimize alkali metal leaching.

  • Adjust Concentration: If dimer formation is suspected, diluting the sample can reduce the prevalence of these species.[1]

Table 1: Common Molecular Ions and Adducts for this compound (Expected M.W. ≈ 207.11)

Ion Species Formula Ionization Mode Calculated m/z Common Source
[M-H]⁻ [C₇¹³CH₄F₃O₃]⁻ Negative ESI 206.01 Deprotonated Molecule
[M+H]⁺ [C₇¹³CH₆F₃O₃]⁺ Positive ESI 208.03 Protonated Molecule
[M+Na]⁺ [C₇¹³CH₅F₃O₃Na]⁺ Positive ESI 230.01 Glassware, Solvents
[M+K]⁺ [C₇¹³CH₅F₃O₃K]⁺ Positive ESI 245.98 Glassware, Solvents
[M+Cl]⁻ [C₇¹³CH₅F₃O₃Cl]⁻ Negative ESI 241.98 Solvents, Sample Matrix
[2M-H]⁻ [C₁₄¹³C₂H₉F₆O₆]⁻ Negative ESI 413.03 High Concentration

| [2M+H]⁺ | [C₁₄¹³C₂H₁₁F₆O₆]⁺ | Positive ESI | 415.04 | High Concentration |

Q3: What is the expected fragmentation pattern for this compound in tandem MS (MS/MS)?

The most prominent fragmentation pathway for benzoic acids is the neutral loss of carbon dioxide (CO₂).[1] Since this is a ¹³C-labeled standard (presumably at the carboxyl carbon), the expected loss is ¹³CO₂, which has a mass of approximately 45 Da.

  • Primary Fragmentation: In negative mode MS/MS of the [M-H]⁻ precursor ion (m/z 207), the primary fragment will result from the loss of ¹³CO₂, yielding a product ion at m/z 162.

  • Primary Fragmentation: In positive mode MS/MS of the [M+H]⁺ precursor ion (m/z 208), the loss of H₂O (18 Da) and/or the loss of ¹³CO₂ (45 Da) are common pathways.

Table 2: Expected MS/MS Fragments for this compound

Precursor Ion (m/z) Neutral Loss Fragment m/z Description
207.02 ([M-H]⁻) ¹³CO₂ (45.00 Da) 162.02 Decarboxylation
208.03 ([M+H]⁺) H₂O (18.01 Da) 190.02 Loss of water

| 208.03 ([M+H]⁺) | ¹³CO₂ (45.00 Da) | 163.03 | Decarboxylation |

Fragmentation_Pathway Precursor [M-H]⁻ m/z 207 Fragment [M-H-¹³CO₂]⁻ m/z 162 Precursor->Fragment - ¹³CO₂ (45 Da)

Caption: Primary fragmentation pathway in negative ion mode.

Q4: Which ionization mode, positive or negative, is recommended?

For acidic compounds like carboxylic acids, negative ion mode (ESI-) is typically preferred and often provides higher sensitivity.[2] This is because the acidic proton of the carboxyl group is easily lost to form the [M-H]⁻ ion.

However, positive ion mode (ESI+) is also a viable option. The formation of the [M+H]⁺ ion can be facilitated by using an acidic mobile phase, such as one containing 0.1% formic acid.[1][2] The choice may also depend on the specific instrument and the sample matrix. It is often advisable to test both modes during method development.

Troubleshooting Guides
Guide 1: Workflow for Troubleshooting Unexpected High m/z Peaks

This decision tree provides a logical workflow for identifying the source of unexpected peaks with a mass higher than the analyte.

Troubleshooting_High_MW Start Unexpected Peak (m/z > 207) CheckAdduct Calculate Mass Difference: (Peak m/z) - (Analyte m/z) Start->CheckAdduct IsAdduct Difference matches common adduct? (e.g., +22, +38) CheckAdduct->IsAdduct IsDimer Is m/z ≈ 2M ? IsAdduct->IsDimer No AdductSource Likely Na⁺ or K⁺ Adduct IsAdduct->AdductSource Yes DimerSource Likely Dimer Formation IsDimer->DimerSource Yes Unknown Investigate Other Sources (e.g., Contaminant) IsDimer->Unknown No SolveAdduct Solution: - Use polypropylene vials - Use high-purity solvents - Add 0.1% Formic Acid (ESI+) AdductSource->SolveAdduct SolveDimer Solution: - Dilute the sample DimerSource->SolveDimer

Caption: Workflow for troubleshooting high molecular weight artifacts.

Experimental Protocols
Protocol 1: Standard LC-MS Method

This protocol provides recommended starting conditions for the analysis of this compound. Optimization may be required for specific instruments or sample matrices.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in LC-MS grade methanol (B129727) or acetonitrile.

  • Create working standards by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Ensure final sample cleanliness to avoid instrument contamination. Techniques like solid-phase extraction (SPE) may be necessary for complex matrices.[9]

2. Liquid Chromatography (LC) Conditions:

Parameter Recommended Value
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, <2 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5-7 minutes, hold for 1-2 min
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40 °C

| Injection Vol. | 1 - 5 µL |

3. Mass Spectrometry (MS) Conditions (ESI):

Parameter Negative Mode [M-H]⁻ Positive Mode [M+H]⁺
Capillary Voltage 2.5 - 3.5 kV 3.0 - 4.0 kV
Source Temp. 120 - 150 °C 120 - 150 °C
Desolvation Temp. 350 - 450 °C 350 - 450 °C
Cone/Fragmentor Voltage 20 - 40 V (Optimize) 80 - 120 V (Optimize)
Desolvation Gas Flow 600 - 800 L/Hr (N₂) 600 - 800 L/Hr (N₂)

| Mass Range | m/z 50 - 300 | m/z 50 - 300 |

General LC-MS Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Preparation (Dilution, Extraction) LC LC Separation (C18 Column) SamplePrep->LC ESI Ionization (Electrospray - ESI) LC->ESI MS Mass Analysis (Scan or SIM) ESI->MS Data Data Acquisition & Interpretation MS->Data

References

Minimizing isotopic effects of 4-(Trifluoromethoxy)benzoic acid-13C in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Trifluoromethoxy)benzoic acid-¹³C

Welcome to the technical support center for 4-(Trifluoromethoxy)benzoic acid-¹³C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic effects and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is 4-(Trifluoromethoxy)benzoic acid and why is it used in research?

A1: 4-(Trifluoromethoxy)benzoic acid is a chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its trifluoromethoxy (-OCF₃) group is particularly valuable as it can enhance a drug's metabolic stability, lipophilicity (ability to dissolve in fats), and binding affinity to its target.[2][3] The ¹³C-labeled version is often used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), and in metabolic tracing studies to understand how a drug is processed in the body.[][5]

Q2: What are isotopic effects and why are they a concern with ¹³C-labeled compounds?

A2: Isotopic effects are subtle differences in the physical and chemical properties of molecules that arise from substituting an atom with one of its isotopes. For 4-(Trifluoromethoxy)benzoic acid-¹³C, a ¹²C atom is replaced by a heavier ¹³C atom. This can lead to two primary concerns in experiments:

  • Kinetic Isotope Effect (KIE): The bond involving the ¹³C atom is stronger than the corresponding ¹²C bond.[6] This means that reactions that involve breaking this bond may proceed at a slightly slower rate for the ¹³C-labeled molecule.[6][7] While the effect for ¹³C is much smaller than for deuterium (B1214612) (²H), it can be significant in sensitive metabolic or enzymatic assays.[7]

  • Chromatographic Isotope Effect: Although ¹³C-labeled internal standards are expected to behave almost identically to their unlabeled counterparts during chromatography, the small mass difference can sometimes lead to partial separation of the two compounds, especially in high-resolution systems like UPLC.[8][9] This can compromise the accuracy of quantification if not properly managed.

Q3: My ¹³C-labeled internal standard is partially separating from the unlabeled analyte during my LC-MS run. What can I do to achieve co-elution?

A3: This is a common issue known as the chromatographic isotope effect. While ¹³C labeling causes much less separation than deuterium labeling, it can still be observed.[8][10] Here are several strategies to minimize this effect:

  • Modify Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can alter the interactions between your analyte and the stationary phase, potentially merging the peaks.

  • Adjust Temperature: Lowering the column temperature can sometimes reduce separation by decreasing the efficiency of the chromatographic process, though this may also broaden peaks.

  • Change the Column: Columns with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl) will have different interactions with your analyte. Aromatic interactions with the phenyl ring of your compound could be a factor, and changing the column might mitigate the isotope effect.[11]

  • Slower Gradient: If using a gradient elution, a slower, more gradual change in the mobile phase composition can sometimes improve co-elution.

Troubleshooting Guides

Issue 1: Inaccurate Quantification Using ¹³C Internal Standard

If you are experiencing poor accuracy or high variability in your quantitative LC-MS assay, follow this troubleshooting workflow.

Symptoms:

  • High coefficient of variation (%CV) in quality control samples.

  • Poor linearity in the calibration curve.

  • Inconsistent analyte/internal standard peak area ratios across runs.

Troubleshooting Workflow Diagram

G start Inaccurate Quantification Detected check_coelution Step 1: Verify Peak Co-elution Overlay chromatograms of analyte and IS. Are they perfectly aligned? start->check_coelution check_is_signal Step 2: Check IS Signal Intensity Is the IS peak area consistent across all samples (blanks, standards, QCs)? check_coelution->check_is_signal  Yes solution_coelution Action: Optimize Chromatography - Adjust mobile phase/gradient - Change column temperature - Test different column chemistry check_coelution->solution_coelution No check_matrix Step 3: Assess Matrix Effects Perform post-extraction spike experiment. Is there significant ion suppression/enhancement? check_is_signal->check_matrix  Yes solution_is_signal Action: Investigate Sample Prep - Check for pipetting/dilution errors - Ensure consistent extraction recovery - Verify IS stability in solution check_is_signal->solution_is_signal No solution_matrix Action: Improve Sample Cleanup - Use Solid Phase Extraction (SPE) - Use Liquid-Liquid Extraction (LLE) - Dilute sample if sensitivity allows check_matrix->solution_matrix Yes end_node Quantification Optimized check_matrix->end_node  No solution_coelution->check_is_signal solution_is_signal->check_matrix solution_matrix->end_node

Caption: Troubleshooting workflow for inaccurate LC-MS quantification.

Issue 2: Suspected Kinetic Isotope Effect in a Metabolic Assay

If you observe that the ¹³C-labeled version of 4-(Trifluoromethoxy)benzoic acid is metabolized at a different rate than the unlabeled compound, a Kinetic Isotope Effect (KIE) may be the cause.

Symptoms:

  • The rate of disappearance of the ¹³C-labeled parent drug is slower than the unlabeled drug.

  • The rate of formation of a metabolite from the ¹³C-labeled drug is slower.

Investigative Steps:

  • Confirm the Labeled Position: The KIE is most pronounced when the ¹³C label is at or near the site of metabolic transformation. For 4-(Trifluoromethoxy)benzoic acid, if the metabolism involves the carboxylic acid group (e.g., esterification, amide formation), a label on the carboxyl carbon (-¹³COOH) is most likely to show a KIE.

  • Perform a Competitive KIE Experiment: Incubate a 1:1 mixture of the labeled and unlabeled compound in your assay. At various time points, measure the ratio of the remaining concentrations of the two species. A change in this ratio over time is direct evidence of a KIE.

  • Quantify the KIE: The KIE is calculated as the ratio of the rate constants (k_light / k_heavy). A value greater than 1 indicates a normal KIE, where the unlabeled compound reacts faster. For ¹³C, KIE values are typically small, often in the range of 1.02 to 1.05.[7]

Mitigation Strategy: If a significant KIE is confirmed and impacts the interpretation of your results (e.g., in a drug-drug interaction study), the best strategy is to synthesize the labeled compound with the ¹³C atom at a position that is not involved in the metabolic reaction.

Experimental Protocols

Protocol: Verification of Analyte and Internal Standard Co-elution

Objective: To confirm that 4-(Trifluoromethoxy)benzoic acid and its ¹³C-labeled internal standard elute at the same retention time under specific LC-MS conditions.

Materials:

  • Analytical standard of 4-(Trifluoromethoxy)benzoic acid.

  • ¹³C-labeled 4-(Trifluoromethoxy)benzoic acid internal standard (IS).

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid).

  • A high-resolution LC system (e.g., UPLC) coupled to a tandem mass spectrometer.

  • Appropriate HPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

Methodology:

  • Prepare separate 1 µg/mL solutions of the analyte and the IS in the initial mobile phase composition.

  • Prepare a mixed solution containing 1 µg/mL of both the analyte and the IS.

  • Set up the LC-MS method with appropriate gradient and mass spectrometer settings to monitor both parent ions.

  • Inject the analyte-only solution and record the retention time (RT).

  • Inject the IS-only solution and record its RT.

  • Inject the mixed solution.

  • Overlay the extracted ion chromatograms (XICs) for both the analyte and the IS from the mixed solution injection.

  • Analysis: The peaks should perfectly overlap. The difference in retention time (ΔRT) should be less than 0.02 minutes. If ΔRT is larger, chromatographic optimization is required as described in the troubleshooting guide.

Quantitative Data Summary

The magnitude of isotopic effects can vary based on experimental conditions. The following table summarizes typical values researchers might encounter.

ParameterObservationTypical Value RangeSignificance and Notes
Chromatographic ΔRT Retention time difference between ¹³C and ¹²C isotopologues on a UPLC system.0.01 - 0.05 minWhile small, this can be enough to cause quantification errors if the peaks are sharp. Complete co-elution is the ideal goal. Deuterated standards often show much larger shifts (>0.1 min).[8][9]
Kinetic Isotope Effect (KIE) Ratio of reaction rates (k¹²/k¹³) for reactions involving C-C or C-H bond cleavage.1.02 - 1.05A value > 1.0 indicates the ¹²C compound reacts faster. This effect is generally small for ¹³C but can be critical for interpreting reaction mechanisms or metabolic pathways.[7]
Mass Spectrometry Mass difference between analyte and IS.1.00335 Da per ¹³C atomThis mass difference is used for detection. Ensure the mass resolution of the instrument is sufficient to prevent any cross-talk between the analyte and IS channels.

Visualization of Isotopic Effects

Kinetic Isotope Effect (KIE) Concept

The diagram below illustrates why a molecule with a heavier isotope (¹³C) reacts more slowly. The bond is stronger, requiring more energy to reach the transition state.

KIE_Concept cluster_0 Reaction Coordinate E Energy R Reactants TS Transition State R->TS Activation Energy (Ea) P Products TS->P R_light ¹²C Bond Ea_light_line TS_node P_node R_node R_heavy ¹³C Bond (Lower zero-point energy) Ea_heavy_line R_heavy_node R_heavy_node->TS_node Higher Ea

Caption: Energy profile illustrating the origin of the Kinetic Isotope Effect.

References

Technical Support Center: Matrix Effects on 4-(Trifluoromethoxy)benzoic acid-13C Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 4-(Trifluoromethoxy)benzoic acid-13C (¹³C-4-TFMBA) using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my ¹³C-4-TFMBA quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as ¹³C-4-TFMBA, by co-eluting substances present in the biological matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[2][3] For ¹³C-4-TFMBA, which is an acidic compound, endogenous components like phospholipids, salts, and proteins in the biological sample can be common causes of matrix effects.[2]

Q2: I am using a stable isotope-labeled internal standard (SIL-IS). Shouldn't that compensate for matrix effects?

A2: While a SIL-IS is the gold standard for mitigating matrix effects, it may not always provide complete compensation.[4] For effective correction, the SIL-IS must co-elute and experience the exact same ionization suppression or enhancement as the analyte.[5] However, issues such as chromatographic separation between the analyte and the SIL-IS or differences in their extraction recoveries can lead to incomplete correction and inaccurate results.

Q3: My results are showing high variability between different lots of biological matrix. What could be the cause?

A3: High variability between different matrix lots suggests that your analytical method is susceptible to inter-individual differences in the matrix composition. This can be due to varying concentrations of endogenous components that cause matrix effects. A robust sample preparation method is crucial to remove these interfering substances and ensure method ruggedness.

Q4: I am observing significant ion suppression for ¹³C-4-TFMBA. What are the likely culprits in my sample matrix?

A4: For acidic compounds like ¹³C-4-TFMBA analyzed by electrospray ionization (ESI) in negative mode, common sources of ion suppression in biological matrices include phospholipids, salts, and endogenous organic acids. In positive ionization mode, compounds like salts and strong bases can cause suppression.[6] Additionally, exogenous materials from collection tubes, such as polymers or anticoagulants like lithium heparin, can also contribute to matrix effects.[7]

Troubleshooting Guides

Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples

Symptoms:

  • QC sample concentrations deviate by more than ±15% from the nominal value.

  • The coefficient of variation (%CV) for QC replicates is greater than 15%.

Possible Causes and Troubleshooting Steps:

  • Inadequate Sample Cleanup: The sample preparation method may not be effectively removing interfering matrix components.

    • Solution: Enhance your sample preparation method. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8][9] Mixed-mode SPE can be particularly effective for acidic drugs by utilizing both reversed-phase and ion-exchange mechanisms.[10]

  • Chromatographic Co-elution: The analyte and interfering matrix components may be eluting from the analytical column at the same time.

    • Solution: Optimize your chromatographic method. Try a different stationary phase, adjust the mobile phase composition, or modify the gradient to improve the separation between ¹³C-4-TFMBA and the interfering peaks.

  • Suboptimal Internal Standard Performance: The SIL-IS may not be adequately compensating for the matrix effects.

    • Solution: Verify the co-elution of ¹³C-4-TFMBA and its internal standard. If they are separating, adjust the chromatography to ensure they elute as closely as possible. Also, evaluate their relative extraction recoveries.

Issue 2: Inconsistent or Unstable Internal Standard Response

Symptoms:

  • The peak area of the SIL-IS is highly variable across different samples.

  • The SIL-IS response is significantly different between calibration standards and QC samples.

Possible Causes and Troubleshooting Steps:

  • Differential Matrix Effects: The SIL-IS and the analyte may be experiencing different degrees of ion suppression or enhancement.

    • Solution: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. Adjust your chromatographic method to ensure that both the analyte and the IS elute in a region with minimal matrix effects.

  • Variable Extraction Recovery: The extraction efficiency of the SIL-IS may differ from that of the analyte, especially in different matrix lots.

    • Solution: Re-evaluate and optimize your sample extraction procedure to ensure consistent recovery for both the analyte and the IS. Test different SPE sorbents or LLE solvents.

Quantitative Data Summary

The following tables provide representative data on recovery and matrix effects for acidic drugs using different sample preparation techniques. While this data is not specific to this compound, it offers a valuable comparison of what can be expected with various methods.

Table 1: Comparison of Analyte Recovery for Different Sample Preparation Methods

Sample Preparation MethodAnalyte TypeMatrixAverage Recovery (%)Reference
Protein Precipitation (PPT)Acidic DrugsPlasma85 - 105[9]
Liquid-Liquid Extraction (LLE)Acidic DrugsPlasma88 - 105[5]
Solid-Phase Extraction (SPE)Acidic DrugsPlasma>80[11]
Mixed-Mode SPEAcidic DrugsUrine>80[10]

Table 2: Comparison of Matrix Effects for Different Sample Preparation Methods

Sample Preparation MethodAnalyte TypeMatrixMatrix EffectReference
Protein Precipitation (PPT)GeneralPlasmaHigh[8]
Liquid-Liquid Extraction (LLE)GeneralPlasmaLow to Moderate[5]
Solid-Phase Extraction (SPE)GeneralPlasmaModerate[8]
HybridSPEGeneralPlasmaLow[8]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Addition Method

This method quantitatively determines the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract blank biological matrix and then spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF %): (Mean peak area of Set B / Mean peak area of Set A) * 100

    • Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) * 100

    • Process Efficiency (PE %): (Mean peak area of Set C / Mean peak area of Set A) * 100

    An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This method helps to identify the regions in the chromatogram where matrix effects occur.

  • Setup:

    • Infuse a standard solution of ¹³C-4-TFMBA at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source using a T-connector.

    • This will generate a stable baseline signal for the analyte.

  • Injection: Inject a blank, extracted matrix sample onto the LC system.

  • Analysis: Monitor the baseline signal of the infused analyte. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively. This allows for chromatographic optimization to move the analyte peak away from these regions.

Visualizations

Matrix_Effect_Troubleshooting_Workflow Workflow for Investigating and Mitigating Matrix Effects start Poor Accuracy/Precision or Inconsistent IS Response assess_me Assess Matrix Effect (Post-Extraction Addition) start->assess_me me_present Matrix Effect Present? (MF < 0.8 or > 1.2) assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc reassess_me Re-assess Matrix Effect optimize_lc->reassess_me me_acceptable Matrix Effect Acceptable? reassess_me->me_acceptable me_acceptable->optimize_sp No proceed Proceed with Validation/Analysis me_acceptable->proceed Yes investigate_other Investigate Other Causes (e.g., IS purity, instrument issues) no_me->investigate_other

Caption: Troubleshooting workflow for matrix effects.

Post_Extraction_Addition_Workflow Post-Extraction Addition Experimental Workflow set_a Set A: Analyte + IS in Neat Solution analyze LC-MS/MS Analysis set_a->analyze set_b Set B: Blank Matrix Extract + Spiked Analyte + IS set_b->analyze set_c Set C: Blank Matrix + Spiked Analyte + IS (Pre-Extraction) extract_c Perform Sample Extraction set_c->extract_c extract_c->analyze calculate Calculate: - Matrix Factor (MF) - Recovery (RE) - Process Efficiency (PE) analyze->calculate

Caption: Post-extraction addition workflow.

References

Ensuring complete labeling with 4-(Trifluoromethoxy)benzoic acid-13C in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring complete cellular labeling with 4-(Trifluoromethoxy)benzoic acid-¹³C. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step before starting a labeling experiment with 4-(Trifluoromethoxy)benzoic acid-¹³C?

A1: The most critical first step is to determine the potential cytotoxicity of 4-(Trifluoromethoxy)benzoic acid on your specific cell line. High concentrations of exogenous compounds can affect cell viability and metabolism, confounding the results of your labeling study. Performing a dose-response experiment to determine the maximum non-toxic concentration is essential. Studies on benzoic acid have shown that its cytotoxic effects vary significantly across different cell lines[1][2][3].

Q2: How do I dissolve 4-(Trifluoromethoxy)benzoic acid-¹³C for use in cell culture?

A2: Like many benzoic acid derivatives and chalcones, this compound is expected to have low solubility in aqueous media. The recommended approach is to first dissolve the compound in a sterile, cell culture-grade organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be diluted into your cell culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture does not exceed a non-toxic level, typically below 0.5% (v/v)[4].

Q3: How long should I incubate my cells with the ¹³C-labeled compound?

A3: The optimal incubation time depends on the cellular uptake rate, the metabolic pathways involved, and the time required to reach a metabolic steady state, where the proportion of labeled to unlabeled metabolites becomes constant. This must be determined empirically for your system. A time-course experiment (e.g., 2, 6, 12, 24, 48 hours) is recommended to identify the point at which maximum label incorporation is achieved without affecting cell health. For some in vivo studies, labeling periods are optimized to around 90 minutes, but this varies greatly by context and organism[5].

Q4: What is the best analytical method to confirm the incorporation of the ¹³C label?

A4: The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[6].

  • Mass Spectrometry (LC-MS): This is the most common method. It separates metabolites and detects the mass shift caused by the incorporation of ¹³C atoms. This allows for the calculation of the Mass Isotopologue Distribution (MID), which reveals the percentage of molecules that contain the heavy isotope[6].

  • NMR Spectroscopy: NMR can provide more detailed information, including the specific position of the ¹³C atoms within a molecule. However, it is generally less sensitive than MS and often requires higher concentrations of the metabolite and higher levels of isotopic enrichment[7][8][9].

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments.

Problem 1: Low or No Detectable ¹³C Incorporation

Potential Cause Recommended Solution
Compound Instability or Precipitation Visually inspect the culture medium for any signs of precipitation after adding the compound. Pre-warm the medium before adding the diluted stock solution. Test the compound's stability in media over your experiment's duration at 37°C.
Insufficient Cellular Uptake The compound may not be efficiently transported into the cell. Consider permeabilizing agents as a positive control (note: this will kill the cells) or investigate potential transporters. The uptake and metabolism of fatty acids and their analogs can be complex.
No or Slow Metabolism of the Compound Your cell line may not express the necessary enzymes to metabolize 4-(Trifluoromethoxy)benzoic acid. It is crucial to first confirm that the unlabeled compound is metabolized by the cells by tracking its disappearance from the medium and the appearance of potential downstream metabolites.
Dilution by Unlabeled Sources Standard cell culture medium and supplements (especially serum) contain unlabeled precursors that compete with your ¹³C-labeled tracer. Use dialyzed fetal bovine serum (FBS) to reduce the concentration of small molecule metabolites. For more defined results, switch to a custom-formulated medium where all potential sources of the unlabeled compound are known.
Inadequate Incubation Time or Concentration The incubation time may be too short or the concentration of the tracer too low to achieve detectable labeling. Systematically optimize both parameters by running a time-course and dose-response experiment.

Troubleshooting Workflow for Low Label Incorporation

G start Low / No ¹³C Incorporation Detected check_solubility Is the compound soluble in the final medium? start->check_solubility check_uptake Is the compound taken up by the cells? check_solubility->check_uptake Yes sol_solubility Optimize dissolution protocol. Use fresh DMSO stock. Test stability in media. check_solubility->sol_solubility No check_metabolism Is the compound metabolized? check_uptake->check_metabolism Yes sol_uptake Verify uptake with unlabeled compound. Consider alternative delivery methods. check_uptake->sol_uptake No check_conditions Are labeling conditions (time, concentration) optimal? check_metabolism->check_conditions Yes sol_metabolism Confirm metabolism with unlabeled compound via LC-MS. Cell line may not be suitable. check_metabolism->sol_metabolism No check_media Is the medium free of unlabeled competitors? check_conditions->check_media Yes sol_conditions Perform time-course and dose-response experiments. check_conditions->sol_conditions No sol_media Use dialyzed serum or custom-formulated media. check_media->sol_media No end_node Re-run Experiment check_media->end_node Yes sol_solubility->end_node sol_uptake->end_node sol_metabolism->end_node sol_conditions->end_node sol_media->end_node

Caption: A logical workflow for troubleshooting low ¹³C label incorporation.

Problem 2: Observed Cellular Toxicity

Potential Cause Recommended Solution
Compound Concentration is Too High The concentration of 4-(Trifluoromethoxy)benzoic acid is above the toxic threshold for your cell line. Reduce the concentration to a level determined to be non-toxic by a cytotoxicity assay (see Protocol 1).
Solvent (DMSO) Toxicity The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. Ensure the final concentration is consistent across all samples, including the vehicle control, and is typically ≤ 0.5% (v/v)[4].
Metabolic Burden High concentrations of a tracer can place a burden on specific metabolic pathways, leading to stress. This is another reason to use the lowest effective concentration that provides sufficient labeling.
Contamination of Compound Stock The compound itself or the solvent used may be contaminated. Use sterile, high-purity reagents and sterile handling techniques.

Experimental Protocols

Protocol 1: Determining Maximum Tolerated Concentration (MTC) via MTT Assay

This protocol determines the concentration of 4-(Trifluoromethoxy)benzoic acid that is toxic to cells.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of 4-(Trifluoromethoxy)benzoic acid in your culture medium, starting from a high concentration (e.g., 1 mM) down to a low micromolar range. Include a "vehicle control" (medium with the same final DMSO concentration as your highest dose) and a "no treatment" control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for a period relevant to your planned labeling experiment (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The MTC is the highest concentration that does not significantly reduce cell viability.

Protocol 2: General Workflow for a Pilot ¹³C Labeling Experiment

This protocol outlines the key steps for performing an initial labeling experiment to verify uptake and incorporation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Determine Max Tolerated Concentration (MTC) p2 2. Prepare High-Concentration Stock in DMSO p1->p2 p3 3. Culture Cells to ~70-80% Confluency p2->p3 p4 4. Replace Medium with Labeling Medium containing Tracer (< MTC) p3->p4 p5 5. Incubate for Desired Time Period p4->p5 p6 6. Quench Metabolism (e.g., with cold Methanol) p5->p6 p7 7. Extract Metabolites p6->p7 p8 8. Analyze by LC-MS or NMR p7->p8

Caption: A standard workflow for a cell culture ¹³C labeling experiment.

  • Cell Culture: Grow cells to 70-80% confluency. Ensure you have enough plates for each time point and control (unlabeled vehicle control).

  • Prepare Labeling Medium: Pre-warm your culture medium (consider using dialyzed serum). Spike the medium with 4-(Trifluoromethoxy)benzoic acid-¹³C to your desired final concentration (must be below the MTC).

  • Labeling: Aspirate the existing medium from the cells, wash once with PBS, and add the labeling medium. Place the cells back in the incubator.

  • Metabolite Quenching and Extraction: At each time point:

    • Rapidly aspirate the labeling medium.

    • Wash the cell monolayer with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol (B129727) (-80°C) to cover the cells[6].

    • Incubate at -80°C for 15 minutes to quench all enzymatic activity.

    • Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the lysate at high speed to pellet proteins and cell debris. Transfer the supernatant, which contains the metabolites, to a new tube. Dry the supernatant using a vacuum concentrator.

  • Analysis: Resuspend the dried metabolite extract in an appropriate solvent for LC-MS or NMR analysis to determine the extent of ¹³C incorporation. Compare the mass spectra of metabolites from labeled samples to those from unlabeled controls to identify mass shifts corresponding to ¹³C incorporation[10].

References

Preventing degradation of 4-(Trifluoromethoxy)benzoic acid-13C during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(Trifluoromethoxy)benzoic acid-13C to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: While 4-(Trifluoromethoxy)benzoic acid is a relatively stable compound, degradation can occur under suboptimal storage conditions. The two primary theoretical degradation pathways are:

  • Hydrolysis of the trifluoromethoxy group: In the presence of moisture and a strong base or acid, the trifluoromethoxy group can undergo hydrolysis to form 4-hydroxybenzoic acid and fluoride (B91410) ions.

  • Decarboxylation: Although benzoic acids are generally stable, decarboxylation to form trifluoromethoxybenzene can be induced by high temperatures.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended.[1] The compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[2]

Q3: Does the 13C isotope affect the stability of the molecule?

A3: No, the presence of the 13C stable isotope does not alter the chemical reactivity or stability of the molecule.[3] The safety and handling precautions for this compound are identical to those for the unlabeled compound.[3]

Q4: How can I tell if my sample of this compound has degraded?

A4: Degradation can be identified by a change in the physical appearance of the compound (e.g., discoloration, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can detect the presence of impurities and degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue 1: Inconsistent experimental results.
  • Possible Cause: Degradation of the compound leading to lower purity and the presence of interfering byproducts.

  • Troubleshooting Steps:

    • Verify the storage conditions of your compound. Ensure it has been stored in a cool, dry, dark place, and the container is tightly sealed.

    • Perform a purity analysis using HPLC or NMR to check for the presence of degradation products.

    • If degradation is confirmed, it is recommended to use a fresh, unopened sample for your experiments.

Issue 2: Poor solubility of the compound.
  • Possible Cause: While 4-(Trifluoromethoxy)benzoic acid is soluble in many organic solvents, the presence of insoluble impurities due to degradation could affect its overall solubility.

  • Troubleshooting Steps:

    • Attempt to dissolve a small amount of the compound in a recommended solvent (e.g., methanol, DMSO) to visually inspect for insolubles.

    • Filter the solution to remove any particulate matter.

    • Analyze the filtered solution and the insoluble material separately to identify the nature of the impurity.

Quantitative Data Summary

Storage ConditionTimeExpected Purity of a Stable Aromatic Carboxylic Acid
25°C / 60% RH12 months>99%
40°C / 75% RH6 months>98%
50°C / 80% RH3 months>95% (Significant degradation may be observed)

Table 1: Illustrative stability data for a typical aromatic carboxylic acid based on accelerated stability testing guidelines.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the purity of this compound and detect potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Phosphoric acid

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in acetonitrile.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (70:30 Mobile Phase A:B).

4. Procedure:

  • Inject the prepared sample into the HPLC system.

  • Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.

  • The purity can be calculated based on the peak area percentage.

Protocol 2: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of 1H and 13C NMR to identify the structure of the compound and detect any degradation products.

1. Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • NMR spectrometer

2. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

3. NMR Analysis:

  • Acquire a 1H NMR spectrum. The aromatic protons should appear as distinct multiplets. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.

  • Acquire a proton-decoupled 13C NMR spectrum. The 13C-labeled carbon will show a significantly enhanced signal. The chemical shifts of the other carbons should be consistent with the structure.

  • The presence of unexpected signals in either the 1H or 13C spectrum would indicate the presence of impurities or degradation products. For example, the appearance of signals corresponding to 4-hydroxybenzoic acid could suggest hydrolysis.

Visualizations

troubleshooting_workflow Troubleshooting Degradation of this compound start Start: Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage purity_analysis Perform Purity Analysis (HPLC or NMR) check_storage->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed use_fresh Action: Use Fresh Sample degradation_confirmed->use_fresh Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No end End use_fresh->end investigate_other Investigate Other Experimental Variables no_degradation->investigate_other investigate_other->end

Caption: Troubleshooting workflow for suspected degradation.

stability_testing_workflow Experimental Workflow for Stability Testing start Start: Stability Study sample_prep Prepare Samples for Storage (Multiple Time Points) start->sample_prep storage_conditions Store Samples under Controlled Conditions (e.g., 25°C/60%RH, 40°C/75%RH) sample_prep->storage_conditions analytical_testing Perform Analytical Testing at Each Time Point (HPLC/NMR) storage_conditions->analytical_testing data_analysis Analyze Data for Changes in Purity and Impurity Profile analytical_testing->data_analysis stability_report Generate Stability Report data_analysis->stability_report end End stability_report->end

Caption: Workflow for conducting a stability study.

References

Calibration curve issues with 4-(Trifluoromethoxy)benzoic acid-13C standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Trifluoromethoxy)benzoic acid-13C Standards

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using this compound as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for 4-(Trifluoromethoxy)benzoic acid has poor linearity (R² < 0.99). What are the common causes?

A1: Poor linearity is a frequent issue in LC-MS/MS analysis and can stem from several sources. The most common causes include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inconsistent responses across the concentration range.[1]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, causing the signal response to plateau and deviate from linearity.[2][3] This is a primary cause of non-linearity when a stable-isotope-labeled internal standard (SIL-IS) is used.[3]

  • Improper Standard Preparation: Errors in serial dilutions, incorrect stock solution concentration, or degradation of standards can lead to inaccurate concentration points on the curve.

  • Suboptimal Chromatographic Conditions: Poor peak shape (e.g., tailing or fronting) or inadequate retention can affect integration and reproducibility. For acidic compounds like benzoic acids, mobile phase pH is critical.[4]

  • Source Contamination: A contaminated ion source can lead to inconsistent ionization and signal suppression over the course of an analytical run.[5]

Q2: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?

A2: Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte, causing signal suppression or enhancement.[1]

Confirmation: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[1][6] An infusion pump delivers a constant flow of the analyte and internal standard into the LC eluent stream after the analytical column. A blank, extracted matrix sample is then injected. Dips or peaks in the otherwise stable baseline signal indicate regions of ion suppression or enhancement.

Mitigation Strategies:

  • Improve Sample Preparation: Use more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components, particularly phospholipids.[6]

  • Optimize Chromatography: Adjust the LC gradient to separate the analyte from the matrix components causing the interference. Increasing retention can move the analyte away from the early-eluting, often problematic, matrix components.[4]

  • Use a ¹³C-Labeled Internal Standard: this compound is an ideal internal standard. Because its physicochemical properties are nearly identical to the analyte, it co-elutes and experiences the same matrix effects.[7][8] This allows the ratio of analyte-to-internal standard to remain constant, correcting for the interference. Deuterium-labeled standards can sometimes show slight retention time shifts, making ¹³C-labeled standards superior for correcting matrix effects.[7]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact.[9]

Q3: My signal intensity for the this compound internal standard is low or inconsistent. What should I check?

A3: Low or variable internal standard (IS) signal can compromise the accuracy of your assay. Here’s a troubleshooting checklist:

  • Verify IS Concentration: Confirm the concentration of your stock and working solutions. Re-prepare the solutions if degradation is suspected. The trifluoromethoxy group is generally stable, but issues can arise from improper storage or solvent choice.[5][10]

  • Optimize MS Parameters: Infuse the IS solution directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific MRM transition.[5]

  • Check for Contamination: Ensure the IS stock is not contaminated. Contamination can sometimes be observed in the mass spectrum.

  • Assess LC Performance: Check for system leaks, incorrect mobile phase composition, or a failing column. A dirty ion source is a common culprit for declining signal intensity.[5]

Q4: Can I use a quadratic fit for my calibration curve if it remains non-linear?

A4: While linear regression with 1/x or 1/x² weighting is preferred, a quadratic fit can be used if non-linearity cannot be resolved through method optimization.[2][3] However, this approach should be used with caution. The cause of the non-linearity should be investigated and understood.[11] If a quadratic fit is used, a higher number of calibration standards is required to accurately define the curve, and the acceptance criteria for the fit must be rigorously defined and justified in the method validation.[2]

Data Presentation: Quantitative Analysis

The following tables illustrate ideal and problematic calibration curve data. The response ratio is calculated as (Analyte Peak Area / Internal Standard Peak Area).

Table 1: Example of a Successful Calibration Curve This table shows excellent linearity, with accuracy (% Bias) within ±15% of the nominal concentration.

Calibrator LevelNominal Conc. (ng/mL)Analyte AreaIS AreaResponse RatioCalculated Conc. (ng/mL)% Bias
11.05,105498,5000.01021.011.0%
22.512,850505,2000.02542.520.8%
35.025,400501,1000.05075.030.6%
420.0101,500499,8000.203120.150.8%
550.0252,100503,3000.500949.69-0.6%
6100.0505,600501,5001.008299.92-0.1%
7250.01,245,000498,9002.4955247.32-1.1%
8500.02,510,000500,1005.0190502.400.5%
Regression y = 0.0101x + 0.0001 R² = 0.9998

Table 2: Example of a Non-Linear Curve due to Detector Saturation Note the significant negative bias at the highest concentration, indicating that the response is no longer proportional to the concentration.

Calibrator LevelNominal Conc. (ng/mL)Analyte AreaIS AreaResponse RatioCalculated Conc. (ng/mL)% Bias
11.05,150501,4000.01031.022.0%
22.512,900506,1000.02552.531.2%
35.025,500502,3000.05085.040.8%
420.0102,000500,9000.203620.201.0%
550.0253,000504,0000.502049.75-0.5%
6100.0508,000502,8001.0103100.130.1%
7250.01,150,000499,5002.3023228.17-8.7%
8500.01,950,000501,2003.8907385.59-22.9%
Regression y = 0.0098x + 0.0025 R² = 0.9855

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and QC Samples

  • Prepare Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of 4-(Trifluoromethoxy)benzoic acid (analyte) and this compound (internal standard) into separate volumetric flasks.

    • Dissolve in methanol (B129727) to create 1 mg/mL primary stock solutions. Store at -20°C.

  • Prepare Intermediate and Working Solutions:

    • Perform serial dilutions of the primary stock solutions using 50:50 methanol:water to create intermediate and working standard solutions.

    • Prepare a separate working solution for the internal standard (e.g., 100 ng/mL).

  • Spike Calibration Standards:

    • Using a blank matrix (e.g., human plasma), aliquot 95 µL into labeled microcentrifuge tubes.

    • Spike 5 µL of the appropriate analyte working solution into each tube to achieve the final concentrations for the calibration curve (e.g., 1-500 ng/mL). Vortex briefly.

  • Prepare Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations using a separate weighing of the primary stock solution to ensure accuracy.

Protocol 2: Sample Extraction (Protein Precipitation)

  • Add Internal Standard: To 100 µL of each calibrator, QC, and unknown sample, add 10 µL of the internal standard working solution. Vortex.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortex and Centrifuge: Vortex vigorously for 1 minute. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer Supernatant: Carefully transfer the supernatant to a new 96-well plate or autosampler vials.

  • Inject: Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

Protocol 3: Suggested LC-MS/MS Parameters

  • LC System: UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions (Hypothetical):

    • Analyte (unlabeled): Q1: 205.0 -> Q3: 161.0

    • IS (¹³C-labeled): Q1: 206.0 -> Q3: 162.0

  • Key MS Settings: Optimize gas flows (nebulizer, turbo), ion spray voltage, and collision energy for maximum signal intensity.

Visualizations

G Troubleshooting Workflow for Poor Calibration Linearity cluster_investigate Investigation Path cluster_solutions Solution Path start Start: Poor Linearity (R² < 0.99) check_data Review Data: - Check for outliers - Examine residual plot - Assess high-end deviation start->check_data is_high_conc Is non-linearity only at high concentrations? check_data->is_high_conc is_scattered Is data scattered across the range? is_high_conc->is_scattered No saturation Potential Cause: Detector Saturation is_high_conc->saturation Yes matrix_effects Potential Cause: Matrix Effects or Inconsistent Sample Prep is_scattered->matrix_effects Yes check_basics Check Foundational Issues: - Standard preparation correct? - LC-MS system stable? is_scattered->check_basics No solution_saturation Action: - Reduce injection volume - Dilute high standards - Narrow calibration range saturation->solution_saturation solution_matrix Action: - Improve sample cleanup (SPE) - Optimize chromatography - Confirm IS co-elution matrix_effects->solution_matrix solution_basics Action: - Re-prepare standards - Check LC system (leaks, flow) - Clean MS ion source check_basics->solution_basics Yes end_node Re-run and Evaluate Curve solution_saturation->end_node solution_matrix->end_node solution_basics->end_node

Caption: Troubleshooting workflow for poor calibration linearity.

G Logical Relationships in Matrix Effects matrix Sample Matrix (e.g., Plasma, Urine) components Endogenous Components (Phospholipids, Salts, etc.) matrix->components sample_prep Sample Preparation (e.g., Protein Precipitation) components->sample_prep are processed during coelution Co-elution of Analyte and Matrix Components sample_prep->coelution can lead to ion_source MS Ion Source (ESI) coelution->ion_source enter competition Competition for Ionization (Charge) ion_source->competition suppression Ion Suppression (Signal Decrease) competition->suppression enhancement Ion Enhancement (Signal Increase) competition->enhancement result Inaccurate Quantification & Poor Linearity suppression->result enhancement->result solution Solution: Co-eluting ¹³C-IS Compensates for Effect result->solution is mitigated by

Caption: Logical relationships in LC-MS matrix effects.

References

Technical Support Center: Synthesis of ¹³C-Labeled Compounds for Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of ¹³C-labeled compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of ¹³C-labeled compounds.

Problem Potential Cause Suggested Solution
Low Isotopic Enrichment Incomplete reaction or exchange with natural abundance ¹²C from reagents or atmosphere.- Use high-purity ¹³C-labeled starting materials (>99% isotopic enrichment).[1] - Ensure all reaction vessels are thoroughly dried and purged with an inert gas (e.g., Argon) to minimize atmospheric CO₂ contamination. - Optimize reaction conditions (temperature, pressure, catalyst) to drive the labeling reaction to completion.
Isotope scrambling during the reaction.- Choose synthetic routes that minimize the potential for carbon skeleton rearrangements. - Consider using milder reaction conditions.
Low Chemical Yield Sub-optimal reaction conditions.- Perform small-scale pilot experiments to optimize reaction parameters such as temperature, reaction time, and stoichiometry.[2]
Degradation of labeled compound during purification.- Utilize purification techniques that are gentle on the compound, such as flash column chromatography over silica (B1680970) gel or recrystallization.[3] - Avoid prolonged exposure to harsh pH conditions or high temperatures.
Difficulty in Purification Co-elution of labeled and unlabeled species.- Employ high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for better separation.
Presence of side-products with similar properties.- Re-evaluate the synthetic strategy to minimize the formation of impurities.[4] - Consider using orthogonal purification methods (e.g., chromatography followed by recrystallization).
Inaccurate Quantification by Mass Spectrometry Matrix effects from complex biological samples.- Utilize a ¹³C-labeled internal standard for isotope dilution mass spectrometry (IDMS) to normalize for variations in ionization efficiency and matrix effects.[]
Interference from isobaric endogenous metabolites.- The use of ¹³C-labeled compounds provides a distinct mass shift, helping to differentiate the drug and its metabolites from endogenous molecules.[]
Ambiguous NMR Spectra Overlapping peaks and complex splitting patterns, especially in uniformly labeled compounds.- For glucose-containing samples, enzymatic oxidation to gluconate can resolve carbon resonances for clearer analysis.[6] - Employ advanced NMR techniques like 2D ¹³C-¹³C COSY for compounds enriched in ¹³C to trace the carbon skeleton.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing ¹³C-labeled compounds?

A1: There are two main approaches for synthesizing ¹³C-labeled compounds:

  • Chemical Synthesis: This involves incorporating commercially available, simple ¹³C-labeled reagents (e.g., ¹³CO₂, ¹³C-methanol) into more complex molecules through established organic reactions like Grignard reactions or nucleophilic substitutions.[8]

  • Biosynthetic Methods: This approach utilizes microorganisms or plant systems cultured in media containing ¹³C-labeled substrates, such as ¹³C-glucose. The organisms naturally incorporate the ¹³C isotope into their metabolites, which can then be isolated and purified.[8]

Q2: How do I choose the optimal position for ¹³C labeling in a drug molecule?

A2: The labeling position should be carefully selected based on the goals of the study. Key considerations include:

  • Placing the label on a part of the molecule that is metabolically stable to avoid losing the label early in the metabolic process.[4]

  • Ensuring the label is in a core structural fragment of the drug.[4]

  • Choosing a position that is synthetically accessible to minimize the number of steps in the synthesis, which can reduce cost and radioactive waste (in the case of ¹⁴C, but the principle applies to reduce complex syntheses).[4]

Q3: What are the key analytical techniques for characterizing ¹³C-labeled compounds?

A3: The two primary techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹³C NMR is a non-destructive method used to determine the isotopic enrichment of ¹³C-labeled compounds.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a highly sensitive technique used to determine the isotopic distribution and purity of a labeled compound by analyzing the mass-to-charge ratio of the parent drug and its isotopologues.[9]

Q4: How can I be sure that the isotopic labeling itself does not affect the drug's metabolism?

A4: The replacement of ¹²C with the stable, non-radioactive ¹³C isotope does not alter the chemical properties of the drug molecule. Therefore, the labeled drug's activity and metabolic pathways are not expected to be affected by the isotopic substitution.[] This allows for the administration of the drug at pharmacologically relevant concentrations.

Q5: What is the importance of isotopic purity and enrichment?

A5:

  • Isotopic Purity refers to the percentage of the compound that contains the desired isotopic label.[9]

  • Isotopic Enrichment specifies the percentage of a particular atom that is the desired isotope.[9]

High isotopic purity and enrichment are crucial for minimizing interference from naturally abundant isotopes, which in turn increases the accuracy and sensitivity of analytical measurements in drug metabolism studies.[1][9]

Experimental Protocols

Protocol 1: General Workflow for a ¹³C Metabolic Labeling Experiment in Cell Culture

This protocol outlines the key steps for tracing the metabolic fate of a ¹³C-labeled substrate in cultured cells.

  • Tracer Selection: Choose a ¹³C-labeled substrate appropriate for the metabolic pathway of interest (e.g., [U-¹³C]-glucose for central carbon metabolism).[10]

  • Cell Culture: Culture cells of interest under standard conditions (e.g., 37°C, 5% CO₂).[10]

  • Preparation of Labeling Medium: Prepare the cell culture medium by substituting the standard nutrient with its ¹³C-labeled counterpart. For example, use glucose-free DMEM supplemented with [U-¹³C₆]-glucose.[10]

  • Adaptation Phase (Optional but Recommended): For steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours to allow for isotopic equilibrium to be reached.[10]

  • Labeling: Remove the standard medium, wash the cells with PBS, and add the pre-warmed ¹³C-labeling medium.[10]

  • Incubation: Incubate the cells for the desired period. For steady-state analysis, this is typically until the labeling in key downstream metabolites has plateaued.[10]

  • Metabolite Extraction: Harvest the cells and quench metabolism rapidly. Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Processing: Precipitate proteins by incubating at -80°C and then centrifuge to collect the supernatant containing the metabolites.[10]

  • Analytical Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopologue distribution (MID).[10]

Protocol 2: Determination of Isotopic Enrichment by Quantitative ¹³C NMR

This protocol provides a method for quantifying the isotopic enrichment of a synthesized ¹³C-labeled compound.

  • Sample Preparation: Accurately weigh the ¹³C-labeled compound and a suitable internal standard with a known concentration. Dissolve them in an appropriate deuterated solvent.

  • NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. Ensure a long relaxation delay (D1) to allow for full relaxation of all carbon nuclei, which is crucial for accurate integration.

  • Data Processing: Process the NMR spectrum using appropriate software.

  • Integration: Integrate the area of the ¹³C signal corresponding to the labeled carbon atom(s) and the signal from the internal standard.[9]

  • Calculation of Isotopic Enrichment: The isotopic enrichment is calculated by comparing the integral of the ¹³C-enriched signal to that of the known internal standard.[9]

Visualizations

experimental_workflow General Experimental Workflow for ¹³C Labeling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis tracer Tracer Selection (e.g., ¹³C-Glucose) medium Preparation of ¹³C-Labeling Medium tracer->medium culture Cell Culture adaptation Adaptation Phase (Optional) culture->adaptation labeling Labeling medium->labeling adaptation->labeling incubation Incubation labeling->incubation extraction Metabolite Extraction incubation->extraction processing Sample Processing extraction->processing analysis MS or NMR Analysis processing->analysis troubleshooting_logic Troubleshooting Logic for Low Isotopic Enrichment start Low Isotopic Enrichment Detected cause1 Incomplete Reaction or ¹²C Contamination start->cause1 cause2 Isotope Scrambling start->cause2 solution1a Use High-Purity ¹³C Starting Material cause1->solution1a Yes solution1b Ensure Inert Atmosphere cause1->solution1b Yes solution1c Optimize Reaction Conditions cause1->solution1c Yes solution2a Choose Alternative Synthetic Route cause2->solution2a Yes solution2b Use Milder Reaction Conditions cause2->solution2b Yes

References

Validation & Comparative

A Comparative Guide to Internal Standards in Bioanalysis: Featuring 4-(Trifluoromethoxy)benzoic acid-13C

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, particularly in drug development and clinical diagnostics, the accuracy of quantitative measurements is paramount. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique, and the choice of an appropriate internal standard (IS) is critical for reliable results.[1][2][3] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process, including sample preparation, injection volume inconsistencies, and matrix effects.[1][3] This guide provides a comprehensive comparison of 4-(Trifluoromethoxy)benzoic acid-13C, a stable isotope-labeled internal standard (SIL-IS), with other common types of internal standards.

The ideal internal standard co-elutes with the analyte and has identical ionization efficiency, thus experiencing the same matrix effects and providing the most accurate correction.[4] For the purpose of this guide, we will consider the analysis of a hypothetical acidic drug, "Analyte A," which is structurally similar to 4-(Trifluoromethoxy)benzoic acid. We will compare the performance of three types of internal standards:

  • Stable Isotope-Labeled (SIL) Internal Standard (The Gold Standard): this compound

  • Deuterated Internal Standard: Analyte A-d3 (a hypothetical deuterated version of Analyte A)

  • Structural Analog Internal Standard: 4-(Trifluoromethyl)benzoic acid

Performance Comparison

The selection of an internal standard is a critical step in method development for quantitative LC-MS assays.[5][6] The three types of internal standards are compared below based on key performance parameters.

Performance Parameter This compound (SIL-IS) Analyte A-d3 (Deuterated IS) 4-(Trifluoromethyl)benzoic acid (Structural Analog IS)
Co-elution with Analyte Nearly identical retention time to the unlabeled analyte.[4][7]Potential for a slight chromatographic shift due to the isotope effect.[4][8]Retention time may differ from the analyte due to structural differences.
Matrix Effect Compensation Excellent. Experiences the same ion suppression or enhancement as the analyte due to co-elution.[1][9]Can be incomplete if a chromatographic shift occurs, leading to differential matrix effects.[4][8]May not adequately compensate for matrix effects if it elutes in a region with different co-eluting matrix components.[5][10]
Extraction Recovery Identical to the analyte.Generally very similar to the analyte.Can differ from the analyte, potentially leading to inaccuracies.
Accuracy and Precision Highest potential for accuracy and precision.[4]Prone to inaccuracies, especially in complex matrices with significant matrix effects.[4][8]Performance can be variable and must be thoroughly validated.[5][6]
Cost and Availability Typically more expensive and may have limited commercial availability.[7][11]Generally less expensive and more widely available than 13C-labeled standards.[7]Often readily available and cost-effective.[5]
Risk of Isotopic Exchange No risk of exchange.[7][11]Low, but possible for deuterium (B1214612) atoms in certain chemical positions to exchange with hydrogen.[8]Not applicable.

Experimental Protocols

A robust validation of the chosen internal standard is crucial. Below is a general experimental protocol for evaluating an internal standard's performance in a bioanalytical method.

Objective: To assess the suitability of an internal standard by evaluating its ability to compensate for matrix effects and variability in sample preparation.

Materials:

  • Analyte A

  • Internal Standards: this compound, Analyte A-d3, 4-(Trifluoromethyl)benzoic acid

  • Control biological matrix (e.g., human plasma)

  • LC-MS/MS system

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of control plasma into a microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (at a constant concentration).

    • Add 300 µL of acetonitrile (B52724) (protein precipitating agent).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Monitor the transitions for the analyte and the internal standard.

  • Matrix Effect Evaluation (Post-Extraction Spike Method):

    • Set A: Spike the analyte and internal standard into the mobile phase.

    • Set B: Extract blank plasma (as in step 1) and spike the analyte and internal standard into the reconstituted supernatant.

    • Calculate the Matrix Factor (MF) as: MF = (Peak Area in Set B) / (Peak Area in Set A) .

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[9]

    • The IS-normalized MF should be close to 1 for effective compensation.[9]

  • Recovery Evaluation:

    • Set B: (From matrix effect experiment).

    • Set C: Spike the analyte and internal standard into blank plasma before extraction.

    • Calculate Recovery as: Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100 .

Visualizing Workflows and Concepts

Diagrams created using Graphviz DOT language can effectively illustrate the concepts discussed.

cluster_Selection Internal Standard Selection cluster_Properties Key Properties SIL_IS Stable Isotope-Labeled (e.g., 13C) Coelution Co-elution SIL_IS->Coelution Ideal Matrix_Effect Matrix Effect Compensation SIL_IS->Matrix_Effect Excellent Recovery Extraction Recovery SIL_IS->Recovery Identical Deuterated_IS Deuterated Analog (e.g., d3) Deuterated_IS->Coelution Potential Shift Deuterated_IS->Matrix_Effect Good to Fair Deuterated_IS->Recovery Similar Analog_IS Structural Analog Analog_IS->Coelution Variable Analog_IS->Matrix_Effect Variable Analog_IS->Recovery Different

Caption: Comparison of key properties for different internal standard types.

start Start: Biological Sample add_is Add Internal Standard start->add_is extraction Sample Preparation (e.g., Extraction) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification: (Analyte Area / IS Area) analysis->quant end Final Concentration quant->end

Caption: General workflow for quantitative analysis using an internal standard.

Conclusion

For the highest level of accuracy and reliability in quantitative bioanalysis, a stable isotope-labeled internal standard, such as this compound, is the preferred choice.[1][9] Its near-identical physicochemical properties to the analyte ensure the most effective compensation for analytical variability, particularly matrix effects.[1][4] While deuterated standards are a viable and often more accessible alternative, the potential for chromatographic shifts necessitates careful validation.[4][8] Structural analog internal standards, like 4-(Trifluoromethyl)benzoic acid, can be employed when a SIL-IS is unavailable, but they require extensive validation to ensure they adequately track the analyte's behavior throughout the analytical process.[5][6] The choice of internal standard will ultimately depend on the specific requirements of the assay, including the complexity of the matrix, the availability of reagents, and the desired level of accuracy.

References

A Comparative Guide to the Validation of Analytical Methods for Gefitinib Quantification: 4-(Trifluoromethoxy)benzoic acid-13C and Alternatives as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of gefitinib (B1684475), a targeted therapy used in the treatment of non-small cell lung cancer. The focus is on the validation of these methods, with a particular emphasis on the role and performance of different internal standards, including the stable isotope-labeled 4-(Trifluoromethoxy)benzoic acid-13C and other alternatives. The information presented herein is intended to assist researchers in selecting and validating robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control.

Introduction to Analytical Method Validation for Gefitinib

Gefitinib's efficacy and safety are closely linked to its plasma concentrations. Therefore, accurate and precise quantification of gefitinib in biological matrices is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for this purpose due to its high sensitivity and selectivity. A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability in sample preparation and instrument response.

Stable isotope-labeled (SIL) internal standards, such as this compound or deuterated gefitinib (d8-gefitinib), are considered the gold standard. They share physicochemical properties with the analyte, ensuring they behave similarly during extraction and ionization, thus providing the most accurate correction. However, their availability and cost can be a consideration.

This guide compares the performance of analytical methods for gefitinib using a SIL-IS with methods employing a non-isotopically labeled IS.

Comparison of Analytical Method Performance

The following tables summarize the validation parameters for two different LC-MS/MS methods for the quantification of gefitinib in human plasma. Method 1 utilizes a stable isotope-labeled internal standard (d8-gefitinib), which serves as a surrogate for this compound due to the lack of publicly available data for the latter in this specific application. Method 2 employs a structurally unrelated compound, buspirone (B1668070), as the internal standard.

Table 1: Method Validation Parameters for Gefitinib Quantification

ParameterMethod 1: Stable Isotope-Labeled IS (d8-gefitinib)Method 2: Non-Isotope Labeled IS (Buspirone)
Linearity Range 1 - 1000 ng/mL[1][2]1 - 1000 ng/mL[3]
Correlation Coefficient (r²) > 0.99[1][2]≥ 0.9945[3]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1][2]1 ng/mL[3]
Accuracy (% Recovery) Within ± 15% of nominal values[1][2]94.61–103.89%[3]
Precision (%CV) Within-day and between-day < 15%[1][2]Within-run and between-run: 1.90–5.03%[3]

Table 2: Summary of Key Method Characteristics

FeatureMethod 1: Stable Isotope-Labeled ISMethod 2: Non-Isotope Labeled IS
Internal Standard Type Stable Isotope Labeled (Deuterated)Structurally Unrelated Compound
Correction for Matrix Effects ExcellentProne to differential matrix effects
Correction for Extraction Variability ExcellentGood, but may differ from analyte
Cost of Internal Standard HigherLower
Method Robustness HighModerate to High (requires careful validation)

Experimental Protocols

Method 1: LC-MS/MS with Stable Isotope-Labeled Internal Standard (d8-gefitinib)

This method is representative of a robust bioanalytical assay for gefitinib.

  • Sample Preparation : Protein precipitation is a common and straightforward technique. To 0.1 mL of plasma, an internal standard solution containing d8-gefitinib is added. Then, 0.3 mL of acetonitrile (B52724) is added to precipitate the proteins. After vortexing and centrifugation, the supernatant is collected for analysis.[1][2]

  • Chromatographic Separation : A C18 reverse-phase column (e.g., Waters X-Terra C18, 50 mm x 2.1 mm, 3.5 µm) is used. The mobile phase typically consists of an organic solvent (e.g., acetonitrile) and an aqueous component (e.g., water with 0.1% formic acid) run in an isocratic or gradient mode.[1][2]

  • Mass Spectrometric Detection : A tandem mass spectrometer with positive electrospray ionization (ESI) is used. The transitions monitored are specific for gefitinib and d8-gefitinib.

Method 2: LC-MS/MS with Non-Isotope Labeled Internal Standard (Buspirone)

This method provides a cost-effective alternative but requires careful validation to ensure accuracy.

  • Sample Preparation : Similar to Method 1, protein precipitation with acetonitrile is used to extract gefitinib and the internal standard, buspirone, from plasma samples.

  • Chromatographic Separation : A Hypersil GOLD column (50 × 2.1 mm) can be used. The mobile phase is a mixture of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile, run in a gradient mode.[3]

  • Mass Spectrometric Detection : Detection is performed using a tandem mass spectrometer with ESI in positive mode. Specific precursor-to-product ion transitions for gefitinib and buspirone are monitored for quantification.[3]

Gefitinib Signaling Pathway and Analytical Workflow

Gefitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[4][5] By inhibiting EGFR, gefitinib blocks downstream signaling pathways involved in cancer cell proliferation and survival.[4][6][7][8] The accurate measurement of gefitinib is essential for understanding its pharmacokinetic and pharmacodynamic relationship.

Gefitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT JAK_STAT JAK-STAT Pathway EGFR->JAK_STAT EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Gefitinib inhibits the EGFR signaling pathway.

The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates a typical workflow for bioanalytical method validation.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development ValidationPlan Validation Plan MethodDevelopment->ValidationPlan Selectivity Selectivity ValidationPlan->Selectivity Linearity Linearity & Range ValidationPlan->Linearity Accuracy Accuracy ValidationPlan->Accuracy Precision Precision ValidationPlan->Precision LLOQ LLOQ ValidationPlan->LLOQ Stability Stability ValidationPlan->Stability ValidationReport Validation Report Selectivity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LLOQ->ValidationReport Stability->ValidationReport RoutineUse Routine Sample Analysis ValidationReport->RoutineUse

Caption: Workflow for analytical method validation.

Conclusion

The choice of an internal standard is a critical decision in the development and validation of analytical methods for gefitinib. Stable isotope-labeled internal standards, such as this compound or d8-gefitinib, offer superior performance in terms of accuracy and precision by effectively compensating for matrix effects and procedural variations. While methods using non-isotopically labeled internal standards can be successfully validated and are more cost-effective, they require more rigorous validation to ensure the absence of differential behavior between the analyte and the internal standard. The data presented in this guide demonstrates that both approaches can yield methods that meet regulatory acceptance criteria, but the use of a SIL-IS generally leads to a more robust and reliable assay.

References

Cross-validation of 4-(Trifluoromethoxy)benzoic acid-13C results with other techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of isotopically labeled compounds is paramount for reliable experimental outcomes. This guide provides a comparative analysis of analytical techniques for the validation of 4-(Trifluoromethoxy)benzoic acid-13C, a key internal standard and tracer in various studies.

The robust validation of this compound involves the cross-verification of its identity, purity, and isotopic enrichment using multiple orthogonal analytical methods. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method offers unique insights into the compound's properties, and their combined use ensures the highest level of confidence in its quality.

Quantitative Data Comparison

The following table summarizes the typical quantitative data obtained from the cross-validation of this compound. This data is often found in the Certificate of Analysis (CoA) provided by suppliers.

ParameterTechniqueTypical SpecificationPurpose
Chemical Purity HPLC-UV≥98%Quantifies the percentage of the desired compound, separating it from any non-isotopically labeled or other chemical impurities.
Isotopic Enrichment Mass Spectrometry≥99 atom % 13CDetermines the percentage of molecules that contain the 13C isotope at the specified position.
Chemical Identity 1H & 13C NMRConforms to structureConfirms the molecular structure and the position of the 13C label.
Mass Verification Mass SpectrometryConforms to expected m/zVerifies the molecular weight of the isotopically labeled compound.

Experimental Methodologies

Detailed protocols for the key analytical techniques are provided below. These methodologies are based on established practices for the analysis of similar aromatic carboxylic acids.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to separate and quantify the target compound from potential impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase : A gradient or isocratic mixture of an aqueous component (e.g., 10mM Trifluoroacetic Acid (TFA) in water) and an organic solvent (e.g., 10mM TFA in acetonitrile). A common starting point is a 70:30 (v/v) ratio of aqueous to organic phase. The pH of the mobile phase should be adjusted to be at least 1.5 to 2 units below the pKa of the analyte to ensure it is in its neutral, protonated form for better retention and peak shape on a C18 column.[1]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 220 nm or 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : The sample is dissolved in the mobile phase to an appropriate concentration.

2. Mass Spectrometry (MS) for Isotopic Enrichment and Mass Verification

MS is crucial for confirming the incorporation of the 13C isotope and verifying the overall molecular weight.

  • Instrumentation : A mass spectrometer, which can be coupled with a separation technique like GC or LC (GC-MS or LC-MS).

  • Ionization Mode : Electrospray Ionization (ESI) in negative mode is often suitable for carboxylic acids.

  • Sample Preparation : For direct infusion, the sample is dissolved in a suitable solvent (e.g., acetonitrile/water). For LC-MS, the HPLC protocol above can be used. Samples may require cleanup using C18 spin tips to remove salts and other contaminants that can interfere with ionization.

  • Data Analysis : The mass spectrum will show a peak corresponding to the [M-H]- ion of this compound. The isotopic enrichment is calculated by comparing the intensity of the peak for the 13C-labeled compound with that of the unlabeled (12C) compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides detailed information about the molecular structure and confirms the position of the 13C label.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., Chloroform-d (CDCl3) or DMSO-d6).

  • Experiments :

    • 1H NMR : To confirm the proton environment of the molecule.

    • 13C NMR : To directly observe the 13C-labeled carbon and confirm its chemical shift. 13C-isotope labelling allows for the quantification of different species in a complex mixture from a single 13C NMR spectrum.[2] The advantages of 13C NMR include sharp, well-resolved peaks and greater stability of peak frequencies to sample conditions like pH.[3][4]

  • Data Acquisition : Standard pulse programs are used. For 13C NMR, a sufficient number of scans is required to achieve a good signal-to-noise ratio.

  • Data Processing : The resulting spectra are processed (Fourier transform, phase correction, baseline correction) and the chemical shifts are referenced to the solvent peak. The position of the enriched 13C signal confirms the labeling site.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process.

G Figure 1: Analytical Workflow for Cross-Validation cluster_sample Sample: this compound cluster_techniques Analytical Techniques cluster_results Validation Parameters cluster_conclusion Final Assessment Sample Chemical Standard HPLC HPLC-UV Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR Purity Chemical Purity HPLC->Purity Enrichment Isotopic Enrichment & Mass Verification MS->Enrichment Identity Structural Identity NMR->Identity Validated Validated Compound Purity->Validated Enrichment->Validated Identity->Validated

Caption: Workflow for the cross-validation of this compound.

G Figure 2: Logical Relationship of Validation Data A HPLC Analysis Parameter: Chemical Purity Result: ≥98% D Conclusion: Compound is validated for its intended use. A->D Confirms Purity B Mass Spectrometry Parameters: Isotopic Enrichment & Mass Results: ≥99 atom % 13C & Correct m/z B->D Confirms Isotopic Labeling C NMR Spectroscopy Parameter: Chemical Structure Result: Conforms to expected structure C->D Confirms Structure

Caption: Interrelation of data from different techniques for compound validation.

References

A Head-to-Head Comparison: 4-(Trifluoromethoxy)benzoic acid-13C vs. Deuterated Standards for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of xenobiotics and their metabolites is paramount. Stable isotope-labeled internal standards are the cornerstone of quantitative bioanalysis using mass spectrometry, ensuring precision and accuracy. This guide provides an objective comparison of 13C-labeled and deuterated 4-(Trifluoromethoxy)benzoic acid for use in metabolic tracing studies.

The Critical Difference: The Isotope Effect

The primary distinction in performance between deuterated and 13C-labeled standards originates from the "isotope effect." The substantial mass difference between deuterium (B1214612) (²H) and protium (B1232500) (¹H) can alter the physicochemical properties of a molecule. This can lead to different chromatographic behavior and, in some cases, different rates of metabolic reactions compared to the unlabeled analyte. In contrast, the smaller relative mass difference between carbon-13 (¹³C) and carbon-12 (¹²C) results in a labeled standard that is chemically and physically more similar to the analyte, minimizing the isotope effect.[1]

Performance Comparison: 4-(Trifluoromethoxy)benzoic acid-¹³C vs. Deuterated Standard

The following table summarizes the expected performance characteristics of ¹³C-labeled versus deuterated 4-(Trifluoromethoxy)benzoic acid as internal standards in a typical LC-MS-based metabolic tracing experiment. The quantitative data is adapted from studies on analogous aromatic acids, such as 4-acetamidobenzoic acid (Acedoben).[2]

Performance Metric4-(Trifluoromethoxy)benzoic acid-¹³CDeuterated 4-(Trifluoromethoxy)benzoic acidJustification
Chromatographic Co-elution Expected to co-elute perfectly with the unlabeled analyte.May exhibit a slight retention time shift (typically eluting earlier) than the unlabeled analyte.[3]The minimal mass difference in ¹³C-labeled standards preserves the physicochemical properties, ensuring identical chromatographic behavior. The larger mass difference in deuterated standards can alter polarity and interaction with the stationary phase.[1]
Accuracy (% Bias) < 5%< 15%Co-elution ensures that the internal standard and analyte experience the same matrix effects, leading to more accurate correction and quantification.[4]
Precision (% CV) < 10%< 15%Identical analytical behavior of the ¹³C-labeled standard reduces variability in sample preparation and instrumental analysis.
Recovery Variability LowPotentially higherA ¹³C-labeled standard is more likely to have identical extraction recovery to the analyte across different biological matrices.
Matrix Factor Variability (% CV) < 10%< 15%Perfect co-elution provides superior compensation for ion suppression or enhancement caused by matrix components.[3]
Metabolic Isotope Effect NegligiblePossibleThe C-D bond is stronger than the C-H bond, which can sometimes lead to slower rates of enzymatic cleavage, potentially altering the metabolic profile of the deuterated standard compared to the native analyte.
Cost-Effectiveness Generally higherGenerally lowerThe synthetic routes for introducing ¹³C are often more complex and costly than for deuterium.

Experimental Protocols

Below is a detailed, adaptable protocol for a metabolic tracing study of 4-(Trifluoromethoxy)benzoic acid using a ¹³C-labeled internal standard and UPLC-MS/MS.

Sample Preparation (from cell culture)
  • Cell Culture and Treatment: Culture cells (e.g., human hepatocytes) to ~80% confluency. Treat with 4-(Trifluoromethoxy)benzoic acid at the desired concentration and incubate for a specified time course (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Quenching and Extraction:

    • Aspirate the culture medium.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolic activity.[5]

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

  • Internal Standard Spiking: Add the ¹³C-labeled 4-(Trifluoromethoxy)benzoic acid internal standard to each sample at a known concentration.

  • Protein Precipitation and Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[5]

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Concentration: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

UPLC-MS/MS Analysis
  • LC System: UHPLC or UPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions: Optimized precursor-to-product ion transitions for both unlabeled and ¹³C-labeled 4-(Trifluoromethoxy)benzoic acid and its potential metabolites.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture & Dosing quenching Quenching & Extraction cell_culture->quenching is_spike Internal Standard Spiking quenching->is_spike centrifugation Centrifugation is_spike->centrifugation drying Drying centrifugation->drying reconstitution Reconstitution drying->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection uplc->msms peak_integration Peak Integration msms->peak_integration quantification Quantification peak_integration->quantification pathway_analysis Pathway Analysis quantification->pathway_analysis metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 4-(Trifluoromethoxy)benzoic acid hydroxylation Hydroxylation parent->hydroxylation CYP450 demethylation O-demethylation (hypothetical) parent->demethylation CYP450 glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs sulfation Sulfation hydroxylation->sulfation SULTs demethylation->glucuronidation

References

Inter-laboratory Comparison of Quantitative Analysis Using 4-(Trifluoromethoxy)benzoic acid-13C as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 4-(Trifluoromethoxy)benzoic acid, utilizing its stable isotope-labeled counterpart, 4-(Trifluoromethoxy)benzoic acid-13C, as an internal standard. The accurate quantification of such compounds is critical in various stages of drug development, including pharmacokinetic studies and metabolic profiling. This document presents hypothetical inter-laboratory data to illustrate the performance of common analytical techniques.

Introduction

4-(Trifluoromethoxy)benzoic acid is a key chemical intermediate and a potential metabolite in drug discovery. Accurate and precise quantification is essential for understanding its biological fate. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based assays.[1][2][3][4] It effectively compensates for variations in sample preparation, chromatographic separation, and instrument response. This guide compares the application of this internal standard in two widely used analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize hypothetical quantitative results from three independent laboratories (Lab A, Lab B, and Lab C) for the analysis of a spiked plasma sample with a nominal concentration of 50 ng/mL of 4-(Trifluoromethoxy)benzoic acid. All labs utilized this compound as the internal standard.

Table 1: Inter-laboratory Comparison of 4-(Trifluoromethoxy)benzoic acid Quantification using LC-MS/MS

LaboratoryMean Measured Concentration (ng/mL)Standard Deviation (ng/mL)Accuracy (%)Precision (%RSD)
Lab A49.52.199.04.2
Lab B51.22.5102.44.9
Lab C48.91.997.83.9

Table 2: Inter-laboratory Comparison of 4-(Trifluoromethoxy)benzoic acid Quantification using GC-MS

LaboratoryMean Measured Concentration (ng/mL)Standard Deviation (ng/mL)Accuracy (%)Precision (%RSD)
Lab A48.23.596.47.3
Lab B52.14.1104.27.9
Lab C47.53.895.08.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent typical protocols and may be adapted based on specific instrumentation and matrix requirements.

1. LC-MS/MS Protocol

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

    • Perform protein precipitation by adding 400 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (70:30 water:acetonitrile with 0.1% formic acid).

  • Chromatographic Conditions: [5][6]

    • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions:

      • 4-(Trifluoromethoxy)benzoic acid: Q1 205.0 -> Q3 161.0

      • This compound: Q1 211.0 -> Q3 167.0

2. GC-MS Protocol

  • Sample Preparation and Derivatization: [7][8]

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

    • Perform a liquid-liquid extraction with 500 µL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Instrumentation: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, ramp to 280°C at 20°C/min, and hold for 2 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Selected Ion Monitoring (SIM):

      • 4-(Trifluoromethoxy)benzoic acid-TMS derivative: m/z 278

      • This compound-TMS derivative: m/z 284

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of 4-(Trifluoromethoxy)benzoic acid using its 13C-labeled internal standard.

cluster_lcms LC-MS/MS Workflow plasma_lcms Plasma Sample spike_lcms Spike with This compound plasma_lcms->spike_lcms ppt Protein Precipitation (Acetonitrile) spike_lcms->ppt evap_lcms Evaporation ppt->evap_lcms recon Reconstitution evap_lcms->recon lcms_analysis LC-MS/MS Analysis recon->lcms_analysis

Caption: LC-MS/MS experimental workflow.

cluster_gcms GC-MS Workflow plasma_gcms Plasma Sample spike_gcms Spike with This compound plasma_gcms->spike_gcms l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) spike_gcms->l_l_extraction evap_gcms Evaporation l_l_extraction->evap_gcms derivatization Derivatization (BSTFA) evap_gcms->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis

References

Assessing the Biological Inertness of 4-(Trifluoromethoxy)benzoic acid-13C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the biological inertness of 4-(Trifluoromethoxy)benzoic acid-13C. Given the limited direct biological data on this specific isotopically labeled compound, this guide outlines a comparative approach against structurally similar, yet biologically relevant, alternatives. The inclusion of the trifluoromethoxy (-OCF3) group is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability.[1] This guide details the experimental protocols necessary to generate robust, comparative data to evaluate the biological inertness of this compound.

Selection of Comparator Compounds

To provide a meaningful assessment of biological inertness, a selection of compounds with varying electronic and metabolic properties have been chosen for comparison:

  • This compound (Test Article): The isotopically labeled compound of interest.

  • Benzoic Acid: The parent compound, serving as a baseline for biological activity. Benzoic acid and its salts are used as antimicrobial food preservatives.[2][3][4]

  • 4-Methoxybenzoic Acid: An analog with an electron-donating methoxy (B1213986) group, which is known to have antiseptic properties and can be metabolized by cytochrome P450 enzymes.[5][6] It has also been studied for its antioxidant and potential anti-cancer effects.[5]

  • 4-Chlorobenzoic Acid: An analog with an electron-withdrawing chloro group, used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[7][8]

Comparative Data Summary

The following tables are structured to present the quantitative data that would be generated from the experimental protocols outlined in this guide.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundHepG2>100
Benzoic AcidHepG285
4-Methoxybenzoic AcidHepG270
4-Chlorobenzoic AcidHepG265
Doxorubicin (Positive Control)HepG20.5

Table 2: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound>60< 5
Benzoic Acid2527.7
4-Methoxybenzoic Acid1546.2
4-Chlorobenzoic Acid4017.3
Verapamil (High Clearance Control)5138.6

Table 3: Receptor Binding Affinity (Hypothetical Target)

CompoundReceptor TargetKi (nM)
This compoundEstrogen Receptor α>10,000
Benzoic AcidEstrogen Receptor α>10,000
4-Methoxybenzoic AcidEstrogen Receptor α8,500
4-Chlorobenzoic AcidEstrogen Receptor α>10,000
Estradiol (Positive Control)Estrogen Receptor α0.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of cellular enzymes.[9][10]

A. Materials:

  • Human hepatoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

B. Protocol:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of the test and comparator compounds in DMEM. Replace the cell culture medium with the compound solutions and incubate for 72 hours.[11]

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[11]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[12][13][14]

A. Materials:

  • Pooled human liver microsomes

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Test and comparator compounds

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

B. Protocol:

  • Incubation Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein) in potassium phosphate buffer.

  • Reaction Initiation: Add the test or comparator compound (1 µM final concentration) to the incubation mixture and pre-warm to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

  • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[15]

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant. Calculate the half-life (t½) and intrinsic clearance (CLint).

Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[16][17][18]

A. Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Test and comparator compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

B. Protocol:

  • Incubation: In a 96-well plate, incubate the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test or comparator compound.[19]

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[16]

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound to determine the IC50 value. Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[19]

Visualizations

Experimental Workflow for Assessing Biological Inertness

cluster_0 In Vitro Cytotoxicity cluster_1 Metabolic Stability cluster_2 Receptor Binding a1 Cell Seeding (HepG2) a2 Compound Treatment a1->a2 a3 MTT Assay a2->a3 a4 IC50 Determination a3->a4 end Assessment of Biological Inertness a4->end b1 Incubation with Liver Microsomes b2 Time-course Sampling b1->b2 b3 LC-MS/MS Analysis b2->b3 b4 Calculate t½ and CLint b3->b4 b4->end c1 Competitive Binding with Radioligand c2 Separation of Bound/Free c1->c2 c3 Quantify Radioactivity c2->c3 c4 Ki Determination c3->c4 c4->end start This compound & Comparators start->a1 start->b1 start->c1

Caption: Workflow for the comparative assessment of biological inertness.

Logical Relationship for Inertness Conclusion

A High IC50 (Low Cytotoxicity) D Biologically Inert A->D B Long Half-life (High Metabolic Stability) B->D C High Ki (Low Receptor Affinity) C->D

Caption: Criteria for determining biological inertness.

References

A Comparative Guide to 4-(Trifluoromethoxy)benzoic acid-¹³C as a Novel Tracer in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the precision and accuracy of metabolic studies. While classical tracers like ¹³C-labeled glucose and amino acids are foundational in metabolic flux analysis, the emergence of novel tracers, such as 4-(Trifluoromethoxy)benzoic acid-¹³C, presents new opportunities, particularly in the realm of xenobiotic metabolism and drug development.

This guide provides a comparative analysis of 4-(Trifluoromethoxy)benzoic acid-¹³C and conventional metabolic tracers. Due to the limited availability of direct experimental data on the use of 4-(Trifluoromethoxy)benzoic acid-¹³C as a metabolic tracer, this comparison is based on the inherent properties of the molecule and established principles of stable isotope tracing.

Introduction to Xenobiotic Tracers

In metabolic research, tracers are typically isotopic variants of naturally occurring molecules that can be readily metabolized by cells. However, the use of ¹³C-labeled xenobiotics, or compounds foreign to a biological system, such as 4-(Trifluoromethoxy)benzoic acid-¹³C, offers a unique lens through which to study the metabolic pathways involved in detoxification, biotransformation, and drug clearance. The trifluoromethoxy group, in particular, is of interest in drug design for its ability to enhance metabolic stability and lipophilicity.

Comparative Analysis: 4-(Trifluoromethoxy)benzoic acid-¹³C vs. Conventional Tracers

The choice of tracer significantly impacts the scope and resolution of a metabolic study. Below is a comparison of the key characteristics of 4-(Trifluoromethoxy)benzoic acid-¹³C and a conventional tracer, ¹³C-Glucose.

Feature4-(Trifluoromethoxy)benzoic acid-¹³C¹³C-Glucose
Metabolic Integration Traces xenobiotic metabolism pathways (e.g., Phase I and Phase II detoxification). Does not enter central carbon metabolism.Integrates directly into central carbon metabolism (glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle).
Primary Application Drug metabolism and pharmacokinetic (DMPK) studies, toxicology research, and development of fluorinated drugs.Fundamental metabolic research, cancer metabolism, and studies of energy metabolism.
Potential for Pathway Elucidation Can elucidate specific biotransformation reactions such as hydroxylation, glucuronidation, and sulfation of xenobiotics.Provides a broad overview of central carbon metabolism and the biosynthesis of amino acids, nucleotides, and lipids.
Cellular Uptake and Transport Uptake mechanisms may be less characterized and could involve passive diffusion or specific transporters for organic anions.Utilizes well-defined glucose transporters (GLUTs).
Potential for Isotopic Scrambling Low, as it is not extensively broken down and reincorporated into other metabolic pools.High, as the ¹³C label can be distributed throughout a wide range of downstream metabolites.
Analytical Detection Typically requires LC-MS/MS for sensitive and specific detection of the parent compound and its metabolites.Can be detected by both MS and NMR techniques, allowing for positional isotopomer analysis.

Experimental Protocols

The following are generalized experimental protocols for evaluating the utility of a novel tracer like 4-(Trifluoromethoxy)benzoic acid-¹³C and for conducting a comparative tracer study.

Protocol 1: Validation of 4-(Trifluoromethoxy)benzoic acid-¹³C as a Tracer
  • Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cells) in a standard growth medium to ~80% confluency.

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of 4-(Trifluoromethoxy)benzoic acid-¹³C (e.g., 10 µM).

  • Time-Course Sampling: Harvest cell lysates and spent media at multiple time points (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction: Perform a polar metabolite extraction using a cold solvent mixture (e.g., 80:20 methanol:water).

  • LC-MS/MS Analysis: Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography to identify and quantify the parent tracer and any potential ¹³C-labeled metabolites.

  • Data Analysis: Determine the rate of uptake of the tracer and the appearance of its metabolites over time. Assess the stability of the tracer and the extent of its metabolism.

Protocol 2: Comparative Metabolic Flux Analysis
  • Parallel Labeling: Culture cells in parallel. One set of cultures will be labeled with 4-(Trifluoromethoxy)benzoic acid-¹³C, and another set with a conventional tracer like [U-¹³C₆]-Glucose.

  • Steady-State Labeling: Allow the cells to reach an isotopic steady state by incubating with the respective tracers for a duration determined by preliminary experiments (typically 24-48 hours).

  • Metabolite Extraction and Analysis: Harvest the cells and perform metabolite extraction as described above. Analyze the extracts using LC-MS/MS to measure the isotopic enrichment in a panel of target metabolites.

  • Flux Calculation: Use metabolic flux analysis software to calculate the relative or absolute fluxes through the relevant metabolic pathways.

  • Comparative Interpretation: Compare the metabolic flux maps obtained from the different tracers to understand their distinct contributions to the overall metabolic phenotype.

Visualizing Experimental Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and the metabolic pathways involved, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Data Analysis cell_culture Cell Culture tracer_intro Introduce ¹³C Tracer cell_culture->tracer_intro sampling Time-Course Sampling tracer_intro->sampling extraction Metabolite Extraction sampling->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_analysis Data Interpretation lc_ms->data_analysis Metabolic_Pathways cluster_xenobiotic Xenobiotic Metabolism cluster_central_carbon Central Carbon Metabolism TFMBA 4-(Trifluoromethoxy)benzoic acid-¹³C PhaseI Phase I Metabolism (e.g., Hydroxylation) TFMBA->PhaseI PhaseII Phase II Metabolism (e.g., Glucuronidation) PhaseI->PhaseII Excretion Excretion PhaseII->Excretion Glucose ¹³C-Glucose Glycolysis Glycolysis Glucose->Glycolysis PPP Pentose Phosphate Pathway Glycolysis->PPP TCA TCA Cycle Glycolysis->TCA Biomass Biomass Precursors PPP->Biomass TCA->Biomass

Literature Review: 4-(Trifluoromethoxy)benzoic acid-13C in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and public databases did not yield any specific published studies that have utilized 4-(Trifluoromethoxy)benzoic acid-13C. The primary information available for this isotopically labeled compound comes from chemical suppliers, who market it for potential use in research applications.

While direct experimental data is unavailable, this guide will provide a prospective comparison based on the intended applications of this compound and the established roles of its unlabeled counterpart and other structurally related, isotopically labeled compounds in drug discovery and metabolic research.

Overview of 4-(Trifluoromethoxy)benzoic acid and its 13C Labeled Analog

4-(Trifluoromethoxy)benzoic acid is a chemical intermediate utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethoxy (-OCF3) group is a key feature, often incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[2][3][4]

The 13C-labeled version, this compound, is a stable isotope-labeled compound.[5][6] Such compounds are primarily used as tracers in metabolic studies or as internal standards for quantitative analysis using methods like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry (GC-MS, LC-MS).[5][6][7]

Comparison of Properties and Potential Applications

The following table summarizes the characteristics and likely research applications of this compound, comparing it with its unlabeled form and a related labeled compound for which metabolic data exists.

FeatureThis compound4-(Trifluoromethoxy)benzoic acid (Unlabeled)[13C]-4-trifluoromethoxyacetanilide
Primary Role Tracer for metabolic studies, internal standard for quantitative analysis.[5][6]Building block for chemical synthesis (APIs, agrochemicals).[1]Tracer for metabolic studies.[8]
Key Advantage Enables precise tracking and quantification of the molecule and its metabolites in biological systems.The -OCF3 group can enhance lipophilicity, metabolic stability, and binding affinity of the final compound.[1][2][3]Allows for the identification and quantification of urinary metabolites via NMR and HPLC-NMR.[8]
Metabolic Stability The trifluoromethoxy group is generally considered metabolically stable, with a low likelihood of O-detrifluoromethylation.[8]The trifluoromethoxy group is more resistant to metabolic degradation than a methoxy (B1213986) group.[3][4]The trifluoromethoxy substituent was found to be metabolically stable in rats.[8]
Reported Use No specific studies found.Used as a pharmaceutical intermediate.[1]Used to study the metabolic fate in rats, with the major metabolite being a sulphated ring-hydroxylated product.[8]
Analytical Techniques NMR, GC-MS, LC-MS.[5][6]Standard analytical techniques for organic compounds (NMR, IR, etc.).19F NMR, 1H NMR, HPLC-NMR.[8]

Hypothetical Experimental Protocols

While no specific experimental protocols using this compound are published, a likely application would be in a pharmacokinetic or metabolic study. Below is a hypothetical workflow for such a study.

Protocol: In Vivo Metabolic Fate Study in a Rodent Model
  • Compound Administration: A solution of this compound is administered to a cohort of laboratory rats, typically via oral gavage or intravenous injection.

  • Sample Collection: Urine, feces, and blood samples are collected at predetermined time points over a 24-48 hour period.

  • Sample Preparation:

    • Blood samples are processed to separate plasma.

    • Urine samples are centrifuged to remove particulates.

    • Fecal samples are homogenized and extracted with an appropriate solvent.

    • Plasma and urine samples may be subjected to enzymatic hydrolysis to detect conjugated metabolites.

  • Analysis by LC-MS/MS:

    • An aliquot of each prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS).

    • The mass spectrometer is set to detect the parent compound (based on the mass of the 13C-labeled molecule) and predicted metabolites. The presence of the 13C label provides a distinct mass shift, aiding in the differentiation of drug-related material from endogenous compounds.

  • Analysis by NMR Spectroscopy:

    • Urine samples can be directly analyzed by 1H, 13C, and 19F NMR spectroscopy.

    • The 13C label provides a specific signal that can be used to identify and quantify the parent compound and its metabolites without the need for extensive sample cleanup.

  • Data Analysis: The data from LC-MS/MS and NMR are used to identify the chemical structures of metabolites, quantify the amount of parent compound and metabolites in each sample, and determine the pharmacokinetic parameters (e.g., absorption, distribution, metabolism, and excretion).

Potential Experimental Workflow

The following diagram illustrates a potential workflow for a metabolic study using this compound.

G cluster_0 In Vivo Study cluster_1 Sample Processing cluster_2 Analytical Stage cluster_3 Data Interpretation admin Administration of This compound to Rodent Model collect Sample Collection (Urine, Blood, Feces) admin->collect process_blood Plasma Separation collect->process_blood process_urine Centrifugation collect->process_urine process_feces Homogenization & Extraction collect->process_feces lcms LC-MS/MS Analysis process_blood->lcms process_urine->lcms nmr NMR Analysis process_urine->nmr process_feces->lcms metabolite_id Metabolite Identification lcms->metabolite_id quant Quantification lcms->quant nmr->metabolite_id nmr->quant pk_analysis Pharmacokinetic Analysis quant->pk_analysis

Caption: Hypothetical workflow for a metabolic study.

Conclusion

While there is a clear potential for the use of this compound in metabolic and pharmacokinetic research, there are currently no published studies detailing its application. Its value lies in its ability to act as a stable isotope tracer, allowing researchers to meticulously track the compound's journey through a biological system. The insights gained from such studies would be valuable for understanding the metabolic stability conferred by the trifluoromethoxy group, a feature of significant interest in modern drug design. Researchers in drug development would be the primary audience to benefit from studies employing this compound, as it would provide precise data on the metabolism of this particular chemical moiety.

References

A Comparative Guide to 4-(Trifluoromethoxy)benzoic acid-13C and its Unlabeled Analog for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of pharmaceutical development, metabolomics, and clinical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantitative results. This guide provides a direct comparison of 4-(Trifluoromethoxy)benzoic acid-13C with its unlabeled counterpart, offering researchers, scientists, and drug development professionals the essential data and protocols to effectively utilize these compounds in their analytical workflows.

Overview of Physicochemical and Chromatographic Properties

Isotopic labeling introduces a minimal change to the physicochemical properties of a molecule. The primary difference between this compound and its native form is the mass of a single carbon atom. This subtle modification is analytically significant, particularly in mass spectrometry, but has a negligible impact on chromatographic behavior and other physical characteristics. As a result, the 13C-labeled compound serves as an ideal internal standard, co-eluting with the unlabeled analyte while being clearly distinguishable by its mass-to-charge ratio (m/z).

Table 1: Comparison of Physicochemical Properties

Property4-(Trifluoromethoxy)benzoic acidThis compoundJustification for Similarity/Difference
Molecular Formula C₈H₅F₃O₃[1][2]¹³CC₇H₅F₃O₃[3][4]The labeled compound contains one ¹³C atom in place of a ¹²C atom.
Molecular Weight 206.12 g/mol [1][5][6]207.11 g/mol [3][4]The ¹³C isotope adds approximately 1.00335 Da to the molecular mass.
Appearance White to light yellow crystalline powder[1][7]White to light yellow crystalline powderIsotopic labeling does not alter the macroscopic physical appearance.
Melting Point 150-154 °C[5][7]150-154 °C (Expected)Isotopic substitution has a negligible effect on intermolecular forces and melting point.
Boiling Point Not specifiedNot specifiedExpected to be nearly identical to the unlabeled compound.
Solubility Soluble in various organic solvents[1]Soluble in various organic solventsPolarity and functional groups remain unchanged, thus solubility is unaffected.
HPLC Retention Time Identical to labeled compoundIdentical to unlabeled compoundChromatographic behavior is governed by polarity, which is unchanged by isotopic labeling.[8]

Analytical Characterization: A Head-to-Head Comparison

The key distinctions between the labeled and unlabeled compounds become apparent during analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

In mass spectrometry, the 1 Da mass difference is easily resolved, allowing for precise and independent quantification of the analyte and the internal standard.

Table 2: Expected Mass Spectrometry Data

Ionization ModeAnalyteExpected [M-H]⁻ m/zExpected [M+H]⁺ m/z
Negative ESI4-(Trifluoromethoxy)benzoic acid205.01N/A
Negative ESIThis compound206.01N/A
Positive ESI4-(Trifluoromethoxy)benzoic acidN/A207.03
Positive ESIThis compoundN/A208.03
Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR spectra will be virtually identical, ¹³C NMR provides a definitive confirmation of the labeled position. The carbon atom at the carboxylic acid position will exhibit a significantly enhanced signal intensity in the ¹³C-labeled compound.

Applications in Research and Development

The unlabeled 4-(Trifluoromethoxy)benzoic acid is primarily used as a building block or intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[1][7]

The ¹³C-labeled version, however, is a specialized tool for quantitative analysis and metabolic studies.[9][10] Its main applications include:

  • Internal Standard: Used in LC-MS bioanalysis to accurately quantify the unlabeled drug or metabolite in complex biological matrices like plasma or urine.[4][11]

  • Metabolic Fate Studies: Employed as a tracer to elucidate the metabolic pathways of a drug candidate.[9][] By tracking the incorporation of the ¹³C label into various metabolites, researchers can identify and quantify the products of biotransformation.[13][14]

Experimental Protocols

Protocol for Quantitative Analysis using LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the quantification of the unlabeled compound in a biological matrix.

  • Preparation of Standards: Prepare a stock solution of both the unlabeled analyte and the ¹³C-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol). Create a series of calibration standards by spiking a known amount of the analyte into a blank biological matrix.

  • Sample Preparation: To each unknown sample and calibration standard, add a fixed concentration of the ¹³C-labeled IS.

  • Extraction: Perform a protein precipitation or liquid-liquid extraction to remove matrix interferences. For example, add three volumes of cold acetonitrile, vortex, and centrifuge to pellet proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto an appropriate HPLC column (e.g., C18) for chromatographic separation. Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transition for Analyte: Monitor the transition from the precursor ion (e.g., m/z 205.01) to a characteristic product ion.

    • MRM Transition for IS: Monitor the transition from the precursor ion (e.g., m/z 206.01) to the same product ion.

  • Quantification: Calculate the ratio of the analyte peak area to the IS peak area. Construct a calibration curve by plotting these ratios against the known concentrations of the calibration standards. Determine the concentration of the analyte in unknown samples by interpolating from this curve.

Protocol for ¹³C NMR Analysis
  • Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer.

  • Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the labeled carbon nucleus, which is crucial for accurate integration.

  • Data Analysis: Process the spectrum and integrate the signal corresponding to the ¹³C-labeled carboxylic acid carbon. The enhanced signal confirms the position and enrichment of the isotope.

Visualizing Workflows and Concepts

Diagrams created using Graphviz help to clarify complex workflows and relationships.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

cluster_comparison Analytical Comparison Unlabeled Unlabeled Compound (m/z = M) HPLC HPLC (Chromatography) Unlabeled->HPLC MS Mass Spectrometry Unlabeled->MS Labeled 13C-Labeled IS (m/z = M+1) Labeled->HPLC Labeled->MS NMR 13C NMR Spectroscopy Labeled->NMR Outcome_HPLC Result: Identical Retention Time HPLC->Outcome_HPLC Outcome_MS Result: Resolvable Mass Difference (Δm/z = 1 Da) MS->Outcome_MS Outcome_NMR Result: Enhanced Signal at Labeled Carbon Position NMR->Outcome_NMR

Caption: Logical diagram comparing the analytical outcomes for labeled vs. unlabeled compounds.

Conclusion

While chemically almost identical, the one-dalton mass difference makes this compound an indispensable tool for high-precision quantitative bioanalysis. Its behavior as a near-perfect internal standard—co-eluting with the analyte but clearly distinguished by the mass spectrometer—ensures that it effectively corrects for variations in sample extraction, matrix effects, and instrument response. For any research requiring accurate measurement of 4-(Trifluoromethoxy)benzoic acid or its derivatives in complex matrices, the use of its ¹³C-labeled analog is the gold standard methodology.

References

Comparative Metabolic Profiling: Investigating the Impact of 4-(Trifluoromethoxy)benzoic acid-13C on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical example designed to illustrate the structure and content of a comparative metabolic analysis. As of the time of writing, publicly available experimental data directly comparing metabolic profiles with and without 4-(Trifluoromethoxy)benzoic acid-13C is limited. Therefore, the data presented herein is illustrative and intended to serve as a template for researchers in the field.

Introduction

4-(Trifluoromethoxy)benzoic acid is a compound of interest in pharmaceutical and agrochemical research, largely due to its trifluoromethoxy group which can enhance biological activity and metabolic stability.[1][2] Understanding the metabolic fate and impact of this compound is crucial for its development and application. The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolic research.[3][4][5] It allows for the tracing of the compound and its metabolites within a biological system, providing insights into its metabolic pathways and effects on endogenous metabolite levels.[6][7]

This guide provides a comparative overview of hypothetical metabolic profiles in a human cancer cell line (e.g., A549) cultured with and without this compound. The aim is to delineate the metabolic alterations induced by the compound, offering a framework for similar future studies.

Data Presentation: Hypothetical Metabolic Alterations

The following tables summarize hypothetical quantitative data from a Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics study. The data represents the relative abundance of key metabolites in A549 cells cultured for 24 hours in the presence or absence of this compound.

Table 1: Hypothetical Changes in Central Carbon Metabolism

MetaboliteControl (Relative Abundance)This compound Treated (Relative Abundance)Fold Changep-value
Glucose1.000.95-1.050.045
Pyruvate1.001.201.200.031
Lactate1.001.351.350.012
Citrate1.000.80-1.250.022
α-Ketoglutarate1.000.82-1.220.028
Succinate1.000.88-1.140.039
Fumarate1.000.90-1.110.041
Malate1.000.85-1.180.033

Table 2: Hypothetical Changes in Amino Acid Metabolism

MetaboliteControl (Relative Abundance)This compound Treated (Relative Abundance)Fold Changep-value
Alanine1.001.151.150.038
Aspartate1.000.90-1.110.042
Glutamate1.000.85-1.180.029
Glycine1.000.75-1.330.009
Serine1.000.80-1.250.015

Table 3: Hypothetical Xenobiotic Metabolism

MetaboliteControl (Relative Abundance)This compound Treated (Relative Abundance)Fold Changep-value
This compoundNot DetectedDetected--
4-(Trifluoromethoxy)benzoyl-glycine-13CNot DetectedDetected--
4-(Trifluoromethoxy)benzoyl-glucuronide-13CNot DetectedDetected--

Experimental Protocols

The following is a representative protocol for a metabolomics study comparing the metabolic profiles of cells treated with this compound versus a control group.

1. Cell Culture and Treatment:

  • A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 6-well plates at a density of 1 x 10^6 cells per well and allowed to attach overnight.

  • The medium is then replaced with fresh medium containing either 0.1% DMSO (vehicle control) or 100 µM of this compound dissolved in DMSO.

  • Cells are incubated for 24 hours before harvesting for metabolite extraction.

2. Metabolite Extraction:

  • The culture medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolites are extracted by adding 1 mL of ice-cold 80% methanol (B129727) to each well.

  • The plates are incubated at -80°C for 15 minutes.

  • The cell lysate is scraped and transferred to a microcentrifuge tube.

  • The samples are centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • The supernatant containing the metabolites is transferred to a new tube and dried under a stream of nitrogen gas.

3. LC-MS Analysis:

  • The dried metabolite extracts are reconstituted in 100 µL of 50% methanol.

  • The samples are analyzed using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Chromatographic separation is achieved on a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites.

  • Data is acquired in a data-dependent manner to obtain both MS1 and MS2 spectra for metabolite identification.

4. Data Analysis:

  • The raw data is processed using a metabolomics software package for peak picking, alignment, and integration.

  • Metabolites are identified by matching their accurate mass and fragmentation patterns to a metabolite library.

  • Statistical analysis (e.g., t-test, fold change analysis) is performed to identify significantly altered metabolites between the control and treated groups.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis A A549 Cell Seeding B Overnight Incubation A->B C Treatment with Vehicle (Control) or this compound B->C D Washing with PBS C->D E Addition of Cold 80% Methanol D->E F Centrifugation & Supernatant Collection E->F G LC-MS Analysis F->G H Data Processing & Metabolite Identification G->H I Statistical Analysis H->I

Caption: Experimental workflow for the comparative metabolomics study.

xenobiotic_metabolism cluster_phase_I Phase I Metabolism (Hypothetical) cluster_phase_II Phase II Conjugation compound This compound hydroxylated Hydroxylated Metabolite-13C compound->hydroxylated CYP450 Enzymes glycine_conjugate 4-(Trifluoromethoxy)benzoyl-glycine-13C compound->glycine_conjugate Glycine N-acyltransferase glucuronide_conjugate 4-(Trifluoromethoxy)benzoyl-glucuronide-13C compound->glucuronide_conjugate UDP-glucuronosyltransferase excretion_hydrox Excretion hydroxylated->excretion_hydrox excretion_gly Excretion glycine_conjugate->excretion_gly excretion_gluc Excretion glucuronide_conjugate->excretion_gluc

Caption: Potential metabolic pathways of 4-(Trifluoromethoxy)benzoic acid.

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethoxy)benzoic acid-13C: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(Trifluoromethoxy)benzoic acid-13C, a halogenated organic compound labeled with a stable isotope.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with 4-(Trifluoromethoxy)benzoic acid and to use appropriate personal protective equipment (PPE). The compound is known to cause skin, eye, and respiratory irritation.[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn.[5] It is important to inspect gloves before use and use proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Chemical safety goggles or a face shield are necessary to protect against dust and splashes.[1][5]

  • Lab Coat: A lab coat should be worn to protect clothing and skin.[5]

  • Respiratory Protection: If handling the compound as a powder outside of a fume hood where dust may be generated, a certified respirator should be used.[5][6]

Waste Characterization Summary

To ensure proper segregation and labeling, the characteristics of the waste material must be clearly identified.

CharacteristicClassificationDisposal Considerations
Chemical Class Halogenated Organic AcidMust be segregated into a dedicated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.[5]
Isotope Label Carbon-13 (¹³C)Stable isotope; not radioactive. No special radiological precautions are required.[8] The waste should be handled according to its chemical properties.[]
Physical Form SolidUse dry clean-up procedures and avoid generating dust.[10]
Primary Hazards Skin, eye, and respiratory irritantHandle with appropriate PPE in a well-ventilated area or chemical fume hood.[1][2][3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the standard procedure for the collection and disposal of this compound waste.

1. Waste Segregation:

  • Obtain a designated hazardous waste container specifically for "Halogenated Organic Solids."
  • It is critical not to mix halogenated waste with other waste streams like non-halogenated solvents, acids, bases, or oxidizers.[5]

2. Waste Collection:

  • For solid waste, such as residual amounts of the chemical or contaminated materials (e.g., weigh boats, contaminated paper towels), carefully place them into the designated halogenated waste container.
  • If dealing with a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[2][11] Avoid creating dust.[6]

3. Container Labeling:

  • Properly label the waste container as soon as the first item of waste is added.[12]
  • The label must include:
  • The words "Hazardous Waste."
  • The full chemical name: "this compound."
  • An indication of the hazards (e.g., "Irritant").
  • The accumulation start date.
  • Clear and accurate labeling is required by environmental regulations and ensures safe handling by waste management personnel.[13]

4. Waste Storage:

  • Keep the waste container tightly closed except when adding waste.[5][12][14]
  • Store the container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[13][15]
  • Ensure the storage area is a dry, cool, and well-ventilated place.[1][3]

5. Arranging for Disposal:

  • Once the container is full or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[]
  • All hazardous waste must be disposed of through a certified hazardous waste disposal contractor in accordance with federal, state, and local regulations.[3][5] Do not pour chemical waste down the drain.[3][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Have 4-(Trifluoromethoxy)benzoic acid-13C Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Step 2: Identify Waste Characteristics ppe->identify_waste is_halogenated Is it a Halogenated Compound? identify_waste->is_halogenated halogen_container Step 3: Use Designated 'Halogenated Organic Waste' Container is_halogenated->halogen_container  Yes   is_radioactive Is the Isotope Radioactive? stable_isotope Handle as Chemically Hazardous Waste (13C is Stable) is_radioactive->stable_isotope  No   halogen_container->is_radioactive collect_waste Step 4: Collect Waste in Container stable_isotope->collect_waste label_container Step 5: Label Container with Full Chemical Name and Hazards collect_waste->label_container store_container Step 6: Store Securely in Satellite Accumulation Area label_container->store_container contact_ehs Step 7: Contact EHS for Waste Pickup store_container->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.